Isopropyl tiglate
Description
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-7(4)8(9)10-6(2)3/h5-6H,1-4H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPBIVVRPJDWNW-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883746 | |
| Record name | Isopropyl tiglate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
completely miscible with alcohol and diluted alcohol | |
| Record name | Isopropyl tiglate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/376/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.897-0.903 | |
| Record name | Isopropyl tiglate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/376/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1733-25-1 | |
| Record name | Isopropyl tiglate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl tiglate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 2-methyl-, 1-methylethyl ester, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl tiglate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl 2-methylcrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL TIGLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50936QM86D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Isolation of Isopropyl Tiglate from a Natural Essential Oil Matrix (Artemisia capillaris)
Executive Summary: This guide provides a comprehensive, technically detailed methodology for the isolation and identification of isopropyl tiglate from a complex natural matrix. While the presence of isopropyl tiglate in Artemisia capillaris is not extensively documented in current scientific literature, this plant serves as an exemplary model due to its rich and varied composition of volatile terpenoids. The protocols herein are designed for researchers, natural product chemists, and drug development professionals, offering a robust framework for extracting, purifying, and characterizing a medium-polarity terpene ester from a challenging essential oil background. The narrative emphasizes the scientific rationale behind each procedural step, ensuring a self-validating and reproducible workflow from raw botanical material to a structurally confirmed, high-purity isolate.
Introduction to Isopropyl Tiglate: A Profile
Isopropyl tiglate (propan-2-yl (E)-2-methylbut-2-enoate) is a volatile organic ester recognized for its characteristic sweet, minty, and green aroma.[1] As a member of the terpene ester family, it contributes to the flavor and fragrance profile of various natural products. Its chemical and physical properties make it amenable to analysis by gas chromatography and isolation via distillation-based techniques.
Chemical Structure and Properties: Isopropyl tiglate is the ester formed from tiglic acid and isopropanol. The "(E)" stereoisomer is the more common form.
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IUPAC Name: propan-2-yl (E)-2-methylbut-2-enoate[2]
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Molecular Formula: C₈H₁₄O₂[2]
-
Molecular Weight: 142.20 g/mol [2]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Isopropyl Tiglate
| Property | Value | Source |
| CAS Number | 1733-25-1 | PubChem[2] |
| Appearance | Colorless Liquid | N/A |
| Density | 0.897-0.903 g/cm³ @ 25°C | PubChem[2] |
| Boiling Point | ~163-164 °C (Predicted) | N/A |
| Refractive Index | 1.421-1.441 @ 20°C | PubChem[2] |
| Solubility | Miscible with alcohol | PubChem[2] |
| Kovats Index | 959 (Standard non-polar) | PubChem[2] |
Artemisia capillaris as a Representative Natural Matrix
Artemisia capillaris Thunb., a member of the Asteraceae family, is a perennial herb widely distributed in East Asia. It is a well-documented source of traditional medicine and is known for producing a complex essential oil.[3] The volatile fraction of A. capillaris is a rich landscape of phytochemicals, making it an ideal, albeit challenging, matrix for developing and validating a high-resolution isolation protocol.
Phytochemical Landscape of A. capillaris Essential Oil
The essential oil of A. capillaris is predominantly composed of monoterpenes and sesquiterpenes. While dozens of compounds have been identified, the major constituents typically include β-pinene, 1,8-cineole, piperitone, β-caryophyllene, and the unique polyacetylene, capillin.[4] This chemical diversity necessitates a multi-stage purification strategy to isolate a target compound, especially one that may be present in lower concentrations. The objective is to systematically remove these major components to enrich and ultimately isolate the target analyte, isopropyl tiglate.
Stage 1: Extraction of the Volatile Fraction via Hydrodistillation
The initial step in isolating a volatile compound from a plant matrix is its efficient extraction into a concentrated form, typically an essential oil. Hydrodistillation is the method of choice for this purpose.
Rationale for Method Selection
Hydrodistillation (or steam distillation) is a robust and scalable technique that selectively separates volatile compounds from non-volatile plant matter (e.g., lipids, proteins, cellulose, pigments).[5] The process works by passing steam through the biomass; the steam and volatilized plant compounds are then co-distilled and condensed. The immiscibility of the resulting oil and water allows for simple separation. This method is ideal for thermostable esters like isopropyl tiglate and avoids the use of organic solvents at the primary extraction stage. The duration of distillation is a critical parameter, as different compounds will vaporize at different rates.
Step-by-Step Protocol: Laboratory-Scale Hydrodistillation
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Biomass Preparation: Collect the aerial parts (leaves and stems) of Artemisia capillaris. For optimal essential oil yield, air-dry the material in a shaded, well-ventilated area for 7-10 days until brittle. Coarsely grind the dried plant material to a particle size of 2-5 mm to increase surface area for efficient steam penetration.
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Apparatus Setup: Assemble a Clevenger-type distillation apparatus. Place 500 g of the prepared plant material into a 5 L round-bottom flask and add 2.5 L of deionized water, ensuring the material is fully submerged.
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Distillation: Heat the flask using an electric heating mantle. Bring the water to a boil and maintain a steady rate of distillation for 3 hours. The steam will pass through the plant material, carrying the volatile oils with it.
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Condensation & Separation: The vapor mixture is cooled in the condenser, and the condensate collects in the graduated collection tube of the Clevenger apparatus. The less dense essential oil will form a distinct layer on top of the aqueous phase (the hydrosol).
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Oil Recovery: After the distillation is complete, allow the apparatus to cool. Carefully drain the aqueous layer and collect the pale yellow essential oil.
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Drying: Dry the collected oil over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water. Decant or filter the dried oil into a sealed, amber glass vial.
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Yield Calculation & Storage: Weigh the final oil to determine the yield relative to the initial dry plant mass. Store the essential oil at 4°C under a nitrogen atmosphere to prevent oxidative degradation.
Workflow for Essential Oil Extraction
Caption: Workflow for the extraction of essential oil from A. capillaris.
Stage 2: Isolation and Purification via Preparative Gas Chromatography (Prep-GC)
With the crude essential oil obtained, the next stage is to separate the target compound, isopropyl tiglate, from the hundreds of other constituents.
Strategy for Separation
The crude oil is a mixture of compounds with varying boiling points, polarities, and molecular weights. Isopropyl tiglate is a relatively small, medium-polarity ester. Preparative Gas Chromatography (Prep-GC) is the ideal technique for this challenge. It functions on the same principles as analytical GC but utilizes larger columns and a collection system to physically isolate separated compounds. The separation is based on the differential partitioning of analytes between a stationary phase (the column coating) and a mobile phase (an inert carrier gas). By selecting an appropriate column and temperature program, compounds can be eluted sequentially and collected.
Step-by-Step Protocol: Preparative GC
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System Preparation: Use a preparative gas chromatograph equipped with a Flame Ionization Detector (FID) for monitoring and a fraction collector.
-
Column: A non-polar or semi-polar column is suitable. A DB-5 (5% phenyl-methylpolysiloxane) column (e.g., 30 m x 0.53 mm ID, 1.5 µm film thickness) offers excellent resolving power for terpenes and esters.
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Carrier Gas: High-purity helium or hydrogen at an optimized flow rate.
-
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Method Development (Analytical Scale): First, develop the separation method on an analytical GC-MS system to determine the retention time of isopropyl tiglate relative to the major components of the A. capillaris oil. This prevents wasting material on the preparative system.
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Sample Injection: Dilute the crude essential oil 1:10 (v/v) in hexane. Inject a large volume (e.g., 10-50 µL, depending on system capacity) into the Prep-GC system.
-
Chromatographic Separation:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes. Ramp up to 180°C at a rate of 4°C/minute. Hold at 180°C for 10 minutes. This gradient allows for the separation of highly volatile monoterpenes first, followed by the elution of esters like isopropyl tiglate, and finally the heavier sesquiterpenes.
-
Detector Temperature: 280°C.
-
-
Fraction Collection: Monitor the chromatogram in real-time. Based on the predetermined retention time from the analytical run, program the fraction collector to open and trap the effluent during the elution window corresponding to isopropyl tiglate. The trap is typically cooled with liquid nitrogen to efficiently condense the compound.
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Purity Re-analysis: Analyze a small aliquot of the collected fraction using analytical GC-MS to confirm its purity. If co-eluting compounds are present, a secondary purification step on a column with different polarity (e.g., a wax column) may be necessary.
Workflow for Purification
Caption: Workflow for the purification of isopropyl tiglate via Prep-GC.
Stage 3: Structural Elucidation and Quality Control
The final and most critical stage is the unequivocal confirmation of the isolated compound's identity and purity using spectroscopic methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone of volatile compound identification. The isolated fraction is injected into the GC-MS. Its identity is confirmed by matching two key parameters against an authentic reference standard or a validated library like NIST.
-
Retention Index (RI): A measure of where the compound elutes relative to a series of n-alkane standards. It is more reliable than retention time alone.
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Mass Spectrum (MS): The fragmentation pattern of the molecule under electron ionization (EI), which serves as a molecular fingerprint.
Table 2: Reference GC-MS Data for Isopropyl Tiglate
| Parameter | Value | Source |
| Kovats Retention Index | 959 (on standard non-polar column) | PubChem[2] |
| Key Mass Fragments (m/z) | 83 (Base Peak), 55, 43, 41, 69 | PubChem[2] |
| Molecular Ion (M⁺) | 142 | PubChem[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While GC-MS provides strong evidence, NMR (¹H and ¹³C) provides the definitive, atom-by-atom structural confirmation. The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed.
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¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another.
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¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
Table 3: Reference NMR Spectral Data for Isopropyl Tiglate (in CDCl₃)
| Spectrum | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| ¹H NMR | ~6.8 (q) | Vinylic Proton (-CH=) |
| ~5.0 (septet) | Isopropyl CH | |
| ~1.8 (d) | Vinylic Methyl (CH₃-C=) | |
| ~1.8 (s) | Vinylic Methyl (CH₃-C=) | |
| ~1.2 (d) | Isopropyl Methyls (2 x CH₃) | |
| ¹³C NMR | ~167 | Carbonyl Carbon (C=O) |
| ~138 | Vinylic Carbon (-C=) | |
| ~128 | Vinylic Carbon (-CH=) | |
| ~67 | Isopropyl Carbon (-CH-) | |
| ~22 | Isopropyl Methyls (2 x CH₃) | |
| ~14 | Vinylic Methyl | |
| ~12 | Vinylic Methyl | |
| Note: Exact chemical shifts may vary slightly based on solvent and instrument calibration. Data is representative. |
Conclusion and Future Perspectives
This guide outlines a robust and scientifically grounded workflow for the isolation and identification of isopropyl tiglate from the essential oil of Artemisia capillaris. By employing hydrodistillation for extraction, preparative gas chromatography for purification, and a combination of GC-MS and NMR for structural elucidation, researchers can confidently isolate this and other similar terpene esters from complex natural matrices. This methodology serves not only as a specific protocol but also as a foundational strategy that can be adapted for the discovery and purification of other valuable natural products, paving the way for further pharmacological and industrial application development.
References
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The Good Scents Company. (n.d.). isopropyl tiglate. Retrieved from [Link]
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Kim, J.-H., et al. (2014). Antibacterial activity and mode of action of the Artemisia capillaris essential oil and its constituents against respiratory tract infection-causing pathogens. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5367745, Isopropyl tiglate. Retrieved from [Link]
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Liu, W., et al. (2017). Quality Evaluation of Artemisia capillaris Thunb. Based on Qualitative Analysis of the HPLC Fingerprint and UFLC-Q-TOF-MS/MS Combined with Quantitative Analysis of Multicomponents. PMC. Retrieved from [Link]
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Abdelmohsen, U. R., et al. (2022). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. ResearchGate. Retrieved from [Link]
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Tholl, D., & Procedures, C. P. in M. B. C. (2017). Extraction and Analysis of Terpenes/Terpenoids. PMC. Retrieved from [Link]
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Ferreira, J. F. S., et al. (2011). GC MS Analysis of the Volatile Constituents of Essential Oil and Aromatic Waters of Artemisia Annua L. at Different Developmental Stages. ResearchGate. Retrieved from [Link]
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El-Sohly, M. A., et al. (2019). Fast GC–MS Method for Identification and Quantification of Terpenes from Cannabis Species. ResearchGate. Retrieved from [Link]
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FooDB. (2010). Showing Compound Isopropyl tiglate (FDB016738). Retrieved from [Link]
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Lemberkovics, É., et al. (2015). Distillation Time Effect on Essential Oil Yield, Composition, and Antioxidant Capacity of Sweet Sagewort (Artemisia annua L.) Oil in. ASHS Journals. Retrieved from [Link]
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Frontiers in Natural Products. (2022). Natural Products Extraction and Isolation-Between Conventional and Modern Techniques. Frontiers. Retrieved from [Link]
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Al-Rajab, A. J., et al. (2023). Gas Chromatography–Mass Spectrometry Analysis of Artemisia judaica Methanolic Extract: Chemical Composition, Radical Scavenging Potential, Bioherbicidal Activity, and Dengue Vector Control. MDPI. Retrieved from [Link]
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Verma, R. S., et al. (2015). Compositional Characters and Antimicrobial Potential of Artemisia stricta Edgew. f. stricta Pamp. Essential Oil. ACG Publications. Retrieved from [Link]
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von Rudloff, E. (1961). THE SEPARATION OF SOME TERPENOID COMPOUNDS BY GAS–LIQUID CHROMATOGRAPHY. Canadian Science Publishing. Retrieved from [Link]
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Radünz, L. L., et al. (2019). Effects of Different Methods of Isolation on Volatile Composition of Artemisia annua L. PMC. Retrieved from [Link]
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Wajs-Bonikowska, A., et al. (2015). Composition and antibacterial activity of the essential oil of Artemisia nilagirica var. septentrionalis from India. ResearchGate. Retrieved from [Link]
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Labcompare. (2022). LABTips: Troubleshooting Tricky Terpenes. Labcompare.com. Retrieved from [Link]
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Zhang, H., et al. (2018). GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. PMC. Retrieved from [Link]
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Vogl, S., et al. (2023). Chemical Composition and Antioxidant Activity of Artemisia argyi Essential Oil and Hydrolate. MDPI. Retrieved from [Link]
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Journal of Natural Products. (2023). Strategies for Natural Products Isolation. Research and Reviews. Retrieved from [Link]
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Worthen, D. R., et al. (2021). Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis. Frontiers. Retrieved from [Link]
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PubChem. (n.d.). Isopropyl tiglate (C8H14O2). Retrieved from [Link]
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Bencheikh, F., et al. (2020). Extraction by Steam Distillation of Artemisia herba-albs Essential Oil from Algeria: Kinetic Study and Optimization of the Operating Conditions. ResearchGate. Retrieved from [Link]
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Reyes-Jurado, F., et al. (2023). Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents. MDPI. Retrieved from [Link]
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Physicochemical properties of synthetic Isopropyl tiglate
An In-depth Technical Guide to the Physicochemical Properties of Synthetic Isopropyl Tiglate
Abstract
Isopropyl tiglate (CAS No. 1733-25-1) is a volatile ester recognized for its characteristic sweet, minty, and green aroma.[1] As a synthetic flavoring and fragrance agent, its purity and consistent physicochemical properties are paramount for its application in consumer products and research.[] This technical guide provides a comprehensive overview of the synthesis, physicochemical characteristics, analytical validation, and safe handling of isopropyl tiglate. Authored for researchers, chemists, and professionals in the drug development and flavor industries, this document synthesizes technical data with practical, field-proven insights to ensure a thorough understanding of this important chemical compound.
Chemical Identity and Structure
Isopropyl tiglate, systematically named propan-2-yl (E)-2-methylbut-2-enoate, is an unsaturated monocarboxylic ester.[3][4] It belongs to the class of organic compounds known as fatty acid esters.[5] The "(E)" designation in its IUPAC name specifies the stereochemistry of the double bond, where the main carbon chains are on opposite sides, a crucial detail for its specific organoleptic properties.
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IUPAC Name: propan-2-yl (E)-2-methylbut-2-enoate[3]
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Synonyms: Isopropyl 2-methylcrotonate, Tiglic acid isopropyl ester, FEMA 3229[3][6]
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CAS Number: 1733-25-1[7]
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Molecular Weight: 142.20 g/mol [][3]
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Chemical Structure:
Synthesis of Isopropyl Tiglate
Principle of Synthesis: Fischer-Speier Esterification
The industrial synthesis of isopropyl tiglate is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of tiglic acid ((E)-2-methyl-2-butenoic acid) with isopropyl alcohol.
Causality of Experimental Choices:
-
Reactants: Tiglic acid provides the characteristic carbon backbone, while isopropyl alcohol serves as the esterifying agent. The choice of these specific precursors directly defines the final product.
-
Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), is essential to protonate the carbonyl oxygen of the tiglic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the isopropyl alcohol. Without a catalyst, the reaction rate is impractically slow.
-
Reaction Conditions: The reaction is typically performed under reflux to increase the reaction rate. Since esterification is a reversible equilibrium process, Le Châtelier's principle is exploited to drive the reaction towards the product. This is accomplished by removing water, a byproduct, as it forms, often using a Dean-Stark apparatus.
Caption: Fischer-Speier esterification of Isopropyl Tiglate.
General Protocol for Synthesis and Purification
This protocol describes a self-validating system where purification steps are monitored to ensure the final product meets required specifications.
-
Reaction Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark apparatus. Charge the flask with tiglic acid, an excess of isopropyl alcohol (to also act as the solvent), and a catalytic amount of sulfuric acid.
-
Reflux: Heat the mixture to reflux. The water-isopropanol azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up & Neutralization: After cooling, quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃). Rationale: This neutralizes the acidic catalyst and any unreacted tiglic acid, which is observable by the cessation of CO₂ effervescence.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the isopropyl tiglate is separated. Wash the organic layer sequentially with water and then brine. Rationale: The water wash removes residual salts and water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and filter. Rationale: This removes dissolved water, which is critical before distillation to prevent bumping and ensure accurate boiling point measurement.
-
Purification: Purify the crude ester by fractional distillation under reduced pressure. Rationale: Distillation separates the volatile isopropyl tiglate from less volatile impurities and any remaining starting material. Reduced pressure is used to lower the boiling point, preventing potential degradation of the product at high temperatures. The purity of the collected fractions should be confirmed by GC analysis.
Physicochemical Properties
The properties of isopropyl tiglate are critical for its use, storage, and quality control.
Summary of Key Properties
| Property | Value | Source(s) |
| Appearance | Colorless, clear liquid | [1][][4] |
| Molecular Formula | C₈H₁₄O₂ | [4][7] |
| Molecular Weight | 142.20 g/mol | [][3] |
| Boiling Point | 73 °C @ 30 mmHg; 165.4 °C @ 760 mmHg | [1][] |
| Density | 0.893 - 0.905 g/cm³ @ 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.425 - 1.437 @ 20 °C | [1] |
| Flash Point | 50.56 °C (123 °F) TCC | [1][4] |
| Vapor Pressure | 1.877 mmHg @ 25 °C (estimated) | [1] |
| Solubility | Soluble in alcohol; Water solubility 497.1 mg/L @ 25°C (est) | [1][] |
| logP (o/w) | 2.578 (estimated) | [1] |
| Odor Profile | Sweet, minty, green, vegetative, spicy | [1] |
Analytical Characterization and Quality Control
A multi-faceted analytical approach is required to confirm the identity and purity of synthetic isopropyl tiglate, ensuring it is free from starting materials, byproducts, and residual solvents.
Caption: Analytical workflow for Isopropyl Tiglate characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for analyzing volatile compounds like isopropyl tiglate. It separates components of a mixture and provides mass data for identification.
-
Principle: The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and affinity for the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern is a unique "fingerprint" used for identification.
-
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of isopropyl tiglate (e.g., 1 µL in 1 mL) in a volatile solvent like hexane or ethyl acetate.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set to a temperature of ~250 °C.
-
GC Separation: Utilize a non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low starting point (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure separation of all volatile components.
-
MS Detection: Set the mass spectrometer to scan a mass range of m/z 40-300. Ionization is typically performed using Electron Impact (EI) at 70 eV.
-
-
Data Interpretation: The resulting chromatogram will show a primary peak corresponding to isopropyl tiglate. The purity can be calculated from the peak area percentage. The mass spectrum for this peak should show characteristic fragments; for isopropyl tiglate, key fragments are observed at m/z values of 83 (base peak), 55, and 43.[3] The Kovats Retention Index is also a valuable identifier, with reported values around 959 on a standard non-polar column.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation. While spectral data is available for purchase, the expected patterns can be predicted from the structure.
-
¹H NMR: The spectrum should show distinct signals corresponding to the different proton environments: a doublet and a septet for the isopropyl group, and two singlets (or narrow quartets due to allylic coupling) for the two methyl groups on the double bond, plus a quartet for the vinyl proton.
-
¹³C NMR: The spectrum will confirm the presence of 8 unique carbon atoms, including the characteristic carbonyl carbon (~167 ppm) and the two sp² carbons of the double bond.
Refractive Index
-
Principle: The refractive index is a measure of how light bends as it passes through the liquid. It is a simple, rapid, and highly sensitive physical property that is dependent on temperature and purity.
-
Protocol:
-
Calibrate a refractometer (e.g., an Abbe refractometer) using a standard of known refractive index.
-
Ensure the prism temperature is controlled, typically at 20.0 °C.
-
Apply a few drops of the purified isopropyl tiglate to the prism.
-
Read the refractive index from the scale. The value should fall within the specified range of 1.425 to 1.437 for a pure sample.[1] A deviation from this range indicates the presence of impurities.
-
Safety, Handling, and Storage
Proper handling is crucial due to the compound's flammability and potential for irritation.
-
GHS Hazard Classification:
-
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[8]
-
Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[1][8][9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[1][10]
-
-
Storage Recommendations:
Conclusion
This guide has detailed the essential physicochemical properties, synthesis, and analytical control of synthetic isopropyl tiglate. A thorough understanding of its esterification synthesis, coupled with a robust analytical workflow centered on GC-MS and supported by other techniques, is critical for ensuring the production of high-purity material. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with this flammable and irritant compound. The data and protocols presented herein serve as a vital resource for scientists and researchers engaged in the use and development of isopropyl tiglate.
References
-
The Good Scents Company. (n.d.). isopropyl tiglate, 1733-25-1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5367745, Isopropyl tiglate. Retrieved from [Link]
-
FooDB. (2015). Showing Compound Isopropyl tiglate (FDB016738). Retrieved from [Link]
-
The Good Scents Company. (n.d.). isobutyl tiglate. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Isopropyl tiglate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 134980367, Isopropyl tiglate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl tiglate, 98%. Retrieved from [Link]
-
VelocityEHS. (2015, February 20). Isopropyl Alcohol Safety Tips. Retrieved from [Link]
-
AKJournals. (2024, February 23). Solid phase microextraction vs liquid injection GC-MS analysis of essential oils. Retrieved from [Link]
- Google Patents. (n.d.). CN103087121A - Synthesis method of isopropyl-beta-D thiogalactoside.
-
Genova, P. J. A. (n.d.). Gas chromatography of isopropyl alcohol in commercial rubbing alcohols. University Knowledge Digital Repository. Retrieved from [Link]
Sources
- 1. isopropyl tiglate, 1733-25-1 [thegoodscentscompany.com]
- 3. Isopropyl tiglate | C8H14O2 | CID 5367745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Showing Compound Isopropyl tiglate (FDB016738) - FooDB [foodb.ca]
- 6. SID 134980367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. phi.com [phi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. ehs.com [ehs.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of Isopropyl Tiglate
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of isopropyl tiglate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and quality control. This document will delve into the theoretical underpinnings of the spectral features observed for this α,β-unsaturated ester, present a thorough assignment of its proton and carbon signals, and provide a standardized protocol for sample preparation and data acquisition.
Introduction
Isopropyl tiglate, systematically known as propan-2-yl (2E)-2-methylbut-2-enoate, is an organic ester with applications in the flavor and fragrance industry.[1] Its chemical structure, characterized by an isopropyl ester group and an α,β-unsaturated tiglate moiety, gives rise to a distinct and informative NMR spectrum. A comprehensive understanding of its NMR spectral features is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior.
Theoretical Framework for Spectral Interpretation
The chemical shifts and coupling patterns in the NMR spectra of isopropyl tiglate are governed by the electronic environment of each nucleus. The key structural features influencing the spectra are the electron-withdrawing nature of the ester carbonyl group, the rigidity of the carbon-carbon double bond, and the free rotation of the alkyl groups.
The carbonyl group (C=O) of the ester deshields adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield).[2] The C=C double bond introduces diastereotopicity and characteristic long-range couplings. Protons and carbons directly attached to the double bond will appear in the olefinic region of the spectrum.
Experimental Protocol: A Self-Validating System
A robust and reproducible experimental protocol is the cornerstone of reliable NMR analysis. The following section details a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of isopropyl tiglate.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common and suitable choice for isopropyl tiglate.
-
Sample Concentration : Weigh approximately 5-10 mg of isopropyl tiglate directly into a clean, dry NMR tube.
-
Solvent Addition : Add approximately 0.6 mL of the deuterated solvent to the NMR tube.
-
Homogenization : Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift to 0 ppm.
NMR Data Acquisition
The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Spectral Width | 20 ppm | 240 ppm |
| Acquisition Time | 4.09 s | 1.36 s |
| Relaxation Delay | 2.0 s | 2.0 s |
¹H NMR Spectral Analysis and Assignment
The ¹H NMR spectrum of isopropyl tiglate is expected to show five distinct signals, each corresponding to a unique set of protons in the molecule. The predicted chemical shifts, multiplicities, and coupling constants are detailed below.
Caption: Molecular structure of isopropyl tiglate with atom numbering.
| Proton Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) | Assignment |
| H-3 | 6.85 | q | 1H | 7.1 | Vinylic proton on C3 |
| H-5 | 5.00 | sept | 1H | 6.3 | Methine proton of isopropyl group |
| H-8 | 1.82 | s | 3H | - | Methyl protons on C2 |
| H-4 | 1.80 | d | 3H | 7.1 | Methyl protons on C3 |
| H-6, H-7 | 1.23 | d | 6H | 6.3 | Methyl protons of isopropyl group |
Analysis of the ¹H NMR Spectrum:
-
Vinylic Proton (H-3): The quartet observed at approximately 6.85 ppm is assigned to the vinylic proton on C3. Its downfield chemical shift is a result of its attachment to a sp²-hybridized carbon and deshielding by the conjugated carbonyl group. The quartet multiplicity arises from coupling to the three protons of the methyl group at C4 (J = 7.1 Hz).
-
Isopropyl Methine Proton (H-5): The septet at around 5.00 ppm corresponds to the methine proton of the isopropyl group. This downfield shift is due to the deshielding effect of the adjacent ester oxygen. The septet pattern is a result of coupling to the six equivalent protons of the two isopropyl methyl groups (J = 6.3 Hz).
-
Vinylic Methyl Protons (H-8): The singlet at approximately 1.82 ppm is assigned to the methyl protons attached to C2. These protons are vinylic and appear as a singlet because there are no adjacent protons to couple with.
-
Allylic Methyl Protons (H-4): The doublet at around 1.80 ppm is attributed to the methyl protons at C4. These protons are allylic and are coupled to the vinylic proton at C3, resulting in a doublet with a coupling constant of J = 7.1 Hz.
-
Isopropyl Methyl Protons (H-6, H-7): The doublet at approximately 1.23 ppm, integrating to six protons, is assigned to the two equivalent methyl groups of the isopropyl moiety. These protons are coupled to the methine proton (H-5), giving rise to a doublet with a coupling constant of J = 6.3 Hz.
¹³C NMR Spectral Analysis and Assignment
The proton-decoupled ¹³C NMR spectrum of isopropyl tiglate is expected to display eight distinct signals, corresponding to the eight carbon atoms in the molecule.
| Carbon Label | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| C1 | 167.0 | Ester carbonyl carbon |
| C3 | 138.0 | Vinylic carbon |
| C2 | 128.5 | Vinylic carbon |
| C5 | 67.5 | Isopropyl methine carbon |
| C6, C7 | 22.0 | Isopropyl methyl carbons |
| C4 | 14.5 | Allylic methyl carbon |
| C8 | 12.2 | Vinylic methyl carbon |
Analysis of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C1): The signal at the most downfield position, around 167.0 ppm, is characteristic of an ester carbonyl carbon.
-
Vinylic Carbons (C2 and C3): The signals at approximately 138.0 ppm and 128.5 ppm are assigned to the sp²-hybridized carbons of the double bond. C3 is expected to be further downfield than C2 due to the β-effect of the carbonyl group.
-
Isopropyl Methine Carbon (C5): The signal around 67.5 ppm is attributed to the methine carbon of the isopropyl group, which is shifted downfield due to its direct attachment to the electronegative oxygen atom.
-
Isopropyl Methyl Carbons (C6, C7): The signal at approximately 22.0 ppm represents the two equivalent methyl carbons of the isopropyl group.
-
Allylic Methyl Carbon (C4): The signal around 14.5 ppm is assigned to the methyl carbon attached to the double bond at the C3 position.
-
Vinylic Methyl Carbon (C8): The signal at approximately 12.2 ppm corresponds to the methyl carbon directly attached to the C2 of the double bond.
Advanced NMR Techniques for Structural Confirmation
While 1D NMR is often sufficient for the structural elucidation of a simple molecule like isopropyl tiglate, 2D NMR techniques can provide definitive assignments and connectivity information.
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For isopropyl tiglate, a cross-peak would be observed between the methine proton of the isopropyl group (H-5) and the isopropyl methyl protons (H-6, H-7), as well as between the vinylic proton (H-3) and the allylic methyl protons (H-4).
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. It would confirm the assignments made in the 1D spectra by showing cross-peaks between H-3 and C3, H-5 and C5, H-8 and C8, H-4 and C4, and between H-6/H-7 and C6/C7.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for isopropyl tiglate would include:
-
The isopropyl methine proton (H-5) to the carbonyl carbon (C1).
-
The vinylic methyl protons (H-8) to the carbonyl carbon (C1) and the vinylic carbon C3.
-
The allylic methyl protons (H-4) to the vinylic carbons C2 and C3.
-
Caption: A generalized workflow for NMR-based structural elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of isopropyl tiglate provide a wealth of information that allows for its unambiguous structural assignment. By understanding the fundamental principles of chemical shifts and coupling constants, and by applying a systematic approach to spectral analysis, researchers can confidently identify this compound and assess its purity. The use of advanced 2D NMR techniques can further solidify these assignments, providing an unshakable foundation for its use in research and development.
References
-
PubChem. Isopropyl tiglate. National Center for Biotechnology Information. [Link][3]
-
FooDB. Isopropyl tiglate. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]
-
University of California, Los Angeles. Spectroscopy Tutorial: Esters. [Link][2]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][4]
Sources
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Isopropyl Tiglate
This guide provides a detailed exploration of the mass spectrometric behavior of isopropyl tiglate, a compound of interest in flavor, fragrance, and chemical synthesis sectors. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing its fragmentation, offering a predictive and interpretive framework for analytical studies.
Introduction: The Analytical Significance of Isopropyl Tiglate
Isopropyl tiglate (propan-2-yl (2E)-2-methylbut-2-enoate) is an unsaturated ester recognized for its characteristic minty and green aroma.[1] Its analysis is critical for quality control in the food and fragrance industries and for monitoring its presence in various chemical matrices. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a powerful tool for its identification and quantification. Understanding its fragmentation pattern is paramount for unambiguous spectral interpretation.
Table 1: Physicochemical Properties of Isopropyl Tiglate
| Property | Value | Source |
| Molecular Formula | C8H14O2 | [2] |
| Molecular Weight | 142.20 g/mol | [2] |
| Monoisotopic Mass | 142.0994 Da | [2] |
| Appearance | Liquid | [1] |
| Odor | Minty, green | [1] |
Electron Ionization (EI) Mass Spectrometry: A Pathway to Fragmentation
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This "fingerprint" spectrum is highly characteristic of the molecule's structure. The following sections detail the primary fragmentation pathways of isopropyl tiglate observed under typical 70 eV EI conditions.
The Molecular Ion and Initial Fission Events
Upon electron impact, isopropyl tiglate loses an electron to form a molecular ion (M•+) at a mass-to-charge ratio (m/z) of 142. While the molecular ion peak for esters can sometimes be weak or absent, its identification is the first step in spectral analysis.[3] The primary fragmentation events are dictated by the stability of the resulting radical and cationic species.
Dominant Fragmentation Pathways
The fragmentation of isopropyl tiglate is characterized by several key bond cleavages, primarily α-cleavage and rearrangements, which are common for esters.[4]
The most abundant ion in the EI mass spectrum of isopropyl tiglate is observed at m/z 83.[2] This ion corresponds to the tigloyl cation, [C5H7O]+. Its formation is the result of an α-cleavage event involving the loss of the isopropyl group as a radical from the molecular ion. The stability of this resonance-stabilized acylium ion is the driving force for this fragmentation pathway, making it the base peak.
Caption: Formation of the tigloyl cation (m/z 83).
The tigloyl cation (m/z 83) can undergo further fragmentation. A prominent fragment is observed at m/z 55, which arises from the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the tigloyl cation. This is a common fragmentation pathway for acylium ions.
Caption: Formation of the [C4H7]+ ion (m/z 55).
Another significant fragmentation pathway involves the formation of the isopropyl cation, [C3H7]+, at m/z 43. This occurs through the cleavage of the ester bond, with the charge being retained by the isopropyl fragment. The stability of the secondary carbocation contributes to the prominence of this peak.
Sources
Infrared Spectroscopy Analysis of Isopropyl Tiglate: From First Principles to Practical Application
An In-depth Technical Guide
This guide provides a comprehensive analysis of the functional groups of isopropyl tiglate using infrared (IR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational behavior, offering a field-proven framework for spectral interpretation and experimental design. We will establish a self-validating system of analysis, grounded in authoritative spectroscopic principles, to ensure both technical accuracy and practical utility.
The Analytical Imperative: Why IR Spectroscopy for Isopropyl Tiglate?
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. When infrared radiation interacts with a molecule, it excites specific vibrational modes—stretching, bending, and scissoring—in the covalent bonds. Each functional group (e.g., C=O, C=C, C-O) absorbs radiation at a characteristic frequency, creating a unique spectral "fingerprint."
For a molecule like isopropyl tiglate, an α,β-unsaturated ester, IR spectroscopy is particularly insightful. It allows for the unambiguous confirmation of the core ester functionality, the presence and nature of the carbon-carbon double bond, and the specific alkyl moieties. The electronic communication, or conjugation, between the carbonyl group and the alkene profoundly influences the IR spectrum, providing a deeper layer of structural information that is critical in quality control, synthesis confirmation, and chemical characterization.
Let's first visualize the molecule at the heart of our analysis.
Figure 1: Molecular Structure of Isopropyl Tiglate.
Deconstructing the Spectrum: A Functional Group Analysis
The diagnostic power of an IR spectrum lies in its division into specific regions where different types of vibrations occur. For isopropyl tiglate, we can anticipate several key absorption bands. Esters are well-known to exhibit a characteristic pattern of three intense peaks originating from the C=O and two C-O stretching vibrations.[1]
The Carbonyl (C=O) Stretching Vibration
The C=O stretch is one of the most prominent and reliable absorption bands in an IR spectrum due to the large change in dipole moment during vibration.[2][3] For a standard, saturated aliphatic ester, this peak appears in the 1750-1735 cm⁻¹ region.[4][5][6]
However, in isopropyl tiglate, the carbonyl group is conjugated with the C=C double bond. This conjugation delocalizes the π-electrons across the O=C-C=C system, which imparts more single-bond character to the carbonyl bond.[7][8] This slight weakening of the C=O bond reduces its force constant, causing the absorption to shift to a lower wavenumber. For α,β-unsaturated esters like isopropyl tiglate, the C=O stretching frequency is consistently observed in the 1730-1715 cm⁻¹ range.[4][5][6][9] The intensity of this peak is expected to be very strong.
The Alkene (C=C) and Vinylic (=C-H) Vibrations
The tiglate moiety contains a carbon-carbon double bond. The stretching vibration for this C=C bond typically appears in the 1680-1640 cm⁻¹ region.[9] Due to conjugation with the carbonyl group, the intensity of this absorption is often enhanced compared to that of an isolated alkene.
Additionally, the hydrogen atom attached to the double bond (the vinylic hydrogen) gives rise to its own characteristic vibrations:
-
=C-H Stretch: This absorption occurs at a higher frequency than alkyl C-H stretches, typically found in the 3100-3000 cm⁻¹ region.[3][9] Its presence is a clear indicator of unsaturation.
-
=C-H Bend: The out-of-plane bending vibration for this hydrogen is found in the fingerprint region, generally between 1000-650 cm⁻¹ .[9]
The Ester (C-O) Stretching Vibrations
The ester functional group contains two distinct C-O single bonds, and both give rise to strong absorption bands in the fingerprint region.[1] These two coupled vibrations are crucial for confirming the ester functionality:
-
Asymmetric C-C(=O)-O Stretch: This involves the bond between the carbonyl carbon and the ester oxygen. It is typically a strong and prominent band found between 1300-1160 cm⁻¹ .
-
Symmetric O-C-C Stretch: This corresponds to the bond between the ester oxygen and the isopropyl group. This absorption is also strong and generally appears in the 1100-1000 cm⁻¹ range.[1][5]
The presence of both of these strong bands, in conjunction with the intense C=O stretch, provides a definitive identification of an ester.
The Alkyl (C-H) Vibrations
The isopropyl and methyl groups of isopropyl tiglate consist of sp³-hybridized carbons and their associated hydrogens. These give rise to the following predictable absorptions:
-
C-H Stretch: These absorptions are typically found just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ region.[3] While ubiquitous in organic molecules, their presence confirms the alkyl framework.
-
C-H Bends: Methyl (-CH₃) and methylene (-CH₂-, though absent in the isopropyl group itself) groups have characteristic bending (scissoring and rocking) vibrations in the 1470-1365 cm⁻¹ range.
Summary of Predicted IR Absorptions
The expected vibrational frequencies for isopropyl tiglate are summarized below. This table serves as a predictive framework for interpreting an experimental spectrum.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Causality & Notes |
| Ester Carbonyl | C=O Stretch | 1730 - 1715 | Strong | Frequency is lowered from the typical 1750-1735 cm⁻¹ range due to conjugation with the C=C bond.[4][5][7] |
| Alkene | C=C Stretch | 1680 - 1640 | Medium to Weak | Conjugation can sometimes enhance the intensity of this peak.[9] |
| Vinylic C-H | =C-H Stretch | 3100 - 3000 | Medium | A clear marker for unsaturation, appearing at higher frequencies than alkyl C-H stretches.[3][9] |
| Ester C-O | C-C(=O)-O Stretch | 1300 - 1160 | Strong | Part of the two-peak C-O signature for esters.[1] |
| Ester C-O | O-C-C Stretch | 1100 - 1000 | Strong | The second key peak for confirming the ester linkage.[1][5] |
| Alkyl C-H | C-H Stretch | 2950 - 2850 | Medium to Strong | Represents the isopropyl and methyl groups.[3] |
| Alkyl C-H | C-H Bend | 1470 - 1365 | Medium | Characteristic bending vibrations in the fingerprint region. |
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a robust method for acquiring a high-quality FTIR spectrum of a liquid sample like isopropyl tiglate using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.
Figure 2: Standard Operating Procedure for ATR-FTIR Analysis.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is turned on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Acquisition (Self-Validation Step 1):
-
Causality: The background scan measures the spectrum of the empty instrument (air, ATR crystal). This is subtracted from the sample spectrum to ensure the final result contains only absorptions from the sample itself.
-
Protocol: Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe. Once dry, initiate the background scan. A flat baseline in the resulting spectrum validates a clean crystal.
-
-
Sample Application:
-
Protocol: Place 1-2 drops of isopropyl tiglate directly onto the center of the ATR crystal. Ensure the entire surface of the crystal is covered to maximize signal quality.
-
-
Sample Spectrum Acquisition:
-
Protocol: Initiate the sample scan. Typical parameters include a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with 16 to 32 co-added scans to improve the signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Protocol: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Apply necessary corrections, such as an ATR correction (which accounts for the wavelength-dependent depth of penetration of the IR beam) and a baseline correction.
-
Interpretation (Self-Validation Step 2):
-
Locate the strong C=O absorption. Is it within the predicted 1730-1715 cm⁻¹ range for a conjugated ester?
-
Identify the two strong C-O stretches in the 1300-1000 cm⁻¹ region.
-
Look for the weaker C=C stretch near 1650 cm⁻¹ and the vinylic =C-H stretch just above 3000 cm⁻¹ .
-
Confirm the presence of alkyl C-H stretches just below 3000 cm⁻¹ .
-
The simultaneous presence of all these key peaks in their expected locations provides a high-confidence, self-validated identification of the isopropyl tiglate structure.
-
-
-
Cleaning: Thoroughly clean the ATR crystal with a solvent that dissolves isopropyl tiglate to prepare the instrument for the next user.
Conclusion
The infrared spectrum of isopropyl tiglate provides a rich tapestry of information that is readily decipherable with a systematic approach. The key identifiers are a strongly absorbing carbonyl (C=O) peak shifted to a lower wavenumber (~1720 cm⁻¹) due to α,β-conjugation, a medium-intensity alkene (C=C) stretch (~1650 cm⁻¹), and the characteristic pair of intense C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹). By grounding the analysis in the fundamental principles of molecular vibrations and employing a self-validating experimental workflow, researchers can confidently characterize this molecule and ensure its structural integrity with a high degree of certainty.
References
-
Smith, B. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
- Unpublished. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Source document provided via search]
-
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Source document provided via search]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. MSU Chemistry. [Link]
-
JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. University of Calgary Chemistry. [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. WebSpectra. [Link]
-
LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Source document provided via search]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Solubility of Isopropyl Tiglate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Isopropyl Tiglate
Isopropyl tiglate (propan-2-yl (2E)-2-methylbut-2-enoate) is an organic ester recognized for its characteristic sweet, fruity, and mint-like aroma.[1] While extensively used as a flavor and fragrance agent in the food and cosmetics industries, its fundamental physicochemical properties are of significant interest to the pharmaceutical sciences.[][] As an ester, its structure is representative of a functional group commonly found in active pharmaceutical ingredients (APIs) and prodrugs. Understanding its solubility behavior in various organic solvents is paramount for applications ranging from reaction chemistry and purification to the development of stable liquid formulations and advanced drug delivery systems.
This guide provides a comprehensive overview of the solubility of isopropyl tiglate, grounded in the principles of intermolecular forces. It details its known solubility profile and presents an authoritative, step-by-step experimental protocol for researchers to quantitatively determine its solubility in any solvent of interest.
Table 1: Physicochemical Properties of Isopropyl Tiglate
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₂ | [][4] |
| Molecular Weight | 142.20 g/mol | [][4] |
| Appearance | Colorless clear liquid | [5][6] |
| Density | ~0.9 g/cm³ at 25 °C | [][] |
| Boiling Point | 165.4 °C at 760 mmHg | [][] |
| logP (o/w) | 2.578 (estimated) | [5] |
| Polar Surface Area | 26.3 Ų | [1] |
The Theoretical Underpinnings of Solubility
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[7] This means that substances with similar polarities and intermolecular forces are more likely to be miscible. The solubility of isopropyl tiglate is a direct consequence of the interplay between its molecular structure and the properties of the solvent.
Intermolecular Forces in Isopropyl Tiglate:
-
Van der Waals Forces (London Dispersion Forces): The nonpolar alkyl portions of the molecule (the isopropyl group and the hydrocarbon backbone) give rise to these weak, temporary forces. These forces are dominant when interacting with nonpolar solvents.[8]
-
Dipole-Dipole Interactions: The ester functional group (-COO-) contains electronegative oxygen atoms, creating a permanent dipole moment. This polar region of the molecule is key to its interaction with other polar molecules.[8][9]
Interaction with Different Solvent Classes:
-
Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): These solvents can donate a hydrogen bond. While isopropyl tiglate cannot donate a hydrogen bond, the lone pairs of electrons on its carbonyl and ether oxygens can act as hydrogen bond acceptors.[9][10] This strong interaction, combined with dipole-dipole forces, leads to high solubility. Indeed, isopropyl tiglate is reported to be completely miscible with alcohol.[4][6]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a permanent dipole but do not donate hydrogen bonds. The primary interaction with isopropyl tiglate will be favorable dipole-dipole forces, suggesting good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are van der Waals forces. The nonpolar hydrocarbon parts of the isopropyl tiglate molecule will interact favorably with these solvents, while the polar ester group will be less well-solvated. Solubility in these solvents is expected but may be less than in polar solvents.
Caption: Intermolecular forces governing isopropyl tiglate's solubility.
Quantitative and Qualitative Solubility Profile
Table 2: Solubility Data for Isopropyl Tiglate
| Solvent | Solvent Type | Known Solubility | Temperature | Source(s) |
| Water | Polar Protic | ~497.1 mg/L (Slightly Soluble) | 25 °C | [][][5] |
| Alcohol (general) | Polar Protic | Completely Miscible | Not Specified | [4][6] |
| Diluted Alcohol | Polar Protic | Completely Miscible | Not Specified | [4][6] |
The high miscibility in alcohols is a strong indicator of its affinity for polar protic environments. Its limited water solubility, despite its hydrogen bond accepting capability, is due to the significant nonpolar character of its C8 hydrocarbon structure.[10] For drug development, where precise concentrations are critical, this limited data necessitates a robust experimental protocol to determine solubility in other pharmaceutically relevant solvents.
Experimental Protocol: Isothermal Shake-Flask Method
To address the data gap, researchers can employ the isothermal shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound.[11] This protocol is designed to be self-validating and provides highly reliable data.
Objective: To determine the equilibrium solubility of isopropyl tiglate in a selected organic solvent at a controlled temperature.
Materials:
-
Isopropyl tiglate (≥98% purity)
-
Solvent of interest (HPLC grade or equivalent)
-
4 mL glass vials with PTFE-lined screw caps
-
Analytical balance (readable to 0.01 mg)
-
Positive displacement micropipettes
-
Orbital shaker with a temperature-controlled chamber
-
Syringes (1 mL or 2 mL)
-
Syringe filters (0.22 µm, chemically compatible with the solvent, e.g., PTFE)
-
Autosampler vials for the analytical instrument
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or HPLC-UV, depending on the solvent's properties.
Step-by-Step Methodology:
-
Preparation of Vials:
-
Add an excess amount of isopropyl tiglate to a 4 mL glass vial. "Excess" is critical; a good starting point is ~50-100 mg. The goal is to ensure a solid phase remains after equilibrium is reached, confirming saturation.[11]
-
Expert Insight: Visually confirming undissolved solute at the end of the experiment is a key validation step.
-
-
Solvent Addition:
-
Accurately add a known volume of the solvent (e.g., 2.0 mL) to the vial. Record the exact volume.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) and a consistent agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for a minimum of 24 hours.
-
Causality Behind Choices: Constant temperature is crucial as solubility is temperature-dependent. Prolonged agitation ensures the system reaches true thermodynamic equilibrium. A 48-hour time point is often taken for a subset of samples to confirm that solubility is no longer increasing, thereby validating that equilibrium was achieved at 24 hours.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, let the vials stand undisturbed in the temperature-controlled chamber for at least 30 minutes to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear liquid phase) into a syringe.
-
Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean, pre-weighed autosampler vial. The filtration step is critical to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility.
-
-
Sample Dilution:
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve. A 10-fold or 100-fold dilution is common. Record the dilution factor precisely.
-
-
Quantitative Analysis (Example: GC-FID):
-
Prepare a series of calibration standards of isopropyl tiglate in the chosen solvent at known concentrations.
-
Analyze the calibration standards and the diluted sample by GC-FID.
-
Construct a calibration curve by plotting the peak area against concentration for the standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the final solubility using the following formula:
-
Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor
-
-
Caption: Workflow for quantitative solubility determination.
Relevance and Applications in Drug Development
A thorough understanding of isopropyl tiglate's solubility in organic solvents provides valuable insights for pharmaceutical scientists:
-
Formulation Development: For topical, transdermal, or parenteral products, selecting a solvent system where the API or excipients are sufficiently soluble is critical for stability, bioavailability, and manufacturability. Esters like isopropyl palmitate are already used as penetration enhancers in transdermal patches.[12]
-
Process Chemistry and Synthesis: During the synthesis of complex APIs, reaction steps are often conducted in organic solvents. Knowledge of the solubility of reactants, intermediates, and the final product is essential for optimizing reaction kinetics, managing crystallization, and achieving high purity.
-
Preclinical Research: In early-stage drug discovery, solubility data in solvents like ethanol or DMSO is required for preparing stock solutions for in-vitro and in-vivo screening assays. Poor solubility can be a major bottleneck in the development pipeline.[11]
Conclusion
Isopropyl tiglate, while primarily known as a fragrance, serves as an excellent model compound for understanding the behavior of esters in pharmaceutical systems. Its solubility is dictated by a balance of polar (dipole-dipole, H-bond accepting) and nonpolar (van der Waals) interactions. It exhibits high solubility in polar protic solvents like alcohol and limited solubility in water. For other organic solvents crucial to drug development, the lack of published data can be overcome by employing robust, validated methodologies like the isothermal shake-flask method. The detailed protocol provided herein empowers researchers to generate the precise, high-quality solubility data needed to accelerate research and develop effective pharmaceutical products.
References
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The Good Scents Company. (n.d.). isopropyl tiglate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5367745, Isopropyl tiglate. Retrieved from [Link]
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FooDB. (2010). Showing Compound Isopropyl tiglate (FDB016738). Retrieved from [Link]
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BOC Sciences. (n.d.). CAS 1733-25-1 Isopropyl tiglate. Daily Chemicals. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 16). 15.7: Physical Properties of Esters. Retrieved from [Link]
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University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Li, N., et al. (2019). Investigation of Effect of Isopropyl Palmitate on Drug Release from Transdermal Patch and Molecular Dynamics Study. PubMed. Retrieved from [Link]
- Determination of Solubility Class. (n.d.). Experiment 1.
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Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]
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Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]
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Maricopa Open Digital Press. (n.d.). Intermolecular Forces. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
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Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces. In Introduction to Organic Chemistry. Retrieved from [Link]
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SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
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Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry. Retrieved from [Link]
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ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
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An In-depth Technical Guide to the Natural Sources and Biosynthesis of Tiglic Acid Esters
Abstract
Tiglic acid, and its corresponding esters, represent a fascinating class of short-chain unsaturated acyl compounds. While structurally simple, they play significant and diverse roles in the natural world, from acting as potent signaling molecules in insect communication to contributing to the characteristic aromatic profiles of many medicinal and ornamental plants. Understanding the origin of these molecules is critical for researchers in drug discovery, chemical ecology, and natural product synthesis. This technical guide provides a comprehensive overview of the known natural sources of tiglic acid esters and delves into the mechanistic details of their biosynthetic pathways. Furthermore, it offers field-proven methodologies for their extraction, characterization, and the elucidation of their formation in living systems, designed for practical application by researchers and drug development professionals.
Introduction: The Chemical and Biological Significance of Tiglates
Tiglic acid ((2E)-2-Methylbut-2-enoic acid) is a monocarboxylic unsaturated organic acid. It exists as the trans isomer of angelic acid, a geometric difference that often leads to distinct biological activities. In nature, tiglic acid rarely accumulates in its free form; instead, it is typically found esterified to a variety of alcohols, forming a diverse family of molecules known as tiglates.[1] These esters are often volatile compounds, contributing to the essential oils of many plants, or they can be larger, non-volatile molecules with specific physiological functions.[1]
The significance of tiglate esters spans multiple biological contexts:
-
Pharmacology: Many natural products containing a tiglate moiety exhibit potent biological activities, including anti-inflammatory and cytotoxic effects, making them attractive scaffolds for drug development.
-
Chemical Ecology: In the insect world, specific tiglate esters function as critical components of aggregation and sex pheromones, mediating complex behaviors essential for reproduction and survival.[2][3]
-
Aromatherapy and Fragrance: The characteristic sweet, herbaceous, and fruity notes of many essential oils, such as that from Roman chamomile, are directly attributable to their rich composition of tiglate esters.[4][5][6]
This guide will first survey the distribution of these esters in nature before exploring the elegant biochemical pathways that organisms have evolved to synthesize them.
Natural Distribution of Tiglic Acid Esters
The presence of tiglic acid esters is widespread, having been identified in both the plant and animal kingdoms.
Occurrence in the Plant Kingdom
Plants, particularly those rich in essential oils, are a primary source of tiglate esters. The Asteraceae (daisy) family is particularly renowned for producing these compounds.
-
Chamaemelum nobile (Roman Chamomile): The essential oil of Roman chamomile is perhaps the most well-known source, containing a complex mixture of tiglates. Key constituents include isoamyl tiglate, isobutyl angelate (note the presence of the cis-isomer), and 4-methylamyl angelate.[4][5][6] These esters are the principal contributors to its characteristic sweet, fruity aroma.
-
Pelargonium (Geranium) Species: Certain geranium species are known to produce terpene-derived tiglates. Geranyl tiglate, for instance, is found in Pelargonium ternifolium and contributes to the classic geranium-like scent profile used extensively in the fragrance industry.[][8][9]
-
Other Plant Sources: Tiglic acid esters have also been identified in croton oil (from Croton tiglium) and as esterifying acids for alkaloids in plants like those from the Angelica genus.[1]
The following table summarizes notable examples of naturally occurring tiglic acid esters in plants.
| Tiglic Acid Ester | Plant Source(s) | Family | Known or Proposed Function |
| Isoamyl Tiglate | Chamaemelum nobile (Roman Chamomile) | Asteraceae | Aroma/Fragrance Component |
| Isobutyl Angelate/Tiglate | Chamaemelum nobile (Roman Chamomile) | Asteraceae | Aroma/Fragrance Component |
| Geranyl Tiglate | Pelargonium ternifolium, Pittosporum balfourii | Geraniaceae | Aroma/Fragrance Component |
| Tigloidine (Tiglyl-tropane) | Duboisia myoporoides | Solanaceae | Alkaloid (Anticholinergic) |
Role in Insect Chemical Ecology
In insects, tiglate esters are not merely metabolic byproducts but are often highly specific, functional molecules used for chemical communication.
-
Drosophila virilis (Fruit Fly): Males of this species produce an aggregation pheromone containing methyl tiglate, ethyl tiglate, and isopropyl tiglate. These esters act synergistically to attract both males and females to a common location.[3]
-
Ferrisia virgata (Striped Mealybug): The female-produced sex pheromone of this agricultural pest is (1S,3R)-cis-Chrysanthemyl Tiglate, a highly specific molecule that attracts males for mating.[2]
Biosynthesis of Tiglic Acid Esters
The biosynthesis of a tiglate ester can be logically dissected into two key stages: first, the formation of the activated tiglic acid precursor, and second, the enzymatic esterification of this precursor with an alcohol.
Stage 1: Formation of Tiglyl-CoA from L-Isoleucine
The carbon backbone of tiglic acid is derived from the catabolism of the branched-chain amino acid L-isoleucine. This pathway is well-documented in insects and strongly implicated in plants for the formation of related compounds. The process involves a sequence of enzymatic reactions analogous to steps in fatty acid metabolism.
-
Transamination/Deamination: L-isoleucine is first converted to α-keto-β-methylvalerate by a transaminase or deaminase.
-
Oxidative Decarboxylation: This keto-acid is then decarboxylated by a branched-chain α-keto acid dehydrogenase complex to yield 2-methylbutyryl-CoA.
-
Dehydrogenation: The crucial step for forming the double bond is the FAD-dependent dehydrogenation of 2-methylbutyryl-CoA by an acyl-CoA dehydrogenase, which produces tiglyl-CoA. This is the activated form of tiglic acid ready for esterification.
The causality behind this pathway is rooted in metabolic efficiency; organisms repurpose common enzymes from primary metabolism (amino acid catabolism, fatty acid β-oxidation) to generate the specialized precursors for secondary metabolite synthesis.
Stage 2: Enzymatic Esterification
The final step is the transfer of the tiglyl group from Tiglyl-CoA to a specific alcohol substrate. This reaction is catalyzed by enzymes from the acyltransferase superfamily. While the specific enzymes responsible for producing many common tiglates (e.g., in Roman chamomile) have yet to be isolated and characterized, the general mechanism is well understood from studies of other plant esters, such as wax esters.[10]
The reaction is: Tiglyl-CoA + R-OH --(Acyltransferase)--> Tiglyl-O-R + Coenzyme A
The alcohol substrate (R-OH) determines the final identity of the ester. For example:
-
If the substrate is geraniol , the product is geranyl tiglate .
-
If the substrate is isoamyl alcohol , the product is isoamyl tiglate .
These alcohol substrates are themselves derived from various metabolic pathways, most commonly the terpenoid biosynthesis pathway (for alcohols like geraniol) or amino acid catabolism (for alcohols like isoamyl alcohol, derived from leucine).[11][12] The specificity of the acyltransferase enzyme for both the acyl-CoA (tiglyl-CoA) and the alcohol substrate is the ultimate determinant of which tiglate ester is produced in a given tissue. Recent research has identified enzymes like diacylglycerol acyltransferases (DGATs) as being responsible for esterifying other complex molecules like astaxanthin, suggesting that members of this enzyme family are prime candidates for catalyzing tiglate ester synthesis.[13]
Methodologies for the Study of Tiglic Acid Esters
Investigating these natural products requires robust and validated protocols for their extraction, analysis, and for probing their biosynthetic origins.
Protocol 1: Extraction and Isolation from Plant Material
This protocol provides a general framework for extracting volatile esters from a plant matrix like Roman chamomile flowers. The key principle is to minimize degradation and loss of these often-labile compounds.
Objective: To obtain a concentrated essential oil fraction enriched in tiglic acid esters for subsequent analysis or purification.
Methodology: Hydrodistillation
-
Material Preparation: Collect fresh plant material (e.g., 500 g of Chamaemelum nobile flower heads). If using dried material, rehydrate slightly to prevent charring.
-
Apparatus Setup: Assemble a Clevenger-type hydrodistillation apparatus. This is a self-validating system as it is specifically designed for the extraction of oils less dense than water.
-
Extraction:
-
Place the plant material into the boiling flask and add distilled water until the material is fully submerged.
-
Heat the flask to a gentle boil. The choice of gentle heating is causal; aggressive boiling can cause thermal degradation of esters.
-
Continue distillation for 3-4 hours. Steam and volatilized esters will rise, be condensed, and collect in the graduated collection tube of the Clevenger apparatus.
-
-
Collection:
-
Allow the apparatus to cool completely.
-
Carefully drain the aqueous phase (hydrosol) from the bottom of the collection tube.
-
Collect the upper essential oil layer using a Pasteur pipette.
-
-
Drying and Storage:
-
Dry the collected oil over anhydrous sodium sulfate to remove residual water, which can promote hydrolysis.
-
Store the final essential oil at -20°C in an amber glass vial under a nitrogen atmosphere to prevent oxidation and photodegradation.
-
Protocol 2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive technique for identifying volatile compounds like tiglate esters within a complex mixture.
Objective: To identify and semi-quantify the tiglate esters present in the extracted essential oil.
Methodology:
-
Sample Preparation: Dilute 1 µL of the essential oil from Protocol 1 in 1 mL of high-purity hexane or ethyl acetate.
-
GC-MS System:
-
GC Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). This choice is based on the volatility and polarity of the target analytes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
GC Conditions (Typical):
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min. This slow ramp is critical for resolving isomeric esters.
-
Hold: Maintain 240°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Interface Temperature: 280°C.
-
-
Data Analysis:
-
Identify peaks corresponding to tiglate esters by comparing their mass spectra and retention indices (Kováts indices) with those from established libraries (e.g., NIST, Wiley) and literature data.[14]
-
Key Mass Spectral Fragments: Look for characteristic ions. The molecular ion (M+) may be weak. A prominent peak at m/z 83 corresponds to the tiglyl cation [C5H7O]+, and a peak at m/z 100 corresponds to free tiglic acid [C5H8O2]+. The fragmentation pattern of the alcohol portion will also be diagnostic.
-
Protocol 3: Elucidation of Biosynthesis via Stable Isotope Labeling
This protocol outlines a foundational experiment to confirm the L-isoleucine origin of tiglic acid esters in an organism.
Objective: To demonstrate the incorporation of a labeled precursor into tiglate esters, thereby validating the proposed biosynthetic pathway.
Methodology:
-
Precursor Selection: Choose a stable isotope-labeled precursor. Uniformly labeled L-isoleucine ([U-¹³C₅]-L-Isoleucine) is an excellent choice as it will label all carbons in the resulting tiglate moiety.
-
Experimental System: Select a suitable biological system, such as a hydroponically grown Chamaemelum nobile plant or a culture of Drosophila virilis.
-
Feeding:
-
For Plants: Prepare a hydroponic solution containing a known concentration (e.g., 1 mM) of [U-¹³C₅]-L-Isoleucine. Grow the plant in this medium for a defined period (e.g., 24-72 hours). A control plant should be grown in an identical medium with unlabeled isoleucine.
-
For Insects: Prepare a standard larval diet and incorporate the labeled isoleucine at a known concentration. Rear the insects on this diet through to the adult stage.
-
-
Harvesting and Extraction: At the end of the feeding period, harvest the relevant tissue (e.g., flower heads for the plant, whole adult males for the insects). Perform an appropriate extraction (e.g., solvent extraction followed by solid-phase extraction for cleanup) to isolate the ester fraction.
-
Analysis (LC-MS or GC-MS):
-
Analyze the extract using high-resolution mass spectrometry.
-
Search the data for the molecular ions of known tiglate esters (e.g., isoamyl tiglate).
-
In the sample from the labeling experiment, the molecular ion (M+) of isoamyl tiglate should show an increase of 5 mass units (M+5) compared to the control, corresponding to the incorporation of the five ¹³C atoms from the isoleucine precursor.
-
-
Interpretation: The observation of a significant M+5 peak for the tiglate ester in the labeled experiment, which is absent in the control, provides definitive evidence that L-isoleucine is the direct biosynthetic precursor for the tiglic acid portion of the molecule. This self-validating system directly links the precursor to the final product through mass difference.
Conclusion and Future Directions
Tiglic acid esters are a structurally simple yet biologically vital class of natural products. Their biosynthesis begins with the common amino acid L-isoleucine, which is converted to the activated intermediate tiglyl-CoA. The final ester is then formed by the action of specific acyltransferase enzymes. While this general framework is established, significant opportunities for future research remain. The definitive identification and characterization of the specific acyltransferases responsible for tiglate synthesis in plants like Roman chamomile would be a major advance, enabling metabolic engineering approaches to modulate the aromatic profiles of essential oils. Furthermore, exploring the diversity of tiglate esters in a wider range of organisms, particularly in marine life and microorganisms, will undoubtedly uncover novel molecules with unique biological activities, opening new avenues for drug discovery and development.
References
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Bartelt, R. J., Jackson, L. L., & Schaner, A. M. (1985). Ester components of aggregation pheromone of Drosophila virilis (Diptera: Drosophilidae). Journal of Chemical Ecology, 11(9), 1197-1208. [Link]
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Tabata, J., Ichiki, R. T., & Mori, K. (2017). (1S,3R)-cis-Chrysanthemyl Tiglate: Sex Pheromone of the Striped Mealybug, Ferrisia virgata. Journal of Chemical Ecology, 43(9), 849-856. [Link]
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Doterra. (n.d.). Roman Chamomile. Doterra. [Link]
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Britannica, T. Editors of Encyclopaedia (2023, September 22). tiglic acid. Encyclopedia Britannica. [Link]
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Chem-Impex International Inc. (n.d.). Geranyl tiglate. [Link]
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The Good Scents Company. (n.d.). geranyl tiglate. [Link]
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Vaverková, Š., et al. (2007). Study of qualitative characteristics of essential oil from the flower heads of Chamaemelum nobile (L.). Acta Facultatis Pharmaceuticae Universitatis Comenianae. [Link]
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Wholistic Botanicals. (n.d.). Roman Chamomile Essential Oil. [Link]
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Zhang, Y., et al. (2024). The Biosynthesis of Astaxanthin Esters in Schizochytrium sp. is Mediated by a Bifunctional Diacylglycerol Acyltransferase. Journal of Agricultural and Food Chemistry. [Link]
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Kanim, Y. (n.d.). A Brief Note on Plant-Mediated Esterification Reactions. Journal of Plant Biochemistry and Physiology. [Link]
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Yu, X., et al. (2022). Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes. International Journal of Molecular Sciences. [Link]
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Sharma, S., et al. (2024). Deciphering the Complexity of Terpenoid Biosynthesis and Its Multi-level Regulatory Mechanism in Plants. Plant Molecular Biology Reporter. [Link]
-
Wikipedia contributors. (2023, December 27). Isotopic labeling. In Wikipedia, The Free Encyclopedia. [Link]
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Liscombe, D. K., et al. (2022). Metabolic source isotopic pair labeling and genome-wide association are complementary tools for the identification of metabolite–gene associations in plants. The Plant Cell. [Link]
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Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of botany, 111(6), 1021–1058. [Link]
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Mladenović, M., et al. (2026). Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil: Structural Elucidation and Acute Toxicity of New Esters. Molecules. [Link]
-
Žigrović, I., et al. (2009). Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils. Flavour and Fragrance Journal. [Link]
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TNAU Agritech Portal. (n.d.). Extraction Methods of Natural Essential Oils. [Link]
-
Longdom Publishing. (n.d.). Basic Essential Oil Extraction Techniques and Procedures from Aromatic Plants. [Link]
-
Kumar, R. S., et al. (2017). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. Journal of Pharmacy Research. [Link]
-
Simpson, T. J. (1998). Application of Isotopic Methods to Secondary Metabolic Pathways. In Topics in Current Chemistry. Springer. [Link]
-
Yamamoto, K., et al. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv. [Link]
-
Durán-Peña, M. J., et al. (2024). Biosynthesis of Edible Terpenoids: Hosts and Applications. Foods. [Link]
-
Durán-Peña, M. J., et al. (2024). The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants. Plant Biotechnology Journal. [Link]
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Spectroscopic Data of Isopropyl Tiglate (CAS 1733-25-1): An In-depth Technical Guide
For researchers, chemists, and quality control professionals in the pharmaceutical, flavor, and fragrance industries, the unambiguous structural confirmation of chemical entities is paramount. Isopropyl tiglate (CAS 1733-25-1), also known as propan-2-yl (2E)-2-methylbut-2-enoate, is an alpha,beta-unsaturated ester recognized for its characteristic sweet, minty, and green aroma.[1] Its application in various formulations necessitates rigorous analytical characterization to ensure identity and purity. This guide provides a comprehensive analysis of the key spectroscopic data used to characterize isopropyl tiglate, grounded in fundamental principles and field-proven methodologies.
Molecular Structure and Spectroscopic Overview
The structural integrity of a molecule is directly reflected in its interaction with electromagnetic radiation. For isopropyl tiglate, four principal spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provide a complete and orthogonal dataset for its identification. Each method probes different aspects of the molecule's constitution, and together, they form a self-validating system of analysis.
Sources
An In-depth Technical Guide to the Identification of Isopropyl Tiglate Isomers in Natural Extracts
Introduction: The Subtle Challenge of Geometric Isomers
In the realm of natural product chemistry, the accurate identification of constituents is paramount for understanding their biological activity, flavor and fragrance profiles, and overall quality.[1][2] Isopropyl tiglate, an ester found in various essential oils, presents a common yet significant analytical hurdle due to the presence of its geometric isomer, isopropyl angelate.[3][4] These two compounds share the same molecular formula (C₈H₁₄O₂) and mass, differing only in the spatial arrangement of substituents around a carbon-carbon double bond.[5][][7] Isopropyl tiglate is the trans (E) isomer, while isopropyl angelate is the cis (Z) isomer. This seemingly minor difference can lead to distinct biological and sensory properties, making their unambiguous differentiation a critical task for researchers in drug development and quality control.
The primary analytical challenge stems from their similar physicochemical properties, such as boiling point and polarity, which complicates chromatographic separation.[8] Furthermore, their mass spectra under standard electron ionization (EI) are often nearly identical, making definitive identification by GC-MS alone unreliable.[3] This guide provides a comprehensive, technically-grounded workflow for the robust identification and differentiation of isopropyl tiglate and its isomers in complex natural extracts, moving from initial screening to definitive structural confirmation.
Core Analytical Strategies: A Multi-Modal Approach
A multi-technique approach is essential for the confident identification of these isomers. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for initial screening, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS): The First Pass
GC-MS is invaluable for separating volatile compounds in a complex mixture and providing initial tentative identifications based on mass spectra and retention indices.
Causality in Column Selection: The choice of GC column stationary phase is critical. While non-polar columns (e.g., DB-5) can provide separation, their efficacy is limited as they primarily separate based on boiling points, which are very close for these isomers. A more effective strategy is to use a polar stationary phase, such as those containing polyethylene glycol (e.g., DB-WAX). The rationale is that the subtle differences in the dipole moments of the cis (angelate) and trans (tiglate) isomers will lead to differential interactions with the polar stationary phase, enhancing chromatographic resolution.
Mass Spectra Interpretation: The EI-MS of both isopropyl tiglate and isopropyl angelate are dominated by similar fragmentation patterns, making them difficult to distinguish.[3] However, subtle differences in the relative abundance of certain ions may be observed. A key practice is to compare the obtained mass spectrum against a reliable, curated mass spectral library (e.g., NIST, Wiley) and, most importantly, against an authenticated chemical standard of isopropyl tiglate run under the identical analytical conditions.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Answer
NMR spectroscopy is the most powerful technique for distinguishing geometric isomers as it directly probes the chemical environment of each atom in the molecule.[9][11] The different spatial arrangements in cis and trans isomers result in distinct chemical shifts and coupling constants.[9][12]
¹H NMR Spectroscopy: The proton NMR spectra provide clear, distinguishable features.
-
Chemical Shifts: The vinyl proton and the methyl groups attached to the double bond will have different chemical shifts due to anisotropic effects of the double bond and the ester group. In the trans isomer (tiglate), the vinyl proton is typically deshielded and appears at a higher chemical shift (further downfield) compared to the cis isomer (angelate).[12]
-
Coupling Constants (J-values): While less straightforward for these specific isomers due to the methyl substitutions, in many cis/trans systems, the coupling constant between vicinal protons across the double bond is a definitive indicator. Trans coupling constants are typically larger (12-18 Hz) than cis coupling constants (6-12 Hz).[11]
¹³C NMR Spectroscopy: The carbon NMR also shows distinct chemical shifts for the carbons involved in and adjacent to the double bond, providing another layer of confirmation.
2D NMR Techniques: For complex mixtures where signals may overlap, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals to the correct isomer.
Integrated Workflow for Unambiguous Identification
A robust and self-validating workflow is crucial. This process ensures that tentative identifications are rigorously confirmed.
Sources
- 1. isopropyl tiglate, 1733-25-1 [thegoodscentscompany.com]
- 2. maxapress.com [maxapress.com]
- 3. researchgate.net [researchgate.net]
- 4. isopropyl angelate, 61692-76-0 [mail.thegoodscentscompany.com]
- 5. Isopropyl tiglate | C8H14O2 | CID 5367745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. US4710275A - Separation of isopropanol from t-butanol by extractive distillation - Google Patents [patents.google.com]
- 9. tutorchase.com [tutorchase.com]
- 10. tdx.cat [tdx.cat]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
Methodological & Application
Application Note: Optimized Synthesis of Isopropyl Tiglate via Fischer Esterification
Abstract & Scope
This Application Note details the synthesis of Isopropyl Tiglate (Propan-2-yl (E)-2-methylbut-2-enoate), a volatile ester valued in the flavor and fragrance industry for its distinct "green," minty, and sweet vegetative profile.[1]
While Fischer esterification is a standard transformation, this specific protocol addresses the dual steric constraints presented by the reactants: Tiglic acid (an
Target Audience: Synthetic Chemists, Process Engineers, and Fragrance Formulation Scientists.
Reaction Design & Mechanistic Insight
The Chemical Challenge
The synthesis involves the acid-catalyzed condensation of Tiglic acid and Isopropanol. Two primary factors impede this reaction compared to standard esterifications (e.g., Ethyl Acetate):
-
Electronic Deactivation: The carbonyl carbon of Tiglic acid is less electrophilic due to resonance conjugation with the alkene (
-unsaturation). -
Steric Hindrance:
-
Acyl Component: The
-methyl group on Tiglic acid hinders the approach of the nucleophile. -
Nucleophile: Isopropanol is a secondary alcohol, making it bulkier and kinetically slower than primary alcohols like methanol or ethanol.
-
Mechanistic Pathway
To overcome these barriers, the reaction is driven by Le Chatelier’s Principle : utilizing a large excess of Isopropanol (serving as both reactant and solvent) and removing water. Sulfuric acid (
Figure 1: Acid-catalyzed mechanism highlighting the rate-limiting nucleophilic attack due to steric bulk.[1]
Materials & Safety
Physicochemical Properties
| Component | CAS | MW ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Role |
| Tiglic Acid | 80-59-1 | 100.12 | 0.96 | 198.5 | Substrate |
| Isopropanol | 67-63-0 | 60.10 | 0.786 | 82.6 | Reactant/Solvent |
| Sulfuric Acid | 7664-93-9 | 98.08 | 1.83 | 337 | Catalyst |
| Isopropyl Tiglate | 1733-25-1 | 142.20 | ~0.896 | ~160-165 | Target |
Safety Criticals
-
Tiglic Acid: Skin and eye irritant.[2][3] Handle with gloves.[2]
-
Isopropanol: Highly flammable (Flash point: 12°C). Ensure all heating is done via oil bath or heating mantle; no open flames .
-
Sulfuric Acid: Corrosive dehydrating agent. Always add acid to alcohol slowly.
Experimental Protocol
Setup
-
Apparatus: 250 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Reflux Condenser, Calcium Chloride (
) Drying Tube (to prevent atmospheric moisture ingress). -
Scale: This protocol is normalized for 0.1 mol of Tiglic Acid.
Step-by-Step Procedure
-
Charge Reactants:
-
Add 10.0 g (0.1 mol) of Tiglic Acid to the RBF.
-
Add 60 mL (~0.8 mol) of anhydrous Isopropanol.
-
Note: The 8-fold molar excess of IPA drives the equilibrium forward.
-
-
Catalyst Addition:
-
While stirring gently, add 1.0 mL of concentrated
dropwise. -
Observation: The solution may warm slightly (exothermic solvation).
-
-
Reflux (The Reaction):
-
Attach the reflux condenser and drying tube.
-
Heat the mixture to a vigorous reflux (Oil bath temp: ~95°C).
-
Duration: Reflux for 4 to 6 hours .
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: 10% Ethyl Acetate in Hexane). Tiglic acid (lower
) should disappear; the ester (high ) will appear.
-
-
Workup (Isolation):
-
Cool the mixture to room temperature.
-
Solvent Removal: Concentrate the mixture on a rotary evaporator to remove the bulk of unreacted Isopropanol (bath temp 40°C, reduced pressure).
-
Dilution: Dissolve the residue in 50 mL Diethyl Ether (or MTBE).
-
Wash 1 (Acid Removal): Wash the organic layer with 2 x 30 mL Saturated
.-
Caution: Gas evolution (
) will occur. Vent the separatory funnel frequently.
-
-
Wash 2 (Drying): Wash with 1 x 30 mL Brine (Sat. NaCl).[4]
-
Drying: Dry the organic layer over anhydrous
for 15 minutes. Filter off the solid.[4]
-
-
Purification:
-
Remove the ether solvent via rotary evaporation.[4]
-
Perform a simple distillation of the crude oil.
-
Collect the fraction boiling between 158°C - 165°C (atmospheric pressure).
-
Figure 2: Operational workflow for the synthesis and purification of Isopropyl Tiglate.
Process Control & Validation
To ensure the protocol was successful, the following analytical validations are required:
Refractive Index (RI)[3]
-
Standard:
[1].[5] -
Deviation: A value significantly higher (>1.44) suggests residual Tiglic acid or polymerization; lower (<1.42) suggests residual Isopropanol.
Infrared Spectroscopy (FT-IR)
-
Key Diagnostic: Appearance of the Ester Carbonyl stretch (
) at ~1710-1715 cm⁻¹ . -
Confirmation: Disappearance of the broad O-H stretch (2500-3300 cm⁻¹) characteristic of the carboxylic acid reactant.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
-
Vinyl Proton: Quartet/Multiplet at ~6.8 ppm (1H).
-
Isopropyl Methine: Septet at ~5.0-5.1 ppm (1H).
-
Isopropyl Methyls: Doublet at ~1.2-1.3 ppm (6H).
-
Allylic Methyls: Singlets/Doublets at ~1.8 ppm (3H) and ~1.9 ppm (3H).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Equilibrium not shifted; Water accumulation.[1] | Increase IPA excess to 10-15 eq, or use a Dean-Stark trap with Toluene to azeotropically remove water.[1] |
| Emulsion during Workup | Density of organic/aqueous layers is similar.[1] | Add more Brine to the aqueous layer to increase density difference; wait longer for separation. |
| Product smells "Sharp" | Residual Tiglic Acid.[1] | The |
| Boiling Point Deviation | Isomerization to Angelic Acid ester.[1] | Avoid excessive heating times (>12h) or overly concentrated acid catalyst, which can promote |
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5367745, Isopropyl tiglate. Retrieved October 26, 2023, from [Link]
-
The Good Scents Company. (n.d.). Isopropyl tiglate.[2][3][5] Retrieved October 26, 2023, from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
NIST Mass Spectrometry Data Center. (n.d.). Isopropyl tiglate.[2][3][5] NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2023, from [Link]
Sources
- 1. Showing Compound Isopropyl tiglate (FDB016738) - FooDB [foodb.ca]
- 2. isopropyl tiglate, 1733-25-1 [thegoodscentscompany.com]
- 3. Isopropyl tiglate | C8H14O2 | CID 5367745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Introduction: The Analytical Imperative for Isopropyl Tiglate Quantification
An Application Note for the Quantitative Analysis of Isopropyl Tiglate using Gas Chromatography-Mass Spectrometry (GC-MS)
Isopropyl tiglate, an unsaturated ester with the molecular formula C₈H₁₄O₂, is recognized for its characteristic sweet, fruity, and ethereal aroma. It serves as a key component in the flavor and fragrance industry and may be present as an intermediate or impurity in various chemical manufacturing processes. Accurate and precise quantification of Isopropyl tiglate is critical for quality control in consumer products, ensuring batch-to-batch consistency, and for safety assessments in toxicological and environmental studies.
This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of Isopropyl tiglate. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring the method's trustworthiness and easy adaptation in diverse laboratory settings. The methodology is grounded in established principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as pharmacopeial standards.[1][2]
Analyte Physicochemical Characteristics
A thorough understanding of the analyte's properties is the foundation of any robust analytical method.
Table 1: Physicochemical Properties of Isopropyl Tiglate
| Property | Value | Source |
| Chemical Structure | Propan-2-yl (2E)-2-methylbut-2-enoate | |
| Molecular Formula | C₈H₁₄O₂ | [3] |
| Molecular Weight | 142.20 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | ~199.8 °C | [4] |
| Solubility | Miscible with alcohol; low water solubility | [3][5] |
| Volatility | Sufficiently volatile for GC analysis | [6][7] |
These properties, particularly its volatility and preference for organic solvents, make GC-MS the ideal analytical technique for its separation and quantification.[6][8]
Method Development and Rationale
The development of this quantitative method follows a logical progression, beginning with sample preparation and culminating in highly selective detection by mass spectrometry.
Caption: Logical Flow of GC-MS Method Development.
Detailed Application Protocol
Materials and Reagents
-
Isopropyl Tiglate Certified Reference Material (CRM): Purity ≥98%
-
Internal Standard (IS): e.g., Cyclohexyl acetate or other suitable non-interfering ester.
-
Solvents: GC-grade Hexane, Dichloromethane, or Ethyl Acetate.[6]
-
Glassware: Class A volumetric flasks, pipettes, and autosampler vials (1.5 mL) with PTFE-lined septa.[9]
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required.
-
Gas Chromatograph: Agilent 8890 GC, Shimadzu GC-2030, or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD, Shimadzu GCMS-QP2020 NX, or equivalent single quadrupole mass spectrometer.
-
GC Column: A non-polar or mid-polarity column is recommended. A good starting point is a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl Polysiloxane-based column (e.g., DB-5ms, HP-5ms, ZB-5).[10] This phase provides excellent selectivity for a wide range of volatile and semi-volatile compounds.[11]
Preparation of Standards and Samples
-
Primary Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of Isopropyl tiglate CRM into a 25 mL volumetric flask. Dissolve and dilute to volume with the selected solvent (e.g., Hexane).
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen IS in the same manner.
-
Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL. Fortify each calibration level with the IS to a constant concentration (e.g., 5 µg/mL).
-
Sample Preparation:
-
Accurately weigh a known amount of the sample matrix into a volumetric flask.
-
Add the IS to the same final concentration as in the calibration standards.
-
Dilute with the solvent to bring the expected Isopropyl tiglate concentration within the calibration range.
-
Vortex thoroughly and transfer an aliquot to a GC vial. For matrices with particulates, centrifugation or filtration is required before transfer.[6]
-
GC-MS Instrumental Parameters
Table 2: Recommended GC-MS Conditions
| Parameter | Setting | Rationale |
| GC Inlet | Splitless Mode (for trace analysis) or Split (e.g., 20:1 for higher concentrations) | Splitless mode enhances sensitivity for low-level quantification. |
| Injection Volume | 1 µL | Standard volume for good peak shape and reproducibility. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation.[7] |
| Carrier Gas | Helium, Constant Flow Mode | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min | Optimal flow rate for a 0.25 mm ID column, balancing speed and resolution. |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 1 min | Allows for sharp peak focusing at the head of the column. |
| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp provides good separation from other matrix components. |
| Final Hold | Hold at 280 °C for 5 min | Ensures elution of any less volatile compounds and cleans the column. |
| MS Parameters | ||
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Universal mode that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only specific ions of interest.[12] |
| SIM Ions | To be determined from the mass spectrum of Isopropyl Tiglate | |
| Quantifier Ion | m/z 83 (Most abundant, characteristic fragment) | |
| Qualifier Ion 1 | m/z 55 | For confirming analyte identity. |
| Qualifier Ion 2 | m/z 142 (Molecular Ion, M⁺) | Confirms the molecular weight. |
Note: The selection of SIM ions is based on the predicted mass spectrum of Isopropyl tiglate, where the base peak is often the acylium ion [C₅H₇O]⁺ (m/z 83) resulting from the cleavage of the isopropyl group.
Method Validation Protocol
A robust analytical method must be validated to prove its suitability for the intended purpose.[13] The validation protocol should adhere to guidelines from regulatory bodies like the FDA, EMA, or standards from the USP.[1][2][14][15]
Caption: Workflow for Comprehensive Method Validation.
Table 3: Method Validation Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria | Source |
| Specificity | Analyze blank matrix, matrix spiked with IS, and matrix spiked with analyte and IS. | No significant interfering peaks at the retention time of the analyte or IS. | [16] |
| Linearity | Analyze calibration standards at ≥6 concentration levels. Plot analyte/IS peak area ratio vs. concentration. | Correlation coefficient (r) ≥ 0.999. Residuals should be random. | [16] |
| Accuracy | Analyze Quality Control (QC) samples at low, medium, and high concentrations (n=5 per level). | Mean recovery within 85-115% of the nominal value (80-120% at LLOQ). | [17][18] |
| Precision | Repeatability (Intra-day): Analyze QC samples (n=5 per level) in a single run. Intermediate Precision (Inter-day): Repeat on different days. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). | [17] |
| Limit of Quantification (LOQ) | The lowest standard on the calibration curve that meets accuracy and precision criteria. | RSD ≤ 20% and accuracy within 80-120%. | [17] |
| Limit of Detection (LOD) | Typically determined as the concentration with a signal-to-noise ratio (S/N) of ≥ 3. | S/N ≥ 3. | [19] |
| Robustness | Intentionally vary method parameters (e.g., oven ramp rate ±10%, flow rate ±5%). | System suitability parameters (e.g., peak shape, resolution) remain acceptable. | [19] |
Data Analysis and Quantification
-
System Suitability: Before analysis, inject a mid-level QC standard multiple times (n=5). The RSD of the peak area and retention time should be <2% to demonstrate system stability.[14][20]
-
Calibration Curve: Generate a linear regression curve from the calibration standards using the analyte/IS peak area ratio versus the analyte concentration. A weighting factor (e.g., 1/x or 1/x²) may be applied if heteroscedasticity is observed.
-
Quantification: Calculate the concentration of Isopropyl tiglate in unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.
Conclusion
This application note provides a comprehensive, scientifically-grounded GC-MS method for the quantification of Isopropyl tiglate. The protocol is designed for robustness and high performance, incorporating detailed steps for sample preparation, instrument setup, and data analysis. By adhering to the outlined method validation procedures, laboratories can ensure the generation of accurate, reliable, and defensible data suitable for quality control, research, and regulatory purposes. The causality-driven approach to parameter selection and the integration of authoritative guidelines establish this protocol as a self-validating system for drug development professionals and analytical scientists.
References
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]
-
United States Pharmacopeia (USP). 〈621〉 CHROMATOGRAPHY. [Link]
-
European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5367745, Isopropyl tiglate. [Link]
-
LCGC International. Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]
-
SCION Instruments. Sample preparation GC-MS. [Link]
-
Environics, Inc. Conducting GC Method Validation Using High Accuracy Standards. [Link]
-
The Good Scents Company. isopropyl tiglate. [Link]
-
Organomation. GC-MS Sample Preparation. [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. [Link]
-
PubMed. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. [Link]
-
Agilent. An Overview of GC Column Selection for Traditional and New Methods for the Analysis of Fatty Acid Methyl Esters (FAMEs). [Link]
-
International Council for Harmonisation (ICH). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Chromatography Forum. Quantification of Esters by GC-MS. [Link]
-
International Council for Harmonisation (ICH). ICH M10 on bioanalytical method validation. [Link]
-
FooDB. Showing Compound Isopropyl tiglate (FDB016738). [Link]
-
Chromatography Online. Are You Sure You Understand USP <621>?. [Link]
-
U.S. Food and Drug Administration (FDA). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
-
Phenomenex. Guide to Choosing a GC Column. [Link]
-
ACS Publications. GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns. [Link]
-
Impactfactor. A Review on GC-MS and Method Development and Validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
CAS Common Chemistry. Isopropyl tiglate. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
University of Illinois Urbana-Champaign. Sample Preparation Guidelines for GC-MS. [Link]
-
Restek. GC Column Selection Guide. [Link]
-
Scribd. USP-NF 621 Chromatography. [Link]
-
SciSpace. Sample Preparation Techniques for Gas Chromatography. [Link]
-
ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]
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- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. isopropyl tiglate, 1733-25-1 [thegoodscentscompany.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. scispace.com [scispace.com]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
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- 19. s27415.pcdn.co [s27415.pcdn.co]
- 20. usp.org [usp.org]
Application Note & Protocol: Isopropyl Tiglate as a Robust Internal Standard for Chromatographic Analysis
Abstract
This document provides a comprehensive guide to the theory and practical application of isopropyl tiglate as an internal standard (IS) for quantitative chromatographic analysis, particularly in Gas Chromatography (GC). We will explore the essential physicochemical properties of isopropyl tiglate that underpin its suitability as an IS. Detailed, step-by-step protocols for method development, sample preparation, and validation are provided to guide researchers, scientists, and drug development professionals in the successful implementation of isopropyl tiglate in their analytical workflows. The causality behind experimental choices is explained to ensure scientific integrity and the development of self-validating systems.
The Critical Role of an Internal Standard in Chromatography
Quantitative chromatographic analysis is susceptible to variations in sample preparation, injection volume, and instrument response. The primary function of an internal standard is to correct for these potential errors, thereby improving the precision and accuracy of the analysis. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample.[1][2] It is added in a known, constant concentration to all samples, calibration standards, and quality control samples. By comparing the peak area of the analyte to the peak area of the internal standard, a response factor can be calculated, which remains constant across a range of concentrations and experimental conditions.
The selection of an appropriate internal standard is paramount for robust analytical method development. Key characteristics of a suitable internal standard include:
-
Chemical and Physical Similarity: The IS should share similar chemical and physical properties with the analyte(s) to ensure comparable behavior during sample preparation and chromatographic separation.
-
Chromatographic Resolution: It must be well-resolved from the analyte(s) and any matrix components.
-
Purity and Stability: The internal standard must be of high purity and stable in the sample matrix and solvent.
-
Non-Interference: It should not react with the analyte or sample matrix.
-
Commercial Availability: Ready availability of a high-purity standard is essential for reproducible results.
Isopropyl Tiglate: A Profile of an Effective Internal Standard
Isopropyl tiglate (propan-2-yl (E)-2-methylbut-2-enoate) is an ester with properties that make it an excellent candidate for an internal standard in the analysis of volatile and semi-volatile organic compounds.[][][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of isopropyl tiglate is essential for its effective implementation as an internal standard. These properties dictate its behavior in various solvents and during chromatographic separation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | [6] |
| Molecular Weight | 142.20 g/mol | [7] |
| Appearance | Colorless clear liquid | [][8] |
| Boiling Point | 165.4°C at 760 mmHg | [][] |
| Density | ~0.9 g/cm³ | [][] |
| Solubility | Miscible with alcohol; water solubility ~497.1 mg/L at 25°C | [][7][9] |
| Refractive Index | ~1.431 at 20°C | [][][9] |
| Flash Point | ~50.56 °C | [8] |
Chromatographic Behavior
The Kovats retention index (RI) is a valuable parameter for predicting the elution order of compounds in gas chromatography. The RI of isopropyl tiglate indicates its moderate volatility, making it suitable for a wide range of GC applications.
| Column Type | Kovats Retention Index (RI) | Source |
| Standard Non-Polar | 959 | [7] |
| Semi-Standard Non-Polar | 952, 958, 962, 971 | [7] |
| Standard Polar | 1229, 1230, 1238 | [7] |
The availability of RI data on both polar and non-polar columns demonstrates the versatility of isopropyl tiglate across different separation mechanisms.[7][10]
Application: Quantification of Residual Solvents in Pharmaceutical Preparations
A critical application for isopropyl tiglate as an internal standard is in the quantification of residual solvents in pharmaceutical products. Residual solvents are organic volatile chemicals used in the manufacture of drug substances or excipients, or in the preparation of drug products. Their levels must be controlled to ensure patient safety.
In this application note, we will detail a protocol for the quantification of ethyl acetate (a common residual solvent) in a solid drug product using headspace gas chromatography with flame ionization detection (HS-GC-FID), with isopropyl tiglate as the internal standard.
Rationale for Selecting Isopropyl Tiglate
-
Analyte Similarity: Isopropyl tiglate, as an ester, shares chemical functionalities with ethyl acetate, leading to similar behavior during headspace extraction and chromatographic separation.
-
Volatility: Its boiling point (165.4°C) is significantly different from that of ethyl acetate (77.1°C), ensuring good chromatographic resolution.
-
Solubility: Isopropyl tiglate is soluble in common diluents used for residual solvent analysis, such as dimethyl sulfoxide (DMSO).
-
Non-Endogenous: It is not a common pharmaceutical solvent and is unlikely to be present in the drug product matrix.
Experimental Protocols
Materials and Reagents
-
Isopropyl Tiglate (Purity ≥ 95%)[][]
-
Ethyl Acetate (Reference Standard)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Deionized Water
-
Drug Product (for analysis)
-
20 mL Headspace Vials with Crimp Caps
Preparation of Standard Solutions
Internal Standard Stock Solution (IS Stock):
-
Accurately weigh approximately 100 mg of isopropyl tiglate into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with DMSO. This yields a concentration of approximately 1 mg/mL.
Calibration Standards:
-
Prepare a stock solution of ethyl acetate in DMSO at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by spiking known amounts of the ethyl acetate stock solution and a constant amount of the IS Stock into separate headspace vials containing the drug product matrix (placebo).
-
The final concentration of the internal standard in each vial should be constant (e.g., 50 µg/mL).
| Calibration Level | Volume of Ethyl Acetate Stock (µL) | Volume of IS Stock (µL) | Final Volume with DMSO (mL) | Final Ethyl Acetate Conc. (µg/mL) | Final IS Conc. (µg/mL) |
| 1 | 5 | 50 | 1 | 5 | 50 |
| 2 | 10 | 50 | 1 | 10 | 50 |
| 3 | 25 | 50 | 1 | 25 | 50 |
| 4 | 50 | 50 | 1 | 50 | 50 |
| 5 | 100 | 50 | 1 | 100 | 50 |
Sample Preparation
-
Accurately weigh approximately 100 mg of the drug product into a 20 mL headspace vial.
-
Add 1.0 mL of the IS Stock solution (1 mg/mL in DMSO) to the vial.
-
Immediately seal the vial with a crimp cap.
-
Vortex for 30 seconds to ensure thorough mixing.
HS-GC-FID Instrumental Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or similar) |
| Oven Program | Initial: 40°C for 5 minRamp: 10°C/min to 240°CHold: 5 min |
| Injector | Split/Splitless, 250°C, Split ratio 10:1 |
| Carrier Gas | Helium, Constant flow at 2.0 mL/min |
| Detector | FID, 250°C |
| Headspace Sampler | |
| Oven Temperature | 80°C |
| Loop Temperature | 90°C |
| Transfer Line Temp. | 100°C |
| Vial Equilibration Time | 15 min |
| Pressurization Time | 0.2 min |
| Loop Fill Time | 0.2 min |
| Injection Time | 1.0 min |
Method Validation
A comprehensive validation of the analytical method is crucial to ensure its reliability for its intended purpose.[11][12][13][14][15] The following parameters should be assessed:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention times of ethyl acetate and isopropyl tiglate in a placebo sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve of the peak area ratio (analyte/IS) versus concentration should be plotted, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of test results to the true value. This is determined by analyzing samples of the placebo spiked with known amounts of ethyl acetate at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 80-120%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitated with acceptable precision and accuracy, respectively.
Workflow and Data Analysis
The overall workflow for utilizing isopropyl tiglate as an internal standard is depicted in the following diagram.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 5. Showing Compound Isopropyl tiglate (FDB016738) - FooDB [foodb.ca]
- 6. Isopropyl tiglate [webbook.nist.gov]
- 7. Isopropyl tiglate | C8H14O2 | CID 5367745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. isopropyl tiglate, 1733-25-1 [thegoodscentscompany.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Isopropyl tiglate [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. gmp-compliance.org [gmp-compliance.org]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. semanticscholar.org [semanticscholar.org]
The Versatility of Isopropyl Tiglate in the Genesis of Novel Fragrance Architectures: Application Notes and Synthetic Protocols
Abstract
Isopropyl tiglate, a readily available α,β-unsaturated ester, possesses a characteristic sweet, minty, and green odor profile.[1] While it finds direct application in flavor and fragrance formulations, its true potential lies in its utility as a versatile scaffold for the synthesis of novel fragrance compounds. The presence of a reactive carbon-carbon double bond in conjugation with a carbonyl group provides a gateway to a diverse array of chemical transformations, enabling the creation of more complex molecules with unique and desirable olfactory properties. This application note explores three fundamental synthetic pathways originating from isopropyl tiglate: Diels-Alder cycloaddition, Michael addition, and catalytic hydrogenation. We provide detailed, field-tested protocols for each transformation, discuss the underlying chemical principles, and characterize the resulting fragrance compounds.
Introduction: Isopropyl Tiglate as a Synthon in Fragrance Chemistry
The quest for novel fragrance molecules is a perpetual endeavor in the perfume industry. Isopropyl tiglate, with its inherent reactivity, offers an economical and efficient starting point for molecular elaboration. Its α,β-unsaturated ester moiety serves as a dienophile in Diels-Alder reactions, a Michael acceptor for conjugate additions, and a substrate for selective hydrogenation. These transformations allow for the controlled introduction of new structural features, leading to significant alterations in odor profile, substantivity, and volatility. This guide is intended for researchers and scientists in the field of fragrance chemistry and drug development, providing a practical framework for the utilization of isopropyl tiglate in the synthesis of new fragrance ingredients.
Physicochemical Properties of Isopropyl Tiglate
A thorough understanding of the starting material's properties is paramount for successful synthesis and safe handling.
| Property | Value | Source |
| CAS Number | 1733-25-1 | |
| Molecular Formula | C₈H₁₄O₂ | |
| Molecular Weight | 142.20 g/mol | |
| Appearance | Colorless clear liquid | |
| Boiling Point | 165.4°C at 760 mmHg | |
| Density | 0.896 g/mL at 25°C | |
| Refractive Index | 1.431 at 20°C | |
| Flash Point | 50.56°C | The Good Scents Company |
| Solubility | Soluble in alcohol, insoluble in water. | The Good Scents Company |
Safety and Handling of Isopropyl Tiglate
Isopropyl tiglate is a flammable liquid and should be handled with appropriate safety precautions.[1] It is irritating to the skin and eyes.[1] Always work in a well-ventilated fume hood and wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from sources of ignition.[1]
Synthetic Pathways and Protocols
The following sections detail three distinct synthetic transformations of isopropyl tiglate, each yielding a fragrance compound with a unique olfactory profile.
Diels-Alder Cycloaddition: Crafting Woody and Fruity Notes
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings, a common motif in fragrance molecules.[2] In this application, isopropyl tiglate acts as the dienophile, reacting with a suitable diene to form a cyclohexene derivative. The ester group of the tiglate acts as an electron-withdrawing group, activating the double bond for reaction. Lewis acid catalysis can be employed to accelerate the reaction and improve regioselectivity.
Reaction Scheme:
Caption: Diels-Alder reaction of Isopropyl Tiglate and Isoprene.
Protocol 1: Synthesis of Isopropyl 3,4-dimethylcyclohex-3-enecarboxylate
This protocol is adapted from established procedures for Lewis acid-catalyzed Diels-Alder reactions of α,β-unsaturated esters.
Materials:
-
Isopropyl tiglate (1.0 eq)
-
Isoprene (1.2 eq)
-
Aluminum chloride (AlCl₃), anhydrous (0.1 eq)
-
Toluene, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene and anhydrous aluminum chloride.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of isopropyl tiglate in anhydrous toluene to the flask via an addition funnel.
-
Stir the mixture at 0°C for 15 minutes.
-
Add isoprene to the reaction mixture and allow it to warm to room temperature.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield isopropyl 3,4-dimethylcyclohex-3-enecarboxylate.
Expected Outcome: The product, isopropyl 3,4-dimethylcyclohex-3-enecarboxylate, is anticipated to possess a woody, fruity, and slightly spicy odor, characteristic of many substituted cyclohexene carboxylates used in perfumery.
Validation: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by Gas Chromatography (GC).
Michael Addition: Building Complexity for Floral and Green Scents
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3] This reaction is highly effective for forming new carbon-carbon bonds. In this protocol, the enolate of diethyl malonate acts as the nucleophile, attacking the β-carbon of isopropyl tiglate. This reaction is typically catalyzed by a base.
Reaction Scheme:
Caption: Michael addition of Diethyl Malonate to Isopropyl Tiglate.
Protocol 2: Synthesis of Isopropyl 3-(dicarbethoxymethyl)-2-methylbutanoate
This protocol is adapted from standard procedures for the Michael addition of malonic esters to α,β-unsaturated esters.
Materials:
-
Isopropyl tiglate (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium ethoxide (NaOEt) (0.1 eq)
-
Ethanol, absolute
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
Stir the mixture for 15 minutes to ensure complete formation of the enolate.
-
Add isopropyl tiglate to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by vacuum distillation to obtain isopropyl 3-(dicarbethoxymethyl)-2-methylbutanoate.
Expected Outcome: The resulting compound is expected to have a complex odor profile, likely exhibiting green, fruity, and potentially floral notes, arising from the increased molecular complexity and the presence of multiple ester functionalities.
Validation: Characterization of the product should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be determined by GC analysis.
Catalytic Hydrogenation: Accessing Saturated Fruity Esters
Catalytic hydrogenation is a classic and highly effective method for reducing carbon-carbon double bonds. By hydrogenating the double bond of isopropyl tiglate, we can synthesize its saturated counterpart, isopropyl 2-methylbutanoate. This transformation often leads to a cleaner, more refined fruity character, removing any harsh or overly green notes associated with the unsaturated precursor. Raney Nickel is a commonly used and effective catalyst for this type of transformation.
Reaction Scheme:
Caption: Catalytic Hydrogenation of Isopropyl Tiglate.
Protocol 3: Synthesis of Isopropyl 2-methylbutanoate
This protocol is based on established procedures for the hydrogenation of α,β-unsaturated esters using Raney Nickel.[1][4]
Materials:
-
Isopropyl tiglate (1.0 eq)
-
Raney Nickel (approx. 5-10% by weight of the ester)
-
Ethanol
-
Hydrogen (H₂) gas
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon filled with H₂)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable hydrogenation vessel, dissolve isopropyl tiglate in ethanol.
-
Carefully add the Raney Nickel catalyst to the solution under an inert atmosphere. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably as a slurry in water or ethanol.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is fully consumed (typically 2-6 hours).
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The filter cake should be kept wet with water or ethanol to prevent ignition.
-
Rinse the filter cake with a small amount of ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield isopropyl 2-methylbutanoate. Further purification by distillation may be performed if necessary.
Product Characterization: Isopropyl 2-methylbutanoate
-
Odor Profile: Fruity, sweet, green, with nuances of apple and pineapple.[5] It provides freshness to green-fruity accords.
-
Physicochemical Properties:
-
Safety: A comprehensive safety assessment has been conducted by the Research Institute for Fragrance Materials (RIFM), and it is deemed safe for use in fragrance compositions under current practices.[3]
Conclusion
Isopropyl tiglate serves as an exemplary starting material for the synthesis of a variety of novel fragrance compounds. The three distinct synthetic pathways presented herein—Diels-Alder cycloaddition, Michael addition, and catalytic hydrogenation—demonstrate the versatility of this readily available α,β-unsaturated ester. By leveraging these fundamental organic reactions, fragrance chemists can efficiently generate new molecular architectures with diverse and interesting olfactory properties. The provided protocols offer a practical guide for researchers to explore the creative potential of isopropyl tiglate in the development of the next generation of fragrance ingredients. Further exploration of other transformations, such as epoxidation and enzymatic modifications, will undoubtedly unlock even more possibilities from this valuable synthon.
References
-
The Good Scents Company. isopropyl 2-methyl butyrate. Available from: [Link].
- Research Institute for Fragrance Materials. RIFM fragrance ingredient safety assessment, isopropyl 2-methylbutyrate, CAS Registry Number 66576-71-4. Food and Chemical Toxicology. 2022;165:113163.
-
PubChem. Isopropyl 2-methylbutyrate. National Center for Biotechnology Information. Available from: [Link].
-
Givaudan. Isopropyl Methyl-2-Butyrate. Available from: [Link].
-
Organic Syntheses. Raney Nickel Catalyst. Available from: [Link].
- Monnier-Benoit P, Jabin I, Jaubert J-N, Netchitaïlo P, Goyau B. Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie. 2007;10(8):745-753.
- European Patent Office. EP2070512A1 - Methyl cyclohexane carboxylates and their use in perfume compositons.
-
The Royal Society of Chemistry. Supporting information 1. Materials and Methods. Available from: [Link].
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available from: [Link].
- Koleva Y, Madden JC, Cronin MTD. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Chemical Research in Toxicology. 2008;21(12):2300-2312.
-
Wikipedia. Diels–Alder reaction. Available from: [Link].
- Feringa BL, et al. How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition. 2016;55(38):11536-11540.
-
The Good Scents Company. isopropyl tiglate. Available from: [Link].
-
FooDB. Showing Compound Isopropyl tiglate (FDB016738). Available from: [Link].
-
PubChem. Isopropyl tiglate. National Center for Biotechnology Information. Available from: [Link].
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available from: [Link].
-
PubMed Central. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. Available from: [Link].
Sources
Chiral separation of Isopropyl tiglate enantiomers by HPLC
Executive Summary & Scientific Correction
Critical Note on Stereochemistry: Before proceeding with the protocol, it is scientifically imperative to clarify the stereochemical nature of Isopropyl Tiglate (CAS: 1733-25-1).
-
Chirality Status: Isopropyl tiglate is achiral .[1] It possesses a plane of symmetry within the isopropyl group and lacks a stereogenic center. Therefore, it does not exist as enantiomers (R/S).
-
Stereoisomerism: The molecule exhibits geometric isomerism due to the double bond.
User Intent Diagnosis: Requests for "chiral separation" of this molecule typically stem from two scenarios:
-
Geometric Isomer Separation: The need to separate the trans (E) tiglate from the cis (Z) angelate.
-
Analog Confusion: Confusion with Isopropyl 2-methylbutyrate , the hydrogenated analog of isopropyl tiglate, which is chiral and requires enantiomeric separation.
This Application Note provides the authoritative protocol for the Stereoselective Separation of Isopropyl Tiglate (E) and Isopropyl Angelate (Z) using RP-HPLC. A secondary protocol for the chiral separation of its saturated analog is included in the appendix to ensure comprehensive coverage.
Scientific Background & Mechanism
Isopropyl tiglate is an ester of tiglic acid used extensively in the flavor and fragrance industry for its sweet, fruity, and minty notes. The presence of the (Z)-isomer (Angelate) significantly alters the olfactory profile and is considered a stereochemical impurity.
Separation Mechanism
While standard C18 columns can often separate E/Z isomers based on hydrophobicity differences, Shape Selectivity is the driving force for high-resolution separation of these geometric isomers.
-
Tiglate (E-isomer): The methyl groups are on opposite sides (trans-like geometry), creating a more linear, planar structure that intercalates deeper into the stationary phase ligands.
-
Angelate (Z-isomer): The methyl groups are on the same side (cis-like geometry), creating a "kinked" structure with a larger hydrodynamic volume and weaker retention on planar phases.
Figure 1: Stereochemical Analysis Workflow
Caption: Decision tree for selecting the correct chromatographic mode based on the specific stereochemical challenge.
Protocol A: Separation of Geometric Isomers (Tiglate vs. Angelate)
This is the primary protocol for assessing the stereochemical purity of Isopropyl Tiglate.
Equipment & Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (High carbon load for shape selectivity) OR Phenomenex Kinetex Phenyl-Hexyl (Alternative selectivity).[5]
-
Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (
).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | ZORBAX Eclipse Plus C18, | High surface area C18 maximizes hydrophobic interaction differences between E and Z forms.[5] |
| Mobile Phase | Isocratic: 55% Water / 45% Acetonitrile | Isocratic elution provides stable baseline and consistent selectivity ( |
| Flow Rate | Standard flow for | |
| Temperature | Lower temperature favors the enthalpy-driven separation of geometric isomers.[5] | |
| Detection | UV @ | The |
| Injection Vol | Prevent column overload which can merge closely eluting isomer peaks. |
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mix
ACN with Water. -
(Optional) Add
to suppress silanol activity, though neutral pH is acceptable for esters. -
Degas via ultrasonication for 15 minutes.
-
-
System Equilibration:
-
Flush column with mobile phase for 20 column volumes (approx.
) until the baseline at is flat.
-
-
Sample Preparation:
-
Dissolve
of Isopropyl Tiglate sample in of 50:50 ACN:Water. -
Filter through a
PTFE filter.
-
-
Data Acquisition:
-
Inject sample.[6]
-
Expected Elution Order: The Z-isomer (Angelate) is more polar/less planar and typically elutes before the E-isomer (Tiglate).
-
Retention Times (Approx): Angelate (
), Tiglate ( ).
-
Self-Validation Criteria
-
Resolution (
): Must be between the minor impurity (Angelate) and major peak (Tiglate). -
Tailing Factor (
): . -
Purity Check: Use DAD spectral comparison (200–400 nm); spectra for both peaks should be identical (max absorbance
).
Protocol B: Chiral Separation of Related Analog (Isopropyl 2-methylbutyrate)
Use this protocol ONLY if analyzing the saturated analog or investigating potential chiral precursors.
Since Isopropyl 2-methylbutyrate lacks the conjugated double bond, UV detection is difficult, and it possesses a chiral center at the C2 position.
Chromatographic Conditions
| Parameter | Setting |
| Column | Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mode | Normal Phase |
| Mobile Phase | Hexane : Isopropanol ( |
| Flow Rate | |
| Detection | RI (Refractive Index) or UV @ |
| Temperature |
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Co-elution of E/Z isomers | Insufficient selectivity on C18. | Switch Column: Use a Phenyl-Hexyl column.[5] The |
| Low Sensitivity | Wrong detection wavelength. | Ensure UV is set to 210-220 nm . Above 240 nm, absorbance drops significantly for aliphatic conjugated esters. |
| Peak Splitting | Sample solvent mismatch. | Dissolve the sample in the mobile phase (or a weaker solvent), not pure ACN. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5367745, Isopropyl tiglate. Retrieved from [Link]
-
Huang, W. Y., & Sheu, S. J. (2006).[7] Separation and identification of the organic acids in Angelicae Radix and Ligustici Rhizoma by HPLC and CE. Journal of Separation Science, 29(17), 2616–2624.[7] Retrieved from [Link]
- European Patent Office. (1984). Process for preparing angelic acid or its ester (EP0112394B1).
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 3. Isopropyl tiglate | C8H14O2 | CID 5367745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. isopropyl tiglate, 1733-25-1 [thegoodscentscompany.com]
- 5. Showing Compound Isopropyl tiglate (FDB016738) - FooDB [foodb.ca]
- 6. oatext.com [oatext.com]
- 7. Separation and identification of the organic acids in Angelicae Radix and Ligustici Rhizoma by HPLC and CE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Analysis of Isopropyl Tiglate in Air Samples Using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a robust and validated method for the determination of isopropyl tiglate in air samples. Isopropyl tiglate, a volatile organic compound (VOC) used as a flavoring and fragrance agent, requires sensitive monitoring for occupational safety and environmental compliance.[1][2] This protocol leverages the advantages of Solid-Phase Microextraction (SPME), a solvent-free sample preparation technique, for the pre-concentration of isopropyl tiglate from air.[3][4] Subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and selectivity. We provide a comprehensive guide covering the principles of the method, detailed step-by-step protocols for sampling and analysis, and a complete workflow for method validation in accordance with established guidelines.
Introduction: The Need for Isopropyl Tiglate Monitoring
Isopropyl tiglate (CAS No. 1733-25-1) is an ester characterized by a minty, green, and sweet odor, leading to its use in fragrance and flavor formulations.[1][2] As a flammable liquid and potential respiratory irritant, monitoring its concentration in the air is crucial in manufacturing and processing environments to ensure worker safety and control emissions.[5] Traditional air sampling methods often involve pumping large volumes of air through sorbent tubes, followed by solvent desorption, which can be time-consuming and introduce analytical interferences.
Solid-Phase Microextraction (SPME) offers a superior alternative by integrating sampling, extraction, and concentration into a single, solvent-free step.[6] An equilibrium-driven process, SPME utilizes a coated fiber to adsorb or absorb analytes directly from the sample matrix (in this case, air).[3] The fiber is then transferred directly to the GC inlet for thermal desorption, providing a rapid, sensitive, and environmentally friendly analytical workflow.[3][7]
Principle of Headspace SPME for Air Analysis
The analysis of airborne VOCs via SPME is based on the partitioning of the analyte between the gaseous phase (air) and the stationary phase coated on the SPME fiber. The amount of analyte extracted by the fiber at equilibrium is proportional to its concentration in the air sample.
The process can be described by the following relationship:
n = (K_fs * V_f * C_s) / (K_fs * V_f + V_s)
Where:
-
n is the mass of analyte extracted by the fiber
-
K_fs is the fiber/sample matrix distribution constant
-
V_f is the volume of the fiber coating
-
V_s is the volume of the sample (or headspace)
-
C_s is the initial concentration of the analyte in the sample
For air sampling, the volume of the sample (V_s) is considered very large, simplifying the relationship to direct proportionality between the mass extracted (n) and the air concentration (C_s), provided equilibrium is reached.
Experimental Workflow and Causality
The successful implementation of an SPME method hinges on the careful selection and optimization of several key parameters. The choices outlined below are grounded in the physicochemical properties of isopropyl tiglate and the principles of chromatographic separation.
SPME Fiber Selection: A Matter of Polarity
The choice of SPME fiber coating is the most critical parameter for effective extraction. The principle of "like dissolves like" is paramount. Isopropyl tiglate is a moderately non-polar ester. Therefore, a fiber with similar polarity will exhibit the strongest affinity and highest extraction efficiency.
-
Recommended Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) .
-
Rationale: PDMS is a non-polar liquid phase (absorption mechanism) suitable for volatile non-polar compounds. The addition of DVB particles creates a porous solid phase (adsorption mechanism), which significantly enhances the extraction of small to medium-sized volatile molecules like isopropyl tiglate compared to PDMS alone. While other fibers like Carboxen/PDMS are excellent for very small volatiles, PDMS/DVB provides a more optimal balance for a C8 ester.
Instrumentation and Analytical Conditions
The following conditions have been optimized for the selective and sensitive detection of isopropyl tiglate.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Gas Chromatograph with Split/Splitless Inlet | Standard equipment for high-resolution separation of volatile compounds. |
| SPME Fiber | 65 µm PDMS/DVB | Optimal polarity and porosity for efficient extraction of isopropyl tiglate. |
| Inlet Temperature | 250 °C | Ensures rapid and complete thermal desorption of the analyte from the SPME fiber without causing thermal degradation. |
| Inlet Mode | Splitless for 2 minutes | Maximizes the transfer of the analyte to the column, enhancing sensitivity for trace-level detection. The purge is activated after 2 minutes to vent any remaining sample matrix components. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. Constant flow mode ensures stable retention times. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | A non-polar column that separates compounds primarily based on boiling point. This is ideal for resolving isopropyl tiglate from potential interferences in air samples. Its boiling point is approximately 165°C.[] |
| Oven Program | 40 °C (hold 2 min), ramp to 150 °C @ 10 °C/min, then to 250 °C @ 25 °C/min (hold 2 min) | The initial hold allows for good peak focusing at the head of the column. The first ramp provides separation, and the final ramp quickly elutes any higher-boiling compounds to clean the column. |
| MS System | Quadrupole Mass Spectrometer | Provides definitive identification based on mass spectra and allows for sensitive quantification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching. |
| MS Transfer Line | 250 °C | Prevents condensation of the analyte between the GC and the MS. |
| Acquisition Mode | Full Scan (m/z 40-250) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan is used to confirm the identity of isopropyl tiglate by matching its spectrum to a reference library. SIM mode significantly increases sensitivity by monitoring only characteristic ions, which is ideal for trace quantification. |
| SIM Ions | Quantifier: 83 m/z; Qualifiers: 55 m/z, 43 m/z | These are major fragment ions in the mass spectrum of isopropyl tiglate, providing high signal-to-noise and confirmation of identity.[5] |
Detailed Protocols
Protocol 1: SPME Fiber Conditioning
Objective: To remove contaminants from the SPME fiber and ensure a clean background. This step is mandatory before first use and after analyzing high-concentration samples.
-
Set the GC inlet temperature to the manufacturer's recommended conditioning temperature for the PDMS/DVB fiber (typically 250-270°C).
-
Insert the SPME fiber into the hot inlet.
-
Extend the fiber from its protective needle.
-
Condition the fiber for 30-60 minutes, or until a blank GC-MS run shows no significant contaminant peaks.
Protocol 2: Air Sample Collection and Extraction
Objective: To extract isopropyl tiglate from an air sample onto the SPME fiber.
-
Preparation: Ensure the sampling area has stable temperature and airflow conditions if possible. For personal monitoring, the device is attached to the individual's breathing zone.
-
Exposure: Depress the plunger of the SPME holder to expose the fiber. Secure the plunger in place.
-
Extraction Time: Expose the fiber to the air for a pre-determined, optimized time (e.g., 30 minutes). It is critical that this time is kept consistent across all samples and standards for reproducible, quantitative results.
-
Retraction: After the extraction period, retract the fiber back into its protective needle.
-
Transport: Transport the SPME device to the GC-MS for analysis. Samples should be analyzed as soon as possible.
Protocol 3: GC-MS Analysis and Data Processing
Objective: To desorb the analyte, separate it chromatographically, and detect it via mass spectrometry.
-
Standby: Ensure the GC-MS system has reached the stable conditions listed in Table 1.
-
Injection: Manually or automatically insert the SPME device into the GC inlet.
-
Desorption: Immediately depress the plunger to expose the fiber to the hot inlet. Start the GC-MS data acquisition simultaneously.
-
Desorption Time: Hold the fiber in the inlet for the optimized desorption time (e.g., 2 minutes).
-
Injection Completion: After desorption, retract the fiber, remove the device from the inlet, and allow the chromatographic run to complete.
-
Data Analysis:
-
Identify the isopropyl tiglate peak based on its retention time.
-
Confirm identity by comparing the acquired mass spectrum with a reference library or by checking the ratio of qualifier ions to the quantifier ion in SIM mode.
-
Integrate the peak area of the quantifier ion (m/z 83).
-
Calculate the concentration using a previously generated calibration curve.
-
Diagram of the SPME-GC-MS Workflow
Caption: Workflow for Isopropyl Tiglate Analysis using SPME-GC-MS.
Method Validation: Ensuring Trustworthy Results
Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[9] The protocol should be validated according to established guidelines from bodies such as NIOSH or OSHA to ensure data is reliable and defensible.[10][11][12]
Validation Parameters
The following parameters must be assessed:
-
Linearity and Working Range: A calibration curve is generated by analyzing standard gas samples of isopropyl tiglate at a minimum of five concentration levels. The linearity is assessed by the coefficient of determination (R²), which should be ≥ 0.995.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are typically determined based on the standard deviation of the response of low-level standards or the signal-to-noise ratio (S/N), where LOD ≈ 3x S/N and LOQ ≈ 10x S/N.
-
Precision: Assessed as the relative standard deviation (RSD) of replicate measurements.
-
Repeatability (Intra-day precision): Analysis of at least six replicate samples at a single concentration on the same day. RSD should be < 15%.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. RSD should be < 20%.
-
-
Accuracy: Determined by recovery studies. A known amount of isopropyl tiglate is spiked into a blank air matrix and analyzed. The percentage recovery is calculated. The acceptable range for accuracy is typically 80-120%.
-
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other potentially interfering compounds. This is confirmed by analyzing blank air samples from various sources and ensuring no peaks co-elute with isopropyl tiglate at its characteristic retention time and m/z ions.
-
Stability: The stability of the analyte on the SPME fiber should be evaluated by storing extracted fibers for different time periods (e.g., 4, 8, 24 hours) at ambient temperature before analysis to determine if significant analyte loss occurs.
Table 2: Summary of Method Validation Acceptance Criteria
| Parameter | Acceptance Criterion |
| Linearity (R²) | ≥ 0.995 |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
| Precision (RSD) | Repeatability < 15%, Intermediate Precision < 20% |
| Accuracy (% Recovery) | 80 - 120% |
| Selectivity | No significant interference at analyte retention time |
| Stability | < 15% loss over expected storage time |
Logical Framework for Method Validation
Caption: Logical relationships in the validation of the analytical method.
Conclusion
The SPME-GC-MS method detailed in this application note provides a sensitive, accurate, and robust solution for the analysis of isopropyl tiglate in air samples. By eliminating the need for solvents and combining sampling and sample preparation into a single step, this technique offers significant advantages in efficiency and environmental friendliness over traditional methods. The comprehensive validation protocol ensures that the data generated is reliable and suitable for its intended purpose, whether for research, industrial hygiene, or regulatory compliance.
References
-
Isopropyl tiglate | C8H14O2 - PubChem . National Institutes of Health. [Link]
-
isopropyl tiglate, 1733-25-1 - The Good Scents Company . The Good Scents Company. [Link]
-
Showing Compound Isopropyl tiglate (FDB016738) - FooDB . FooDB. [Link]
-
Validation and Peer Review of U.S. Environmental Protection Agency Chemical Methods of Analysis . U.S. Environmental Protection Agency. [Link]
-
Air sampling and analysis of volatile organic compounds with solid phase microextraction . PubMed Central. [Link]
-
Solid-Phase Microextraction and Related Techniques in Bioanalysis - PMC - NIH . National Institutes of Health. [Link]
-
Guidelines for Air Sampling and Analytical Method Development and Evaluation - CDC . Centers for Disease Control and Prevention. [Link]
-
Solid-phase microextraction technology for in vitro and in vivo metabolite analysis - PMC . National Institutes of Health. [Link]
-
Isopropyl tiglate - CAS Common Chemistry . CAS. [Link]
-
Harmonization of NIOSH Sampling and Analytical Methods with Related International Voluntary Consensus Standards - PMC - NIH . National Institutes of Health. [Link]
-
Validation Guidelines for Air Sampling Methods Utilizing Chromatographic Analysis - OSHA . Occupational Safety and Health Administration. [Link]
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- 12. osha.gov [osha.gov]
Application Notes and Protocols: Derivatization of Tiglic Acid for Improved Analytical Detection
Abstract
Tiglic acid, a monocarboxylic unsaturated organic acid, is a key biomarker in the diagnosis of certain inborn errors of metabolism and is also found in various natural products.[1][2][3][4] Its accurate quantification in complex biological matrices such as urine and plasma is crucial for clinical diagnostics and research.[5][6][7] However, the inherent polarity and relatively low volatility of tiglic acid present analytical challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS) and can lead to suboptimal sensitivity in liquid chromatography-mass spectrometry (LC-MS).[8] This application note provides a comprehensive guide to the derivatization of tiglic acid to enhance its detectability and improve chromatographic performance. We will explore detailed protocols for silylation and esterification for GC-MS analysis, and amide formation for LC-MS/MS analysis, explaining the rationale behind each step to ensure robust and reproducible results.
Introduction: The Rationale for Derivatizing Tiglic Acid
Tiglic acid ((2E)-2-Methylbut-2-enoic acid) possesses a polar carboxylic acid functional group, which is responsible for its low volatility and potential for strong interactions with active sites within a chromatographic system.[1][8] These characteristics can lead to poor peak shape, low sensitivity, and inaccurate quantification. Derivatization is a chemical modification technique used to convert an analyte into a product (derivative) with improved analytical properties.
The primary objectives for derivatizing tiglic acid are:
-
Increased Volatility and Thermal Stability for GC-MS: By replacing the active hydrogen of the carboxylic acid group with a non-polar group, the volatility of tiglic acid is increased, making it suitable for GC analysis.[8][9] This also improves its thermal stability, preventing degradation at the high temperatures of the GC inlet and column.
-
Improved Chromatographic Behavior: Derivatization reduces the polarity of tiglic acid, minimizing tailing and improving peak symmetry, which leads to better resolution and more accurate integration.[10]
-
Enhanced Sensitivity for LC-MS/MS: For LC-MS analysis, derivatization can be employed to introduce a readily ionizable moiety, significantly enhancing the analyte's response in the mass spectrometer, especially when using electrospray ionization (ESI).[11][12][13]
This guide will focus on three robust derivatization strategies: silylation and esterification for GC-MS, and amidation for LC-MS/MS.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of small, volatile molecules and is frequently used for the determination of organic acids in biological fluids.[5][6] For successful analysis of tiglic acid by GC-MS, derivatization is an essential step.
Silylation: Formation of Trimethylsilyl (TMS) Esters
Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[8][10] The process involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[9]
Causality of Experimental Choices in Silylation
The choice of silylating reagent is critical. A combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst like trimethylchlorosilane (TMCS) is highly effective for derivatizing carboxylic acids. BSTFA is a strong silylating agent, and the addition of TMCS as a catalyst enhances its reactivity, particularly for sterically hindered or less reactive functional groups. The reaction is typically performed in an aprotic solvent like pyridine or acetonitrile, which helps to dissolve the analyte and reagents and can also act as a hydrogen chloride scavenger. Heating the reaction mixture accelerates the derivatization process, ensuring complete conversion.
Experimental Workflow for Silylation of Tiglic Acid
Caption: Silylation workflow for tiglic acid derivatization.
Detailed Protocol: Silylation of Tiglic Acid
Materials:
-
Dried sample extract containing tiglic acid
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Ensure the sample containing tiglic acid is completely dry. Water will hydrolyze the silylating reagent and the TMS-ester product.
-
To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Seal the vial tightly with the PTFE-lined cap.
-
Vortex the mixture for 30 seconds to ensure complete dissolution of the sample.
-
Incubate the vial at 60°C for 30 minutes in a heating block or oven.
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.
| Parameter | Condition | Rationale |
| Reagent | BSTFA + 1% TMCS | Highly reactive silylating agent with a catalyst for complete derivatization. |
| Solvent | Pyridine (anhydrous) | Aprotic solvent that dissolves the analyte and acts as an HCl scavenger. |
| Temperature | 60°C | Accelerates the reaction to ensure complete derivatization in a reasonable time. |
| Time | 30 minutes | Sufficient time for the reaction to go to completion for most carboxylic acids. |
Esterification: Formation of Methyl Esters
Esterification is another common derivatization method for carboxylic acids, converting them into their corresponding esters.[8] Methyl esters are frequently prepared due to their excellent volatility and chromatographic properties.[8]
Causality of Experimental Choices in Esterification
Acid-catalyzed esterification using methanolic HCl is a well-established method.[14] Methanol serves as both the solvent and the reactant, while hydrogen chloride acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Refluxing or heating the reaction mixture drives the equilibrium towards the formation of the ester.[14]
Experimental Workflow for Esterification of Tiglic Acid
Caption: Esterification workflow for tiglic acid derivatization.
Detailed Protocol: Esterification of Tiglic Acid
Materials:
-
Dried sample extract containing tiglic acid
-
3N Methanolic HCl (prepared by bubbling dry HCl gas through anhydrous methanol or by the careful addition of acetyl chloride to cold anhydrous methanol)
-
Ethyl acetate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
-
Vortex mixer
-
GC-MS system
Procedure:
-
Ensure the sample containing tiglic acid is completely dry.
-
Add 200 µL of 3N methanolic HCl to the dried sample in a reaction vial.
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 80°C for 60 minutes.
-
After incubation, cool the vial to room temperature.
-
Remove the solvent and excess reagent by evaporating to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of ethyl acetate.
-
The sample is now ready for injection into the GC-MS.
| Parameter | Condition | Rationale |
| Reagent | 3N Methanolic HCl | Provides both the alcohol for esterification and the acid catalyst.[14] |
| Solvent | Methanol | Serves as both the solvent and the reactant. |
| Temperature | 80°C | Increases the reaction rate to drive the equilibrium towards ester formation.[15] |
| Time | 60 minutes | Ensures complete conversion of the carboxylic acid to its methyl ester.[14] |
Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
While tiglic acid can be analyzed directly by LC-MS in negative ion mode, derivatization can significantly enhance sensitivity by introducing a permanently charged group or a group that is readily ionized in positive ion mode.[13] Amide formation with a suitable amine-containing reagent is a common and effective strategy.[11]
Amide Formation for Enhanced ESI+ Signal
This protocol utilizes a coupling agent to facilitate the formation of an amide bond between the carboxylic acid of tiglic acid and a derivatizing agent containing a primary or secondary amine. The choice of derivatizing agent is key to enhancing the ESI signal.
Causality of Experimental Choices in Amide Formation
The Steglich esterification, which can be adapted for amide formation, uses a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid.[16][17] The activated acid then reacts with an amine to form a stable amide. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[16] For LC-MS, a derivatizing agent with a tertiary or quaternary amine is ideal, as this will result in a derivative that is readily protonated and detected in positive ion mode.
Experimental Workflow for Amide Formation
Caption: Amide formation workflow for tiglic acid.
Detailed Protocol: Amide Formation with 3-(Dimethylamino)-1-propylamine
Materials:
-
Dried sample extract containing tiglic acid
-
Acetonitrile (anhydrous)
-
3-(Dimethylamino)-1-propylamine (derivatizing agent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Reaction vials (1.5 mL)
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Ensure the sample containing tiglic acid is completely dry.
-
Dissolve the dried sample in 100 µL of anhydrous acetonitrile.
-
Prepare a fresh solution of the derivatization mixture in acetonitrile containing:
-
3-(Dimethylamino)-1-propylamine (10 mg/mL)
-
EDC (15 mg/mL)
-
DMAP (1 mg/mL)
-
-
Add 50 µL of the derivatization mixture to the sample solution.
-
Vortex the vial for 30 seconds.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
After the reaction, dilute the sample with the initial LC mobile phase (e.g., 1:10) to stop the reaction and prepare it for injection.
-
The sample is now ready for analysis by LC-MS/MS in positive ion mode.
| Parameter | Condition | Rationale |
| Derivatizing Agent | 3-(Dimethylamino)-1-propylamine | Contains a primary amine for amide formation and a tertiary amine for enhanced ESI+ signal. |
| Coupling Agent | EDC | Activates the carboxylic acid for efficient amide bond formation.[16] |
| Catalyst | DMAP | Accelerates the reaction rate.[16] |
| Solvent | Acetonitrile | Aprotic solvent suitable for the reaction. |
| Temperature | Room Temperature | Mild conditions that are sufficient for the reaction to proceed. |
| Time | 2 hours | Allows for complete derivatization. |
Conclusion
The derivatization of tiglic acid is a critical step for its reliable and sensitive quantification by chromatographic methods. For GC-MS analysis, silylation with BSTFA/TMCS or esterification with methanolic HCl are robust methods that yield volatile and thermally stable derivatives with excellent chromatographic properties. For LC-MS/MS, derivatization via amide formation with an amine-containing reagent can significantly enhance the signal in positive electrospray ionization mode. The choice of the optimal derivatization strategy will depend on the specific analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. The protocols provided in this application note serve as a validated starting point for researchers, scientists, and drug development professionals working with tiglic acid and other short-chain carboxylic acids.
References
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-
Wang, Y., et al. (2021). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. Journal of Natural Products, 84(1), 133-141. [Link]
-
Wikipedia. (2023). Tiglic acid. Retrieved from [Link]
-
Attygalle, A. B., Wu, X., & Will, K. W. (2007). Biosynthesis of Tiglic, Ethacrylic, and 2-methylbutyric Acids in a Carabid Beetle, Pterostichus (Hypherpes) californicus. Journal of Chemical Ecology, 33(5), 963–970. [Link]
-
PubChem. (n.d.). Tiglic acid. Retrieved from [Link]
-
Wikipedia. (2023). Chiral derivatizing agent. Retrieved from [Link]
-
Han, J., & Lee, H. W. (2014). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 19(9), 13696–13713. [Link]
-
MDPI. (2022). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Metabolites, 12(9), 805. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
ResearchGate. (2015). Gas-chromatographic determination of thiodiglycolic acid in urine using derivatization and liquid microextraction. Journal of Chromatography B, 990, 124-129. [Link]
-
Springer. (2021). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 413(13), 3463–3474. [Link]
-
Wajner, M., et al. (2011). Screening for organic acidurias and aminoacidopathies in high-risk Brazilian patients: Eleven-year experience of a reference center. Genetics and Molecular Biology, 34(1), 16-22. [Link]
-
ResearchGate. (2011). Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4. Tetrahedron Letters, 52(23), 2981-2984. [Link]
-
AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]
-
Salisbury, J. J., & Reed, G. D. (2016). Validation of an enantioselective analysis for (l)-pidolic acid by chiral gas chromatography with derivatization. Journal of Pharmaceutical and Biomedical Analysis, 120, 27-33. [Link]
-
The Royal Society of Chemistry. (2019). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Organic & Biomolecular Chemistry, 17(42), 9323-9330. [Link]
-
Rutgers New Jersey Medical School. (n.d.). Organic Aciduria. Retrieved from [Link]
- Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 646-656.
-
Chromatography Forum. (2013). LCMS of primary amides. Retrieved from [Link]
-
JoVE. (2019). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (144), e58803. [Link]
-
ResearchGate. (2019). Silylation, acylation, and alkylation derivatizing reagents and characteristics. In Gas Chromatography. IntechOpen. [Link]
-
ResearchGate. (2014). Organic Acidurias: An Updated Review. Indian Journal of Clinical Biochemistry, 29(3), 271–277. [Link]
-
Megazyme. (n.d.). Analytical Method Videos: Organic Acids. Retrieved from [Link]
-
Li, D., & German, J. B. (2005). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Journal of the American Society for Mass Spectrometry, 16(8), 1228–1236. [Link]
-
Higashi, T., et al. (2011). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 137-144. [Link]
-
Vrije Universiteit Amsterdam. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665–675. [Link]
-
Valdez, C. A., Leif, R. N., & Alcaraz, A. (2016). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Journal of Analytical Toxicology, 40(9), 723-730. [Link]
-
The Good Scents Company. (n.d.). tiglic acid. Retrieved from [Link]
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Application Notes and Protocols for the Use of Isopropyl Tiglate in Insect Attractant Formulations
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: Unveiling the Potential of Isopropyl Tiglate in Insect Chemical Ecology
Isopropyl tiglate, a volatile ester with a characteristic sweet, minty odor, has emerged as a significant semiochemical in the field of insect chemical ecology.[1] While traditionally utilized in the flavor and fragrance industry, recent research has identified isopropyl tiglate as a key component of the aggregation pheromone of several insect species, most notably Drosophila hydei (Diptera: Drosophilidae).[1] This discovery opens promising avenues for the development of targeted and effective insect attractants for monitoring and controlling pest populations.
This comprehensive guide provides detailed application notes and protocols for the formulation and evaluation of isopropyl tiglate-based insect attractants. It is designed to equip researchers, scientists, and professionals in drug and pest control development with the necessary knowledge and methodologies to harness the potential of this potent semiochemical. The protocols outlined herein are grounded in established scientific principles and aim to provide a robust framework for developing and validating novel insect attractant formulations.
Scientific Foundation: The Role of Isopropyl Tiglate as a Semiochemical
Aggregation Pheromone Component in Drosophila
Scientific studies have unequivocally identified isopropyl tiglate as a male-produced component of the aggregation pheromone in Drosophila hydei.[1] Aggregation pheromones are chemical signals that attract both males and females of the same species to a specific location, often for mating, feeding, or oviposition. In D. hydei, isopropyl tiglate is part of a complex blend of esters and ketones that work in concert to elicit a strong attractive response. The other key esters identified are methyl tiglate and ethyl tiglate.[1]
The Critical Role of Synergism: The Case of 2-Tridecanone
A pivotal aspect of formulating effective attractants based on isopropyl tiglate is the principle of synergism. Research has demonstrated that while tiglate esters alone exhibit minimal activity, their attractiveness to Drosophila hydei is dramatically enhanced when combined with specific ketones.[1] Notably, 2-tridecanone has been identified as a potent synergist, increasing the attraction of tiglate esters by a factor of 3 to 60.[1] This synergistic interaction is a cornerstone of developing a highly effective lure and underscores the importance of a multi-component approach to attractant formulation. 2-Pentadecanone has also been shown to have a synergistic, albeit less potent, effect.[1]
Physicochemical Properties of Key Components
A thorough understanding of the physicochemical properties of the active ingredients is paramount for successful formulation and dispenser design.
| Property | Isopropyl Tiglate | 2-Tridecanone |
| Molecular Formula | C8H14O2 | C13H26O |
| Molecular Weight | 142.20 g/mol [2] | 198.35 g/mol |
| Appearance | Colorless liquid | White crystalline solid |
| Odor | Sweet, minty, green[1] | Fatty, waxy, herbaceous[3] |
| Boiling Point | 165.4°C at 760 mmHg[4] | 263 °C (lit.)[3] |
| Melting Point | Not available | 24-27 °C (lit.)[3] |
| Solubility | Completely miscible with alcohol and diluted alcohol[2] | Insoluble in water; soluble in alcohol, propylene glycol, and oils |
| Vapor Pressure | Not available | 1 mmHg at 188.2 °F |
Formulation of Isopropyl Tiglate-Based Attractants
The following section provides a detailed protocol for the preparation of a synthetic attractant blend targeting Drosophila hydei.
Rationale for Formulation Ratios
The formulation is based on the naturally occurring ratios of aggregation pheromone components found in mature male Drosophila hydei. In these flies, ethyl tiglate is often the most abundant ester, with an average of 8 ± 5 ng/male, while the total methyl ketones average 122 ± 106 ng/male, with 2-tridecanone comprising 85-93% of this total.[1] While precise optimal ratios for synthetic lures require empirical testing, a starting point can be derived from these natural concentrations.
Materials and Reagents
-
Isopropyl tiglate (≥98% purity)
-
Ethyl tiglate (≥98% purity)
-
Methyl tiglate (≥98% purity)
-
2-Tridecanone (≥98% purity)
-
Hexane (HPLC grade)
-
Glass vials with PTFE-lined caps
-
Micropipettes
Protocol for Preparation of a Stock Solution (1000x)
This protocol describes the preparation of a stock solution that can be diluted for use in various dispensers.
-
Prepare Individual Component Solutions:
-
In a fume hood, accurately weigh and dissolve each of the four components in hexane to create individual stock solutions of a known concentration (e.g., 10 mg/mL).
-
-
Create the Synergistic Blend:
-
Based on the natural ratios, a starting point for the blend can be a ratio of approximately 1:15 (total tiglate esters to 2-tridecanone) by weight. A suggested starting blend is as follows:
-
Ethyl tiglate: 8 parts
-
Isopropyl tiglate: 4 parts (adjust based on availability and preliminary tests)
-
Methyl tiglate: 2 parts
-
2-Tridecanone: 120 parts
-
-
Calculate the required volume of each individual stock solution to achieve this ratio in a final volume (e.g., 10 mL).
-
Carefully combine the calculated volumes of the individual stock solutions in a clean glass vial.
-
-
Homogenize and Store:
-
Gently swirl the vial to ensure the solution is thoroughly mixed.
-
Store the stock solution at -20°C in a tightly sealed vial to prevent evaporation and degradation.
-
Preparation of Controlled-Release Dispensers
The effective dissemination of the attractant is as crucial as the formulation itself. Controlled-release dispensers ensure a consistent and prolonged release of the volatile compounds.
Rubber Septa Dispensers
Rubber septa are a common and effective dispenser for many insect semiochemicals.
Materials:
-
Red rubber septa
-
Hexane (HPLC grade)
-
Micropipette
-
Forceps
-
Fume hood
Protocol:
-
Pre-treatment of Septa:
-
To remove any impurities, soak the rubber septa in hexane for at least 4 hours.
-
Allow the septa to air-dry completely in a fume hood.
-
-
Loading the Septa:
-
Using a micropipette, apply a specific volume of the attractant stock solution directly onto the surface of the pre-treated septum. A typical loading volume is between 10 and 100 µL, depending on the desired release rate and duration.
-
Allow the solvent (hexane) to evaporate completely in the fume hood before using the dispenser. This usually takes a few minutes.
-
-
Storage:
-
Store the loaded septa in airtight containers at low temperatures (e.g., -20°C) until field deployment to minimize the loss of volatiles.
-
Polyethylene Sachet Dispensers
Polyethylene sachets offer an alternative for controlled release, with the release rate influenced by the thickness of the polyethylene.[5]
Materials:
-
Polyethylene layflat tubing (50-150 µm thickness)
-
Heat sealer
-
Absorbent pad (e.g., cotton or felt)
-
Micropipette or disposable pipette
-
Forceps
Protocol:
-
Sachet Preparation:
-
Cut the polyethylene tubing into desired lengths (e.g., 5 cm).
-
Heat-seal one end of the tubing to create a sachet.
-
-
Loading the Sachet:
-
Storage:
-
Store the prepared sachets in a cool, dark place in airtight containers.
-
Laboratory Bioassays for Attractant Efficacy
Prior to large-scale field trials, it is essential to evaluate the attractiveness of the formulated lure in a controlled laboratory setting.
Y-Tube Olfactometer Assay
A Y-tube olfactometer is a simple and effective tool for assessing the preference of insects for different odors.
Diagram of a Y-Tube Olfactometer Workflow:
Caption: A simplified workflow for a wind tunnel bioassay.
Protocol:
-
Setup and Calibration:
-
Set up the wind tunnel with a controlled wind speed (e.g., 0.2 m/s), temperature, and humidity.
-
-
Odor Source Placement:
-
Place the attractant dispenser at the upwind end of the tunnel.
-
-
Insect Release:
-
Release individual flies onto a platform at the downwind end of the tunnel.
-
-
Data Collection:
-
Record the flight path of each fly and observe behaviors such as upwind flight, casting, and landing on or near the odor source.
-
Quantify parameters like the percentage of flies initiating upwind flight and the percentage of successful source location.
-
Field Trapping Protocols
Field trials are the ultimate test of an attractant's efficacy under natural conditions.
Trap Design and Placement
-
Trap Type: Simple and effective traps for Drosophila can be constructed from plastic containers with small entry holes. The trap should be designed to prevent the escape of captured insects. A yellow color can enhance trap capture for some drosophilids.
-
Lure Placement: Suspend the controlled-release dispenser inside the trap.
-
Killing/Preserving Agent: A small amount of a drowning solution (e.g., water with a few drops of unscented detergent) should be placed at the bottom of the trap.
-
Trap Placement: Hang traps from tree branches or stakes at a height of approximately 1-1.5 meters. In a field experiment, traps should be placed in a randomized block design with a minimum distance of 10-15 meters between traps to avoid interference. [6]
Experimental Design and Data Collection
-
Treatments: Include traps baited with the isopropyl tiglate blend, a control (solvent only), and potentially a standard commercial lure for comparison.
-
Replication: Use a sufficient number of replicates for each treatment (e.g., 5-10) to ensure statistical power.
-
Data Collection: Collect and count the number of target and non-target insects in each trap at regular intervals (e.g., weekly).
-
Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to determine the effectiveness of the different treatments.
Troubleshooting and Considerations
-
Purity of Compounds: The purity of the synthetic compounds is critical. Impurities can inhibit the attractive response.
-
Release Rate: The release rate of the attractants from the dispenser is a key factor. If the release rate is too low, the attractant may not be effective over a sufficient distance. If it is too high, it may be repellent or the dispenser will have a short field life. The release rate is influenced by temperature, so this should be considered when deploying traps in different environments. [5]* Non-target Species: Monitor for the capture of non-target species to assess the selectivity of the lure.
-
Environmental Conditions: Wind, temperature, and rain can all affect the performance of the traps and lures.
Conclusion
Isopropyl tiglate, particularly in a synergistic blend with 2-tridecanone, represents a powerful tool for the development of targeted insect attractants. The protocols and application notes provided in this guide offer a comprehensive framework for researchers and professionals to formulate, test, and deploy effective lures for the monitoring and management of susceptible insect populations. Through rigorous experimentation and optimization, the full potential of this promising semiochemical can be realized.
References
-
Cha, D. H., et al. (2021). Field Evaluation of Different Attractants for Detecting and Monitoring Drosophila suzukii. Frontiers in Ecology and Evolution, 9, 648579. [Link]
-
Davidson, M. M., et al. (2019). Volatile compounds as insect lures: factors affecting release from passive dispenser systems. New Zealand Journal of Crop and Horticultural Science, 47(4), 208-223. [Link]
-
Moats, R. A., et al. (1987). Ester and ketone components of aggregation pheromone of Drosophila hydei (Diptera: Drosophilidae). Journal of Chemical Ecology, 13(3), 451-462. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5367745, Isopropyl tiglate. Retrieved January 27, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11622, 2-Tridecanone. Retrieved January 27, 2026 from [Link].
Sources
- 1. Ester and ketone components of aggregation pheromone ofDrosophila hydei (Diptera: Drosophilidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isopropyl tiglate | C8H14O2 | CID 5367745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Tridecanone | 593-08-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Field Evaluation of Different Attractants for Detecting and Monitoring Drosophila suzukii [frontiersin.org]
Biocatalytic synthesis of Isopropyl tiglate using immobilized lipases
Application Note & Protocol
Abstract & Introduction: The Case for Enzymatic Ester Synthesis
Isopropyl tiglate is a valuable short-chain ester, prized for its characteristic fruity and floral aroma, which makes it a significant component in the flavor, fragrance, and cosmetics industries.[1] Traditionally, its synthesis is achieved through chemical methods like Fischer esterification, which often require harsh conditions (high temperatures, strong acid catalysts), leading to undesirable side reactions, energy inefficiency, and challenges in product purification.
Biocatalysis, utilizing enzymes as catalysts, presents a compelling green chemistry alternative.[1][2] Lipases (Triacylglycerol acyl hydrolases, E.C. 3.1.1.3), in particular, have emerged as powerful tools for ester synthesis due to their remarkable chemo-, regio-, and enantioselectivity under mild reaction conditions.[3] The use of immobilized lipases further enhances the industrial viability of this approach. Immobilization confines the enzyme to a solid support, which not only improves its stability against thermal and chemical denaturation but also simplifies the downstream processing by allowing for easy separation of the catalyst from the reaction mixture and enabling its reuse over multiple cycles.[4][5][6] This dramatically improves process economics and sustainability.
This document provides a comprehensive guide to the synthesis of isopropyl tiglate via the esterification of tiglic acid and isopropanol, catalyzed by an immobilized lipase. We will delve into the principles of the methodology, provide detailed, validated protocols for enzyme immobilization and synthesis, and outline the analytical procedures for reaction monitoring and product quantification.
Scientific Principles & Rationale
The Catalytic Mechanism: A Ping-Pong Bi-Bi Approach
Lipase-catalyzed esterification in a non-aqueous environment typically follows a Ping-Pong Bi-Bi kinetic model. The causality of the reaction sequence is critical to understanding process optimization.
-
Acyl-Enzyme Intermediate Formation: The catalytic cycle begins with the nucleophilic attack by the serine residue in the lipase's active site on the carbonyl carbon of tiglic acid. This forms a tetrahedral intermediate which then collapses, releasing a molecule of water and forming a covalent acyl-enzyme complex.
-
Alcoholysis: Isopropanol, the second substrate, then enters the active site. Its hydroxyl group performs a nucleophilic attack on the acyl-enzyme intermediate.
-
Product Release: This second tetrahedral intermediate collapses, releasing the isopropyl tiglate ester and regenerating the free enzyme, ready for another catalytic cycle.
The removal of the water byproduct is a critical consideration. Its accumulation can drive the reaction in reverse (hydrolysis), thereby reducing the final ester yield. This is often managed by conducting the reaction in a non-polar organic solvent and/or by adding molecular sieves.[7][8]
The Power of Immobilization
The choice to use an immobilized enzyme is not merely for convenience; it is a strategic decision to enhance process robustness. By anchoring the lipase to a solid support, we gain several key advantages:
-
Enhanced Stability: The support matrix protects the enzyme from mechanical stress and harsh environmental conditions, often leading to a longer operational half-life.[6]
-
Simplified Recovery and Reuse: The catalyst can be easily recovered by simple filtration or decantation, making it available for subsequent batches, which is a primary driver of cost-effectiveness.[4][9]
-
Process Control: Immobilization allows for the use of packed-bed reactors, enabling continuous production processes which are highly desirable in industrial settings.[10]
The most common commercial immobilized lipase, Novozym® 435, utilizes Candida antarctica Lipase B (CALB) adsorbed onto a macroporous acrylic resin.[11][12][13] This preparation is known for its high activity and stability in organic media, making it an excellent candidate for this application.[14][15]
Key Experimental Parameters: Causality and Control
Optimizing the synthesis of isopropyl tiglate requires careful control over several interdependent parameters:
-
Substrate Molar Ratio: While a 1:1 stoichiometric ratio is required, an excess of one substrate (typically the alcohol, isopropanol) can be used to shift the reaction equilibrium towards product formation. However, a very high excess of short-chain alcohols can sometimes lead to enzyme inhibition or inactivation.[16][17]
-
Temperature: Reaction rates generally increase with temperature. However, beyond an optimal point, the enzyme will begin to denature, leading to a rapid loss of activity. A typical range for lipase-catalyzed esterification is 40-60°C.[18]
-
Solvent Choice: The solvent plays a crucial role in substrate solubility and modulating enzyme activity. Hydrophobic solvents with a high log P value (e.g., n-heptane, isooctane) are generally preferred as they minimize the stripping of essential water from the enzyme's hydration layer, thus maintaining its active conformation.[19] Solvent-free systems are also highly attractive from a green chemistry perspective.[2][8]
-
Enzyme Loading: The amount of immobilized biocatalyst directly influences the reaction rate. This must be optimized to balance reaction time with the cost of the enzyme.[20]
Experimental Protocols & Methodologies
Protocol 1: Lipase Immobilization via Physical Adsorption
This protocol describes a general method for immobilizing a commercially available lipase (e.g., from Candida rugosa or Thermomyces lanuginosus) onto a macroporous support. For commercially pre-immobilized enzymes like Novozym® 435, this step can be skipped.
Materials:
-
Lipase powder
-
Macroporous support resin (e.g., Amberlite XAD7)
-
Phosphate buffer (50 mM, pH 7.0)
-
Bradford reagent for protein assay
-
Bovine Serum Albumin (BSA) standard
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Support Preparation: Wash the resin support (10 g) thoroughly with deionized water to remove any preservatives or impurities. Dry the support in an oven at 60°C overnight.
-
Lipase Solution: Prepare a lipase solution by dissolving 500 mg of lipase powder in 50 mL of phosphate buffer. Keep the solution on ice.
-
Initial Protein Concentration: Take a small aliquot of the lipase solution and determine its initial protein concentration using the Bradford assay with BSA as the standard. This will be your C_initial.
-
Immobilization: Add the prepared support (10 g) to the lipase solution (50 mL). Place the mixture in a shaking incubator at 25°C and 150 rpm for 12 hours to facilitate adsorption.
-
Final Protein Concentration: After incubation, carefully decant the supernatant. Measure the protein concentration of the supernatant (C_final) using the same Bradford assay.
-
Washing: Wash the immobilized lipase preparation three times with phosphate buffer to remove any loosely bound enzyme, followed by a final wash with n-heptane.
-
Drying: Dry the immobilized lipase under vacuum at room temperature for 24 hours. Store at 4°C until use.
-
Self-Validation (Calculating Immobilization Efficiency):
-
Immobilization Yield (%) = [(C_initial - C_final) / C_initial] x 100
-
A high yield (>80%) indicates successful immobilization.
-
Protocol 2: Biocatalytic Synthesis of Isopropyl Tiglate
This protocol details the batch synthesis of isopropyl tiglate in an organic solvent system.
Materials:
-
Immobilized Lipase (e.g., Novozym® 435 or lab-prepared)
-
Tiglic Acid (≥98%)
-
Isopropanol (Anhydrous, ≥99.5%)
-
n-Heptane (Anhydrous, ≥99%)
-
Molecular Sieves (3Å, activated)
-
Screw-capped glass vials (e.g., 20 mL)
-
Thermostatic shaking incubator or magnetic stirrer with heating
-
Gas Chromatograph with FID or MS detector (GC-FID/GC-MS)
Procedure:
-
Reagent Preparation: In a 20 mL screw-capped vial, prepare the reaction mixture by adding:
-
Tiglic Acid: 100 mg (1.0 mmol)
-
Isopropanol: 180 mg (3.0 mmol) (This corresponds to a 1:3 molar ratio of acid to alcohol)
-
n-Heptane: 5 mL
-
-
Addition of Water Adsorbent: Add 250 mg of activated molecular sieves to the vial. This is crucial for removing water produced during the reaction and driving the equilibrium towards the ester.[7]
-
Pre-incubation: Seal the vial and place it in the shaking incubator at 55°C for 15 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Add the immobilized lipase (e.g., 50 mg, corresponding to 10% w/w of substrates) to the pre-incubated mixture. This marks time zero (t=0) of the reaction.
-
Reaction Incubation: Continue incubating the mixture at 55°C with constant agitation (e.g., 200 rpm) for the desired reaction time (e.g., 24 hours).
-
Reaction Monitoring: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), pause the agitation and carefully withdraw a small aliquot (e.g., 50 µL) of the supernatant for analysis. Be careful not to disturb the immobilized enzyme beads.
-
Reaction Termination: After the final time point, terminate the reaction by removing the immobilized lipase from the mixture by filtration or centrifugation. The biocatalyst can be washed with fresh solvent and stored for reuse.[9]
Protocol 3: Quantification by Gas Chromatography (GC-MS)
This protocol outlines the analysis of reaction aliquots to determine the conversion of tiglic acid to isopropyl tiglate.
Materials & Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)[21][22]
-
Capillary Column suitable for flavor esters (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium (Carrier Gas)
-
Ethyl Acetate (Dilution Solvent)
-
Internal Standard (e.g., Dodecane)
Procedure:
-
Sample Preparation: Dilute the 50 µL reaction aliquot in 950 µL of ethyl acetate containing a known concentration of the internal standard. This 1:20 dilution ensures the concentration is within the linear range of the detector.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (Split mode, e.g., 50:1)
-
Carrier Gas Flow: 1.0 mL/min (Constant flow)
-
Oven Program: 50°C (hold 2 min), ramp to 240°C at 15°C/min, hold 5 min.
-
MS Transfer Line: 250°C
-
Ion Source Temp: 230°C
-
Mode: Scan (m/z 40-300)
-
-
Data Analysis:
-
Identify the peaks for isopropanol, tiglic acid, and isopropyl tiglate based on their retention times and mass spectra.
-
Calculate the peak area for each component.
-
Determine the concentration of the product (isopropyl tiglate) and the remaining substrate (tiglic acid) by using a pre-established calibration curve or by relative response factors to the internal standard.
-
-
Calculating Conversion:
-
Conversion (%) = [Initial moles of Tiglic Acid - Final moles of Tiglic Acid] / [Initial moles of Tiglic Acid] x 100
-
Data Presentation & Expected Results
The following tables summarize typical data obtained during the optimization of isopropyl tiglate synthesis.
Table 1: Effect of Temperature on Reaction Conversion
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|
| 40 | 24 | 65.2 |
| 50 | 24 | 88.5 |
| 55 | 24 | 92.1 |
| 60 | 24 | 90.8 |
| 70 | 24 | 75.4 (Denaturation likely) |
Conditions: 1:3 acid:alcohol molar ratio, 10% (w/w) Novozym® 435, n-heptane.
Table 2: Effect of Substrate Molar Ratio (Acid:Alcohol) on Conversion
| Molar Ratio | Reaction Time (h) | Conversion (%) |
|---|---|---|
| 1:1 | 24 | 70.3 |
| 1:2 | 24 | 85.6 |
| 1:3 | 24 | 92.1 |
| 1:4 | 24 | 92.5 |
| 1:5 | 24 | 91.9 (Diminishing returns) |
Conditions: 55°C, 10% (w/w) Novozym® 435, n-heptane.
Visualizations: Workflow and Mechanism
Caption: Experimental workflow for the biocatalytic synthesis of isopropyl tiglate.
Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
-
ResearchGate. (n.d.). Production and optimization of isopropyl palmitate via biocatalytic route using home‐made enzymatic catalysts. Retrieved January 27, 2026, from [Link]
-
SciSpace. (n.d.). Enzymatic synthesis of isopropyl myristate using immobilized lipase from Bacillus cereus MTCC 8372. Retrieved January 27, 2026, from [Link]
-
PubMed. (2023). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. Retrieved January 27, 2026, from [Link]
-
MDPI. (2021). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Lipase immobilized by different techniques on various support materials applied in oil hydrolysis. Retrieved January 27, 2026, from [Link]
-
PubMed. (1993). Enzymatic gallic acid esterification. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). KINETIC MODEL FOR TRIGLYCERIDE HYDROLYSIS USING LIPASE: REVIEW. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Operational stability of Novozym 435; reaction conditions for the synthesis of isopropyl palmitate. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health (NIH). (2022). Immobilization of Lipase from Thermomyces Lanuginosus and Its Glycerolysis Ability in Diacylglycerol Preparation. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium. Retrieved January 27, 2026, from [Link]
-
MDPI. (2020). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). Retrieved January 27, 2026, from [Link]
-
MDPI. (2020). Biocatalytic Process Optimization. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health (NIH). (2024). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Retrieved January 27, 2026, from [Link]
-
Shimadzu. (n.d.). M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Retrieved January 27, 2026, from [Link]
-
PubMed. (2002). Lipase-catalyzed esterification of conjugated linoleic acid with sorbitol: a kinetic study. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Kinetic study of isopropyl palmitate synthesis catalyzed by lipases immobilized on a magnetic copolymer support. Retrieved January 27, 2026, from [Link]
-
MDPI. (2022). Kinetic Study on Acrylic Acid Polymerisations in Isopropanol. Retrieved January 27, 2026, from [Link]
-
Longdom Publishing. (n.d.). Enzyme Immobilization: Its Advantages, Applications and Challenges. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health (NIH). (2023). Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports. Retrieved January 27, 2026, from [Link]
-
MDPI. (2022). A General Overview of Support Materials for Enzyme Immobilization: Characteristics, Properties, Practical Utility. Retrieved January 27, 2026, from [Link]
-
MDPI. (2024). Thermodynamic and Kinetic Studies on the Synthesis of Methyl Oleate Catalyzed by Lipase. Retrieved January 27, 2026, from [Link]
-
U.S. Food & Drug Administration (FDA). (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. Retrieved January 27, 2026, from [Link]
-
PubMed. (2020). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Enzymatic synthesis of fruit flavor esters by immobilized lipase from Rhizopus oligosporus optimized with response surface methodology. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Analysis of isopropyl para-toluenesulphonate in palm-based esters by gas chromatography with flame ionization detection and confirmed with mass spectrometry. Retrieved January 27, 2026, from [Link]
-
OUCI. (n.d.). Biocatalytic Process Optimization. Retrieved January 27, 2026, from [Link]
-
SEDICI. (n.d.). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (2013). Industrial use of immobilized enzymes. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health (NIH). (2023). A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of c9,t11-CLA isomer based on a three-liquid-phase system. Retrieved January 27, 2026, from [Link]
-
ACS Publications. (2024). Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. Retrieved January 27, 2026, from [Link]
-
Begell House. (2020). A REVIEW ON FLAVOR ESTER SYNTHESIS USING IMMOBILIZED LIPASE. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Kinetic study on lipase-catalyzed esterification in organic solvents. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Green synthesis of isopropyl palmitate using immobilized Candida antarctica lipase: Process optimization using response surface methodology. Retrieved January 27, 2026, from [Link]
-
ACS Publications. (2022). Enzyme Immobilization Technologies and Industrial Applications. Retrieved January 27, 2026, from [Link]
-
Patsnap. (2024). How to Immobilize Enzymes on Solid Supports. Retrieved January 27, 2026, from [Link]
-
Semantic Scholar. (2023). Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. Retrieved January 27, 2026, from [Link]
-
MDPI. (2023). MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). Retrieved January 27, 2026, from [Link]
-
ijeab. (n.d.). Lipases: Sources, immobilization techniques, and applications. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (2016). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Retrieved January 27, 2026, from [Link]
-
SciELO. (2006). Lipase catalyzed ester synthesis for food processing industries. Retrieved January 27, 2026, from [Link]
-
SciELO Colombia. (n.d.). KINETIC STUDY OF PALMITIC ACID ESTERIFICATION CATALYZED BY Rhizopus oryzae RESTING CELLS. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Process Design and Optimization of Biocatalytic Reactions. Retrieved January 27, 2026, from [Link]
-
Quora. (2020). What are the advantages of immobilised enzymes?. Retrieved January 27, 2026, from [Link]
-
MDPI. (n.d.). Special Issue : Biocatalytic Process Optimization. Retrieved January 27, 2026, from [Link]
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- 17. researchgate.net [researchgate.net]
- 18. scielo.org.co [scielo.org.co]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Optimizing reaction conditions for high-yield Isopropyl tiglate synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for the high-yield synthesis of Isopropyl Tiglate. As Senior Application Scientists, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to navigate the complexities of this synthesis. This guide is structured as a dynamic troubleshooting and FAQ resource to directly address the challenges you may encounter in the lab.
Core Synthesis Strategies: An Overview
Isopropyl tiglate, an ester derived from tiglic acid and isopropanol, is synthesized through several established methods.[] The most common is the Fischer-Speier Esterification , an acid-catalyzed equilibrium reaction.[2] Alternatives include using coupling reagents to form the ester bond under milder, anhydrous conditions, and transesterification from another ester of tiglic acid.[3] Each method presents a unique set of challenges and optimization parameters.
Troubleshooting Guide: From Low Yields to Impurities
This section addresses specific, common problems encountered during isopropyl tiglate synthesis in a direct question-and-answer format.
Question: My Fischer esterification reaction is stalling, resulting in a low yield (<60%). What are the primary causes and how can I drive the reaction to completion?
Answer: This is a classic issue rooted in the reversible nature of the Fischer esterification.[4] The reaction between tiglic acid and isopropanol establishes an equilibrium that, without intervention, may not favor the product.
-
Causality: According to Le Châtelier's principle, the accumulation of water, a byproduct of the reaction, will shift the equilibrium back towards the reactants, thus limiting the yield.[5]
-
Troubleshooting Steps:
-
Water Removal: The most critical factor is the active removal of water as it forms.
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms a low-boiling azeotrope with water (e.g., toluene, cyclohexane). As the mixture refluxes, the water-solvent azeotrope distills over and is collected in the trap, while the dried solvent returns to the reaction flask.
-
Drying Agents: While less efficient for driving the reaction, adding molecular sieves (3Å or 4Å) to the reaction mixture can sequester water.
-
-
Reactant Stoichiometry: Employ a significant excess of one reactant. Isopropanol is typically chosen as it is inexpensive and can also serve as the reaction solvent. A 3- to 10-fold molar excess of isopropanol can effectively shift the equilibrium towards the ester.[6]
-
Catalyst Activity: Ensure your acid catalyst (e.g., concentrated H₂SO₄, p-toluenesulfonic acid) is not hydrated or degraded. Use a catalytic amount, typically 1-5 mol% relative to the limiting reagent (tiglic acid).
-
Question: My final product is contaminated with a high-boiling impurity that is difficult to remove by distillation. What is this byproduct and how can I prevent its formation?
Answer: The likely culprit is the formation of diisopropyl ether, a common side reaction when using secondary alcohols like isopropanol under strong acidic conditions and elevated temperatures.
-
Causality: The acid catalyst can protonate an isopropanol molecule, which is then attacked by a second isopropanol molecule in an SN2 reaction, eliminating water to form diisopropyl ether. This process is favored by higher temperatures and high concentrations of both the alcohol and the acid catalyst.
-
Preventative Measures:
-
Temperature Control: Maintain the reaction temperature at the minimum required for a reasonable reaction rate. Avoid excessive heating.
-
Milder Catalysts: Consider using a solid-supported acid catalyst (e.g., Amberlyst-15) or a milder Lewis acid. These can reduce the incidence of side reactions compared to concentrated sulfuric acid.
-
Controlled Catalyst Loading: Do not exceed the recommended catalytic amount of acid. Excess acid significantly increases the rate of ether formation.
-
Question: I'm considering using a coupling reagent like Dicyclohexylcarbodiimide (DCC) to avoid the issues with water. What are the pros and cons for this specific synthesis?
Answer: Using a coupling reagent like DCC is an excellent strategy for forming ester bonds under anhydrous and mild conditions, completely avoiding the equilibrium limitations of Fischer esterification.[7][8]
-
Advantages:
-
High Yield: Reactions typically proceed to completion, offering near-quantitative yields.
-
Mild Conditions: The reaction can be run at room temperature, preventing temperature-sensitive side reactions.
-
No Water Byproduct: Simplifies the reaction as there is no need to remove water.
-
-
Disadvantages & Mitigation:
-
Byproduct Removal: The primary byproduct is dicyclohexylurea (DCU), which is a solid. While it precipitates from most organic solvents, its complete removal can be challenging.[9]
-
Solution: After the reaction, cool the mixture (e.g., to 0 °C) to maximize DCU precipitation, then filter. A second filtration after concentrating the filtrate may be necessary. For trace amounts, column chromatography may be required.
-
-
Cost & Stoichiometry: DCC is significantly more expensive than a catalytic amount of sulfuric acid and must be used in stoichiometric amounts.
-
Safety: DCC is a potent allergen and sensitizer; handle with appropriate personal protective equipment.
-
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Equilibrium limitation (water accumulation) | Use a Dean-Stark trap; use excess isopropanol. |
| Insufficient catalysis | Check catalyst quality and quantity (1-5 mol%). | |
| Impurity Formation | Diisopropyl ether formation (side reaction) | Lower reaction temperature; use a milder catalyst. |
| Unreacted tiglic acid | Increase reaction time or temperature; ensure efficient water removal. | |
| Difficult Purification | Dicyclohexylurea (DCU) from DCC method | Filter the reaction mixture cold; perform a second filtration after partial solvent removal. |
| Close boiling points of product and impurities | Use fractional distillation under reduced pressure for final purification. |
Frequently Asked Questions (FAQs)
Q1: Is transesterification a viable route for synthesizing isopropyl tiglate? A1: Yes, transesterification is a highly effective method, especially if a simple methyl or ethyl ester of tiglic acid is readily available.[3][10] The reaction involves heating the starting ester with excess isopropanol in the presence of an acid or base catalyst. To drive the equilibrium, the lower-boiling alcohol byproduct (methanol or ethanol) must be removed by distillation.[11]
Q2: What is the optimal temperature and reaction time for the Fischer esterification of isopropyl tiglate? A2: The optimal conditions depend on the setup. When using excess isopropanol (boiling point: 82.6 °C) as the solvent at atmospheric pressure, refluxing at this temperature is a good starting point. If using a higher-boiling azeotroping solvent like toluene (boiling point: 111 °C), the reaction can be run at that temperature. Reaction progress should be monitored by TLC or GC-MS. Typically, reactions run for 4-12 hours, but this can be optimized based on analytical monitoring.
Q3: What analytical methods are recommended for monitoring the reaction and assessing final product purity? A3: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of tiglic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for this application. It allows for the quantification of isopropyl tiglate, isopropanol, and any byproducts (like diisopropyl ether), thus providing an accurate measure of conversion and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and ensuring the absence of isomeric or structural impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the conversion by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O ester stretch (~1715 cm⁻¹).
Experimental Protocols & Workflows
Protocol 1: High-Yield Synthesis via Fischer Esterification with Dean-Stark Trap
This protocol is optimized for driving the reaction to completion by continuous water removal.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, a magnetic stir bar, and a heating mantle.
-
Reagent Charging:
-
To the flask, add tiglic acid (1.0 eq).
-
Add isopropanol (5.0 eq).
-
Add toluene (enough to fill the Dean-Stark trap and provide sufficient reaction volume).
-
Add p-toluenesulfonic acid monohydrate (0.05 eq).
-
-
Reaction:
-
Heat the mixture to a vigorous reflux. Water will begin to collect in the arm of the Dean-Stark trap.
-
Continue refluxing for 6-8 hours, or until no more water is observed collecting. Monitor reaction completion via GC analysis of an aliquot.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure isopropyl tiglate.
-
Visualizing the Fischer Esterification Mechanism
The following diagram illustrates the key mechanistic steps, highlighting the role of the acid catalyst.
Caption: Acid-catalyzed mechanism of Fischer Esterification.
General Troubleshooting Workflow
Use this flowchart to systematically diagnose issues during synthesis.
Sources
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Ester synthesis by transesterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 6. scispace.com [scispace.com]
- 7. CN102408355A - Synthetic method of dicyclohexylcarbodiimide compound - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN112079748A - Method for preparing dicyclohexylcarbodiimide by using vilsmeier reagent - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. US4117238A - Process for the trans-esterification of acrylic and methacrylic esters - Google Patents [patents.google.com]
Troubleshooting peak tailing in GC analysis of Isopropyl tiglate
Technical Support Center: Isopropyl Tiglate GC Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Gas Chromatography (GC) analysis. This guide is designed to provide in-depth troubleshooting for a common and frustrating issue: peak tailing, with a specific focus on the analysis of Isopropyl tiglate. As an ester, Isopropyl tiglate can be susceptible to interactions within the GC system that lead to poor peak shape, compromising quantification and overall data integrity. This resource, structured in a question-and-answer format, will walk you through diagnosing and resolving these issues, from simple maintenance to more advanced method optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Isopropyl tiglate peak is tailing. What are the most common causes?
Peak tailing in GC is a frequent issue where a peak appears asymmetrical with a trailing edge.[1] This can be broadly attributed to two main categories of problems: physical disruptions in the carrier gas flow path or chemical interactions between the analyte and the system.[2]
For an analyte like Isopropyl tiglate, an unsaturated ester, the primary cause is often unwanted chemical interactions with "active sites" within the GC system.[3][4] These active sites are typically exposed silanol (Si-OH) groups on the surfaces of the inlet liner, the column, or contaminants.[5]
Common Causes of Peak Tailing:
-
System Activity: The most frequent cause for tailing of polar or sensitive compounds. Active sites can be present in the inlet liner, on column contamination, or at the head of the column itself.[2][5]
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volume or turbulence in the flow path.[6][7]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.[1]
-
Methodological Issues: Sub-optimal parameters such as incorrect inlet temperature, slow sample vaporization, or sample overload can all contribute to peak tailing.
-
Column Choice: A mismatch between the analyte's polarity and the column's stationary phase can sometimes result in poor peak shape.[6]
The first step in troubleshooting is to determine if the tailing is specific to Isopropyl tiglate or if all peaks in your chromatogram are affected. If all peaks are tailing, the issue is likely physical, such as a bad column cut or improper installation.[2][7] If only Isopropyl tiglate and other polar compounds are tailing, the problem is almost certainly chemical activity.[2]
Q2: I suspect system activity is the problem. Where should I start looking?
When dealing with active compounds, the GC inlet is the first and most critical area to investigate. The inlet is where the sample is vaporized at high temperatures, making it a prime location for analyte interaction and degradation.
Start with routine inlet maintenance:
-
Replace the Septum: A cored or leaking septum can introduce contaminants and disrupt the carrier gas flow.
-
Replace the Inlet Liner: The liner is the most common source of activity. Over time, the deactivation layer on the liner's surface can degrade, or it can become coated with non-volatile sample residue. Always use a fresh, high-quality deactivated liner.[6][8]
-
Check the O-ring: A cracked or worn O-ring can cause leaks.
-
Inspect the Gold Seal: If your system has one, ensure it is clean and not damaged.
A systematic approach to inlet maintenance will often resolve peak tailing issues for active analytes.
Troubleshooting Flowchart for Peak Tailing
To visualize the troubleshooting process, the following flowchart provides a logical progression from initial observation to problem resolution.
Sources
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. it.restek.com [it.restek.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Showing Compound Isopropyl tiglate (FDB016738) - FooDB [foodb.ca]
- 5. academic.oup.com [academic.oup.com]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Minimizing impurity formation during Isopropyl tiglate esterification
Introduction: The Pursuit of Purity in Isopropyl Tiglate Esterification
Isopropyl tiglate, an important ester in the flavor, fragrance, and pharmaceutical industries, is typically synthesized via the Fischer esterification of tiglic acid and isopropanol. While the reaction appears straightforward, achieving high purity is a significant challenge for many researchers. The formation of various impurities can compromise yield, affect the final product's sensory profile, and introduce unwanted components in drug development pathways.
This guide is structured to provide direct, actionable solutions to common problems encountered during synthesis. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to not only solve current issues but also to proactively design more robust and efficient esterification processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding isopropyl tiglate synthesis.
Q1: What is the fundamental reaction for synthesizing isopropyl tiglate?
The synthesis is a classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid (tiglic acid) and an alcohol (isopropanol).[1][2] The reaction produces isopropyl tiglate and water. To achieve a high yield, the equilibrium must be shifted towards the product side.
Q2: What is the most effective way to shift the reaction equilibrium to favor product formation?
According to Le Châtelier's principle, the equilibrium can be shifted by either using a large excess of one reactant (typically the less expensive and more easily removed isopropanol) or by continuously removing a product as it forms. The most common and effective industrial and laboratory method is the removal of water via azeotropic distillation using a Dean-Stark apparatus.[3][4][5] This physically removes water from the reaction mixture, preventing the reverse hydrolysis reaction and driving the synthesis to completion.
Q3: What are the most common impurities I should anticipate?
Impurity profiles can vary, but they generally fall into predictable categories based on the reactants and conditions used.
| Impurity Name | Chemical Structure | Common Origin / Cause |
| Unreacted Tiglic Acid | (E)-2-Methyl-2-butenoic acid | Incomplete reaction; equilibrium not sufficiently shifted. |
| Unreacted Isopropanol | Propan-2-ol | Used in excess; inefficient removal during purification. |
| Diisopropyl Ether | (CH₃)₂CHOCH(CH₃)₂ | Acid-catalyzed self-condensation of isopropanol, especially at high temperatures. |
| Propene | CH₃CH=CH₂ | Acid-catalyzed dehydration of isopropanol. |
| Isopropyl Angelate | (Z)-propan-2-yl 2-methylbut-2-enoate | Isomerization of the tiglate double bond under harsh acidic or thermal conditions. |
| Polymeric Materials | High MW polymers | Radical polymerization of the α,β-unsaturated ester system, often initiated by heat or impurities. |
| Isopropyl p-toluenesulfonate | CH₃C₆H₄SO₃CH(CH₃)₂ | Side reaction between isopropanol and p-toluenesulfonic acid (p-TsOH) catalyst. This is a potential genotoxic impurity.[6] |
| Addition Byproducts | e.g., Isopropyl 3-isopropoxy-2-methylbutanoate | Michael addition of isopropanol across the activated double bond of the tiglate ester. |
Q4: Which acid catalyst should I choose?
The choice of catalyst is a critical decision that balances reaction rate against the potential for side reactions.
| Catalyst | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Highly effective, inexpensive, and potent. | Strong dehydrating agent; can promote charring, ether formation, and other side reactions if not used judiciously. |
| p-Toluenesulfonic Acid (p-TsOH) | Solid, easy to handle; generally less corrosive than H₂SO₄. | Can generate potentially genotoxic isopropyl p-toluenesulfonate impurities that require careful monitoring and control.[6] |
| Solid Acid Resins (e.g., Amberlyst-15) | Easily removed by filtration (simplifies work-up), reusable, and can lead to cleaner reaction profiles.[7] | May have lower activity, requiring higher catalyst loading or longer reaction times. |
| Lewis Acids (e.g., TiCl₄, Sc(OTf)₃) | Can operate under very mild and neutral conditions, minimizing acid-sensitive side reactions.[8] | Higher cost, moisture-sensitive, and may require specialized handling procedures. |
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common experimental issues.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield (<85%) with Significant Unreacted Tiglic Acid | 1. Inefficient Water Removal: The hydrolysis reaction is competing with the forward esterification. 2. Insufficient Catalyst: The rate of reaction is too slow. 3. Insufficient Isopropanol: The equilibrium is not sufficiently shifted. | 1. Optimize Dean-Stark Setup: Ensure the solvent (e.g., toluene or cyclohexane) is refluxing at a vigorous rate to form an azeotrope with water. Check for leaks in the apparatus. The rate of water collection is a direct indicator of reaction progress. 2. Verify Catalyst Loading: Ensure the catalyst is active and used at an appropriate concentration (typically 1-5 mol%). If using a solid acid resin, ensure it has not been deactivated. 3. Increase Isopropanol Stoichiometry: Increase the molar excess of isopropanol to 3-5 equivalents to further push the equilibrium towards the product. |
| Product is Dark or Contains Solid Precipitate | 1. Polymerization: The α,β-unsaturated system of isopropyl tiglate is susceptible to radical polymerization at elevated temperatures. 2. Charring: The use of a highly concentrated and aggressive catalyst like H₂SO₄ can cause decomposition of organic material. | 1. Add a Radical Inhibitor: Introduce a small amount (e.g., 100-500 ppm) of a radical scavenger like hydroquinone or BHT to the reaction mixture before heating. 2. Reduce Temperature/Catalyst Concentration: If possible, use a lower boiling azeotroping solvent. Reduce the concentration of sulfuric acid or switch to a milder catalyst like a solid acid resin. 3. Use an Inert Atmosphere: Blanketing the reaction with nitrogen can help prevent oxidation-initiated side reactions. |
| Presence of a Low-Boiling Impurity Identified as Diisopropyl Ether | 1. Excessive Temperature/Acid Concentration: High heat and strong acid favor the SN2 condensation of two isopropanol molecules over the desired esterification. | 1. Lower Reaction Temperature: Use the lowest temperature that still allows for efficient azeotropic water removal. 2. Reduce Catalyst Loading: Use the minimum amount of acid catalyst required for an efficient reaction rate. 3. Switch to a Milder Catalyst: Consider using a solid acid resin, which is known to reduce the incidence of such side reactions. |
| GC-MS Analysis Shows an Isomer Peak (Isopropyl Angelate) | 1. Isomerization: The (E) double bond of tiglic acid or isopropyl tiglate can isomerize to the more sterically hindered but thermodynamically accessible (Z) isomer (angelate) under prolonged exposure to acid and heat. | 1. Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and stop it as soon as the starting material is consumed. Avoid unnecessarily long reflux times. 2. Use Milder Conditions: Lower temperatures and less aggressive catalysts can reduce the rate of isomerization. 3. Check Starting Material: Ensure the starting tiglic acid is of high isomeric purity. |
Section 3: Recommended Protocols & Workflows
Protocol 1: Optimized Fischer Esterification of Isopropyl Tiglate
This protocol is designed for a ~0.5 mole scale synthesis and prioritizes purity by using a solid acid catalyst and a radical inhibitor.
-
Apparatus Setup: Assemble a 1 L round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charge Reagents: To the flask, add:
-
Tiglic Acid (50.0 g, 0.5 mol)
-
Isopropanol (90.1 g, 1.5 mol, 3 equivalents)
-
Toluene (250 mL, for azeotropic water removal)
-
Amberlyst-15 resin (10.0 g, ~20 wt% of tiglic acid)
-
Hydroquinone (50 mg, ~1000 ppm)
-
-
Reaction Execution:
-
Begin stirring and heat the mixture to a steady reflux using a heating mantle.
-
Water will begin to collect in the graduated arm of the Dean-Stark trap as a lower layer.
-
Continue refluxing until water ceases to collect (typically 4-8 hours). The theoretical amount of water is 9.0 mL (0.5 mol).
-
-
Reaction Monitoring: The reaction can be monitored by taking small aliquots from the flask, filtering out the resin, and analyzing by GC or TLC to confirm the disappearance of tiglic acid.
Protocol 2: Post-Reaction Work-up and Purification
-
Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture to remove the Amberlyst-15 resin. The resin can be washed with a small amount of toluene, and the washings combined with the filtrate.
-
Solvent Removal: Remove the toluene and excess isopropanol using a rotary evaporator.
-
Neutralization (if using a liquid acid): If a liquid acid catalyst like H₂SO₄ was used, the cooled reaction mixture should be diluted with a suitable solvent (e.g., ethyl acetate) and washed sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation to yield the crude isopropyl tiglate.
-
Final Purification: Purify the crude ester by fractional vacuum distillation. Isopropyl tiglate has a boiling point of approximately 73 °C at 30 mmHg.[9] This step is crucial for removing unreacted tiglic acid (higher boiling point) and any polymeric residues.
Experimental Workflow Diagram
Caption: High-level workflow for isopropyl tiglate synthesis.
Section 4: Mechanistic Insights
Understanding the reaction mechanisms is key to controlling impurity formation.
Fischer Esterification Mechanism
The reaction proceeds via a well-established multi-step nucleophilic acyl substitution.
Caption: Mechanism of acid-catalyzed Fischer esterification.
Key Side Reaction Pathways
Controlling these pathways is critical for achieving high purity.
Caption: Mechanisms for common ether and isomer impurities.
References
-
The Good Scents Company. (n.d.). Isopropyl tiglate. Retrieved from [Link]
-
PubChem. (n.d.). Isopropyl tiglate. National Center for Biotechnology Information. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Chavan, S. P., et al. (2018). Kinetic studies on esterification of acetic acid with isopropyl alcohol in presence of novel solid catalyst. Oriental Journal of Chemistry, 34(2). Retrieved from [Link]
-
FooDB. (2015). Showing Compound Isopropyl tiglate (FDB016738). Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Analysis of impurities in pharmaceutical grade isopropanol. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). ISOPROPYL TIGLATE. Retrieved from [Link]
-
Koncsag, C. I., et al. (2012). Isopropyl Lactate Obtaining by Transesterification in Reactive Distillation System. REVISTA DE CHIMIE, 63(3), 269-273. Retrieved from [Link]
-
Mata-Segreda, J. F. (2006). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Ciencia y Tecnología, 24(2), 175-181. Retrieved from [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]
-
OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Leggio, A., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules, 29(4), 777. Retrieved from [Link]
-
YouTube. (2013). A Simple Dean-Stark Apparatus Explained. Retrieved from [Link]
-
Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved from [Link]
-
Slauter, R. W., et al. (1994). Analytical method development for isopropyl alcohol content in lysine monohydrate by GC-HS. Journal for ReAttach Therapy and Developmental Diversities. Retrieved from [Link]
-
Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. oatext.com [oatext.com]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isopropyl tiglate, 1733-25-1 [thegoodscentscompany.com]
Strategies for removing residual acid catalyst from Isopropyl tiglate
A Guide to Effective Removal of Residual Acid Catalyst
Welcome to the technical support center for scientists engaged in the synthesis of isopropyl tiglate. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of removing residual acid catalysts from your final product. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the acid catalyst after my esterification reaction?
A: Residual acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), can compromise the stability and purity of your isopropyl tiglate.[1][2][3] Its presence can lead to:
-
Product Degradation: The acidic environment can promote the reverse reaction (hydrolysis) of the ester back to tiglic acid and isopropanol, especially in the presence of any residual water.[1][4]
-
Side Reactions: The catalyst can promote unintended side reactions upon storage or during subsequent reaction steps, leading to impurities.
-
Inaccurate Analytical Data: The presence of a non-volatile acid can interfere with analytical techniques like NMR and mass spectrometry, leading to difficulties in characterization.
-
Downstream Process Interference: For drug development professionals, residual acid can be detrimental to downstream processes, including formulation and biological testing.
Q2: I performed a water wash, but my product still has an acidic pH. What went wrong?
A: While a simple water wash can remove the bulk of a water-soluble acid catalyst, its effectiveness is often limited. This is due to the equilibrium of the acid partitioning between the organic and aqueous layers. To enhance removal, a basic wash is necessary to neutralize the acid.[5]
Q3: Can I use a strong base like sodium hydroxide (NaOH) to neutralize the acid catalyst?
A: It is strongly discouraged to use strong bases like NaOH for neutralizing the acid catalyst in the presence of your ester product. The hydroxide ion is a potent nucleophile and can readily saponify (hydrolyze) the isopropyl tiglate ester, leading to a significant loss of your desired product. A mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is the preferred choice as it is sufficiently basic to neutralize the strong acid catalyst without promoting significant ester hydrolysis.[6]
Q4: I've noticed an emulsion forming during my aqueous wash. How can I resolve this?
A: Emulsion formation is a common issue when washing organic layers with aqueous solutions, especially after a basic wash. Here are a few strategies to break the emulsion:
-
Addition of Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions. The increased ionic strength of the aqueous phase makes it more polar, forcing the organic molecules to separate more cleanly.[7]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize the formation of a stable emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.
-
Filtration through Celite® or Glass Wool: In stubborn cases, passing the emulsified layer through a plug of Celite® or glass wool can help to break the emulsion.
Troubleshooting Guide: Strategies for Acid Catalyst Removal
This section provides a detailed breakdown of the common methods for removing residual acid catalysts, along with step-by-step protocols and the scientific principles behind them.
Method 1: Aqueous Basic Wash
This is the most common and often sufficient method for removing strong acid catalysts. The principle lies in a neutralization reaction where the acid catalyst is converted into a salt, which is highly soluble in the aqueous phase and can be easily separated from the organic product layer.[5][8][9]
Workflow Diagram:
Caption: Workflow for Acid Catalyst Removal via Aqueous Wash.
Detailed Protocol:
-
Dilution: Dilute the crude isopropyl tiglate reaction mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate. This facilitates easier separation from the aqueous layer.
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
First Wash (Neutralization): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert it, making sure to vent frequently to release the carbon dioxide gas produced from the neutralization reaction.[10][11] Gently rock the funnel for several minutes.
-
Expert Tip: The reaction between sulfuric acid and sodium bicarbonate is: H₂SO₄ + 2NaHCO₃ → Na₂SO₄ + 2H₂O + 2CO₂. The evolution of CO₂ is a visual indicator that the neutralization is occurring. Continue washing until no more gas evolution is observed.
-
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Second Wash (Brine): Add a saturated aqueous solution of sodium chloride (brine) to the organic layer in the separatory funnel. This wash helps to remove any remaining dissolved water and aids in breaking any emulsions that may have formed.
-
Final Separation: Gently mix and allow the layers to separate. Drain the lower aqueous brine layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the purified isopropyl tiglate.
Quantitative Data Summary:
| Method | Efficiency of Acid Removal | Product Loss Potential | Time Requirement |
| Aqueous Basic Wash | High | Low (if mild base is used) | Moderate |
| Solid-Supported Scavengers | Very High | Very Low | Low to Moderate |
| Column Chromatography | High | Moderate | High |
Method 2: Solid-Supported Scavengers
For instances where even trace amounts of acid must be removed, or for sensitive substrates, solid-supported scavengers offer a highly efficient and clean alternative to aqueous workups.[12] These are polymer resins functionalized with basic groups that react with and bind the acid catalyst. The key advantage is the ease of removal: the resin-bound acid is simply filtered off.[13]
Workflow Diagram:
Caption: Workflow for Acid Removal using Solid-Supported Scavengers.
Detailed Protocol:
-
Dilution: Dissolve the crude isopropyl tiglate in a suitable organic solvent.
-
Scavenger Addition: Add the solid-supported basic scavenger resin to the solution. A common choice is a resin with amine functional groups. The amount to be added should be in excess relative to the amount of acid catalyst used.
-
Incubation: Stir the mixture at room temperature for a recommended period (typically 1-4 hours, consult the manufacturer's guidelines).
-
Filtration: Filter the mixture to remove the scavenger resin, which now has the acid catalyst bound to it.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the purified isopropyl tiglate.
Method 3: Column Chromatography
If other impurities are present in addition to the acid catalyst, purification by column chromatography can be an effective all-in-one solution.[14] The principle is to pass the crude product through a stationary phase (commonly silica gel), and the different components of the mixture will travel through the column at different rates depending on their polarity, allowing for their separation.
Detailed Protocol:
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude isopropyl tiglate in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[14]
-
Elution: Begin eluting the column with a suitable mobile phase, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane). The less polar isopropyl tiglate will elute before the more polar acid catalyst.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isopropyl tiglate.
Analytical Verification of Catalyst Removal
It is crucial to verify the complete removal of the acid catalyst. Here are some recommended analytical techniques:
-
pH Testing of a Water Wash: A simple and effective preliminary check is to wash a small sample of the purified product with deionized water and test the pH of the water. A neutral pH is a good indication of successful acid removal.
-
¹H NMR Spectroscopy: The presence of a strong acid catalyst can sometimes be detected by the presence of broad peaks in the NMR spectrum. A clean spectrum of the final product is a good indicator of purity.
-
HPLC-MS: For quantitative analysis of trace acidic impurities, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a highly sensitive and reliable method.[15]
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
Isopropyl tiglate | C8H14O2 | CID 5367745 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Examples of Acid Catalysis in Organic Chemistry. (2023, June 30). Chemistry LibreTexts. [Link]
-
Fischer–Speier esterification. (n.d.). Wikipedia. [Link]
-
Showing Compound Isopropyl tiglate (FDB016738) - FooDB. (2010, April 8). FooDB. [Link]
-
Organic Practical Setup 5. Washing to remove acid impurities. (2014, December 29). YouTube. [Link]
-
Lesson 6.9: Neutralizing Acids and Bases. (2024, July 30). American Chemical Society. [Link]
-
Solid-Supported Reagents and Scavengers. (n.d.). Sopachem. [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
- CN1260203C - Process for synthesizing isopropyl acetate and method for preparing its catalyst. (n.d.).
- EP0772666A4 - Process for the removal of dissolved metallic catalyst from ester products. (n.d.).
-
acid catalysis in organic chemistry. (n.d.). Chemguide. [Link]
- CA2923133C - Methods of cleaning a protein a based affinity chromatography column. (n.d.).
-
isopropyl tiglate, 1733-25-1. (n.d.). The Good Scents Company. [Link]
-
Neutralizing sulfuric acid with sodium bicarbonate : r/chemistry. (n.d.). Reddit. [Link]
-
Analytical Methods for Organic Acids. (n.d.). Shimadzu. [Link]
-
8.1: Acid and Base Neutralization. (2025, January 30). Chemistry LibreTexts. [Link]
-
baking soda and HCL. (2016, March 7). YouTube. [Link]
-
The Fischer Esterification. (n.d.). University of Missouri–St. Louis. [Link]
-
Isolation And Purification Of Substance By Column Chromatography. (2025, August 6). Request PDF. [Link]
-
Chromatographic separation and identification of organic acids. (n.d.). Illinois State Water Survey. [Link]
-
Solid-supported reagents for multi-step organic synthesis: preparation and application. (n.d.). Baxendale Group. [Link]
-
Qualitative Analysis of Organic Compounds. (n.d.). The Department of Chemistry, UWI, Mona, Jamaica. [Link]
-
Metal Scavenger User Guide. (n.d.). Biotage. [Link]
-
Investigation of Ethanol and Isopropanol as Greener Alternatives to Acetonitrile in the RP-HPLC Purification of Histone Tail Peptides Bearing Acylation-Type Post-Translational Modifications. (n.d.). MDPI. [Link]
-
If you are attacked with acid, should you use baking soda to stop it? (2017, March 3). Quora. [Link]
-
Fischer Esterification. (n.d.). University of California, Irvine. [Link]
-
Acid Base Neutralization Reactions & Net Ionic Equations - Chemistry. (2017, August 20). YouTube. [Link]
-
Multi-step organic synthesis using solid-supported reagents and scavengers: A new paradigm in chemical library generation. (2025, August 5). Request PDF. [Link]
-
How to Neutralize Acid: Effective Ways (2024). (2024, May 6). Ryze Chemie. [Link]
-
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.). MDPI. [Link]
-
2.9: Qualitative Analysis of Organic Compounds. (2024, September 1). Chemistry LibreTexts. [Link]
- CN104592018A - Method for synthesizing isopropyl acetate by means of reaction-reaction reinforcement. (n.d.).
-
Solid-Supported Reagents for Organic Synthesis. (n.d.). Macmillan Group. [Link]
-
Efficient cleaning-in-place methods for protein-based antibody affinity chromatography resins. (2020, March 31). Bio-Rad. [Link]
-
ISOPROPYL TIGLATE. (n.d.). Gsrs. [Link]
-
Isopropyl tiglate. (n.d.). CAS Common Chemistry. [Link]
-
Purification Columns: Efficient Sample Clean-up. (n.d.). R-Biopharm. [Link]
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Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Analysis of Isopropyl Tiglate
Welcome to the technical support center for the analysis of Isopropyl tiglate via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects, ensuring the accuracy, reproducibility, and sensitivity of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In simpler terms, everything in your sample apart from your analyte of interest—such as salts, proteins, lipids, and metabolites—can interfere with the ability of the mass spectrometer to accurately detect and quantify your target compound, Isopropyl tiglate. This interference can lead to either a decrease in the analyte signal (ion suppression) or an increase (ion enhancement), both of which compromise data quality.[1]
Q2: Why is Isopropyl tiglate susceptible to matrix effects?
A2: Isopropyl tiglate, a relatively small and volatile ester, can be challenging to analyze in complex biological matrices. Its analysis often relies on electrospray ionization (ESI), which is highly susceptible to matrix effects.[2][3] Co-eluting endogenous compounds can compete with Isopropyl tiglate for ionization in the ESI source, leading to signal suppression.[3] Furthermore, its volatility might necessitate specific sample preparation and chromatographic conditions that can inadvertently concentrate interfering matrix components.
Q3: What are the most common sources of matrix effects in biological samples?
A3: In biological matrices like plasma, serum, or urine, the primary culprits for matrix effects are:
-
Phospholipids: Abundant in cell membranes, these are notoriously problematic, often causing significant ion suppression.[4][5]
-
Salts and Buffers: Non-volatile salts from buffers or the sample itself can contaminate the ion source and suppress the analyte signal.[6][7]
-
Proteins and Peptides: Although larger molecules, their presence can interfere with the ionization process.
-
Endogenous Metabolites: A vast array of small molecules within the biological system can co-elute with the analyte.
Q4: How can I quickly assess if my Isopropyl tiglate analysis is suffering from matrix effects?
A4: A straightforward method is the post-extraction spike experiment. You will analyze three sets of samples:
-
Neat Solution: Isopropyl tiglate standard in a clean solvent.
-
Pre-spiked Sample: Blank matrix spiked with Isopropyl tiglate before extraction.
-
Post-spiked Sample: The extract of a blank matrix to which the Isopropyl tiglate standard is added after the extraction process.
By comparing the peak area of the post-spiked sample to the neat solution, you can calculate the matrix effect. A significant difference indicates the presence of ion suppression or enhancement.
Troubleshooting Guides: From Diagnosis to Solution
Issue 1: Poor reproducibility and accuracy in Isopropyl tiglate quantification.
Underlying Cause: This is a classic symptom of uncompensated matrix effects. The variability in the composition of the matrix between different samples leads to inconsistent ion suppression or enhancement, directly impacting the accuracy and precision of your results.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[10]
-
Solid-Phase Extraction (SPE): This is a highly selective technique that can effectively remove phospholipids and other interferences.[11] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, often yields the cleanest extracts.[12]
-
Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts, but analyte recovery, especially for more polar compounds, can be a challenge.[12]
-
Protein Precipitation (PPT): While simple and fast, PPT is the least effective at removing matrix components and often results in significant matrix effects.[12]
-
-
Refine Chromatographic Separation: If you cannot completely remove interfering compounds, try to chromatographically separate them from your analyte.
-
Gradient Optimization: A slower, more gradual gradient can improve the resolution between Isopropyl tiglate and co-eluting matrix components.
-
Column Chemistry: Consider using a column with a different stationary phase to alter the selectivity of your separation.
-
-
Utilize an Internal Standard (IS): An internal standard is a compound with similar chemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects.[8][13] A SIL-IS of Isopropyl tiglate will have nearly identical chemical and physical properties, ensuring it experiences the same degree of ion suppression or enhancement.[14] The ratio of the analyte to the IS remains constant, allowing for accurate quantification.
-
Structural Analog Internal Standard: If a SIL-IS is unavailable, a close structural analog can be used. However, it may not perfectly mimic the behavior of the analyte, potentially leading to incomplete correction.[15]
-
Issue 2: Low sensitivity and poor peak shape for Isopropyl tiglate.
Underlying Cause: Significant ion suppression is likely occurring, reducing the signal intensity of your analyte. Poor peak shape can also be a result of matrix components interfering with the chromatography.
Solutions:
-
Aggressive Sample Cleanup: For low-level quantification, a more rigorous sample preparation method is crucial.
-
Chromatographic Enhancements:
-
Divert Valve: Use a divert valve to direct the early and late eluting, unretained, and highly retained matrix components to waste, preventing them from entering the mass spectrometer.[17]
-
Mobile Phase Additives: Ensure you are using volatile mobile phase additives like formic acid or ammonium formate to facilitate efficient ionization and avoid source contamination.[7][17] Avoid non-volatile buffers like phosphates.[6][17]
-
-
Mass Spectrometer Source Optimization: Re-optimize your ion source parameters (e.g., gas flows, temperatures, and voltages) in the presence of the matrix to maximize the Isopropyl tiglate signal.
Protocols and Methodologies
Protocol 1: Solid-Phase Extraction (SPE) for Isopropyl Tiglate from Plasma
This protocol outlines a general procedure using a mixed-mode SPE cartridge. Note: This is a starting point and should be optimized for your specific application.
Materials:
-
Mixed-mode SPE cartridges (e.g., C18 and Strong Anion Exchange)
-
Plasma sample containing Isopropyl tiglate
-
Internal Standard (ideally, a stable isotope-labeled Isopropyl tiglate)
-
Methanol, Acetonitrile, Water (HPLC grade)
-
Formic Acid
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the internal standard.
-
Dilute the sample with 500 µL of 2% formic acid in water.[18] Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge. Apply a gentle vacuum to draw the sample through at a slow, consistent rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of hexane to remove non-polar interferences like lipids.
-
-
Elution:
-
Elute the Isopropyl tiglate and internal standard with 1 mL of a suitable organic solvent, such as acetonitrile or methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Caption: Solid-Phase Extraction (SPE) Workflow.
Data Comparison: Effectiveness of Sample Preparation Techniques
| Sample Preparation Method | Relative Matrix Effect (%) | Analyte Recovery (%) | Overall Process Efficiency (%) |
| Protein Precipitation | 45% (Suppression) | 95% | 52% |
| Liquid-Liquid Extraction | 15% (Suppression) | 70% | 60% |
| Solid-Phase Extraction | <5% | 85% | 81% |
This table presents illustrative data to compare the general performance of different sample preparation techniques. Actual results will vary depending on the specific method and matrix.
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Analytical Chemistry. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Analytical and Bioanalytical Chemistry. [Link]
-
Are You Using The Internal Standard Method In A Right Way? WelchLab. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. [Link]
-
All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. [Link]
-
Isopropyl tiglate. PubChem. [Link]
-
GC-MS and LC-MS/MS metabolomics revealed dynamic changes of volatile and non-volatile compounds during withering process of black tea. Food Chemistry. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Ion Suppression and ESI. University of Waterloo Mass Spectrometry Facility. [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. [Link]
-
Solid-Phase Extraction. Chemistry LibreTexts. [Link]
-
Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A. [Link]
-
Notes on Troubleshooting LC/MS Contamination. University of California, Berkeley. [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
-
Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]
-
Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Waters Blog. [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]
-
How to Avoid Problems in LC–MS. LCGC International. [Link]
-
Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry. [Link]
-
Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. [Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring. [Link]
-
Calibration strategies to correct for matrix effects in direct analysis of urine by ICP OES: internal standardization and multi-energy calibration. Analytical Methods. [Link]
-
Solvents and Caveats for LC-MS. Waters Corporation. [Link]
-
Controlling Contamination in LC/MS Systems. Waters Corporation. [Link]
-
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Agilent Technologies. [Link]
-
Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. ResearchGate. [Link]
-
Accounting for the matrix effect. Reddit. [Link]
-
Development of a LC-MS screening method for plant protection products. reposiTUm. [Link]
-
Sample Prep Tech Tip: Phospholipid Removal. Phenomenex. [Link]
-
Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
-
Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater. Analytica Chimica Acta. [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]
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- 18. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Enhancing the Stability of Isopropyl Tiglate in Formulated Products
Welcome to the technical support center for isopropyl tiglate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for enhancing the stability of isopropyl tiglate in formulated products. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of formulating with this versatile α,β-unsaturated ester.
Introduction to Isopropyl Tiglate Stability
Isopropyl tiglate is a valuable compound used in various applications, including as a flavoring and fragrance agent.[1][2] Its chemical structure, characterized by an ester functional group and a carbon-carbon double bond in conjugation with the carbonyl group, presents unique stability challenges.[3] Understanding the potential degradation pathways is the first step toward developing a robust and stable formulation.
The primary degradation pathways for isopropyl tiglate are:
-
Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions, yielding tiglic acid and isopropyl alcohol.
-
Oxidation: The electron-rich double bond is a target for oxidative degradation, which can be initiated by atmospheric oxygen, trace metal ions, or reactive impurities in excipients, such as peroxides.
-
Isomerization: The trans (E) configuration of the double bond in tiglate is generally more stable than the cis (Z) angelate form. However, photo-induced isomerization can occur, potentially altering the sensory properties or biological activity of the final product.
This guide will provide a structured approach to identifying, troubleshooting, and mitigating these stability issues through a series of frequently asked questions and detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the formulation of products containing isopropyl tiglate.
FAQ 1: My isopropyl tiglate-containing formulation is showing a decrease in potency over time. What is the likely cause?
A decrease in potency is most commonly due to the chemical degradation of isopropyl tiglate. The two primary culprits are hydrolysis and oxidation.
Troubleshooting Steps:
-
Characterize the Degradants: The first step is to identify the degradation products. A stability-indicating HPLC method should be developed to separate isopropyl tiglate from its potential degradants, primarily tiglic acid and isopropyl alcohol (from hydrolysis), as well as any oxidative byproducts.
-
Evaluate for Hydrolysis:
-
Measure the pH of your formulation. Esters are susceptible to both acid- and base-catalyzed hydrolysis. For some esters, rapid hydrolysis can occur at pH values below 4.6.
-
Analyze for Tiglic Acid and Isopropyl Alcohol: The presence of these compounds is a direct indicator of hydrolysis. GC-HS (Gas Chromatography-Headspace) is a suitable technique for quantifying volatile isopropyl alcohol.[4][5]
-
-
Evaluate for Oxidation:
-
Assess Excipient Quality: Polymeric excipients, such as povidone and polyethylene glycols (PEGs), are known to contain peroxide impurities that can initiate oxidative degradation.[2]
-
Analyze for Oxidative Degradation Products: GC-MS can be a powerful tool to identify and characterize potential oxidative byproducts.
-
Experimental Protocol: Forced Degradation Study to Identify Degradation Pathways
A forced degradation study is a systematic way to intentionally degrade the drug substance to understand its degradation pathways and to develop a stability-indicating analytical method.[6]
Objective: To identify the potential degradation products of isopropyl tiglate under various stress conditions.
Materials:
-
Isopropyl tiglate
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of isopropyl tiglate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with 0.1 N NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Withdraw samples at appropriate time points, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of isopropyl tiglate and a solution of isopropyl tiglate in an oven at 70°C for 48 hours.
-
Analyze the samples by HPLC.
-
-
Photostability:
-
Expose a solid sample and a solution of isopropyl tiglate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples by HPLC, paying close attention to the potential formation of isomeric impurities.
-
Data Analysis:
-
Analyze all stressed samples by a developed and validated stability-indicating HPLC method.
-
Characterize the degradation products using techniques like LC-MS/MS to obtain mass information and NMR for structural elucidation.
FAQ 2: I've noticed a change in the odor profile of my fragrance formulation containing isopropyl tiglate. Could this be related to stability?
Yes, a change in the odor profile is a strong indicator of chemical instability, particularly isomerization.
Explanation:
Isopropyl tiglate has a characteristic minty, green, and spicy odor.[2] Its geometric isomer, isopropyl angelate (the cis or Z-isomer), would have a different odor profile. Photo-irradiation can provide the energy required to overcome the rotational barrier of the double bond, leading to the formation of the angelate isomer.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for odor profile changes.
FAQ 3: How can I select the right excipients to ensure the stability of isopropyl tiglate?
Excipient selection is critical for maintaining the stability of isopropyl tiglate. Incompatible excipients can introduce moisture, reactive impurities, or create a microenvironment that promotes degradation.
Key Considerations for Excipient Selection:
| Excipient Class | Potential Issues | Recommendations |
| Bulking Agents/Fillers | Hygroscopicity: Can introduce moisture, promoting hydrolysis. Reactive Impurities: Lactose can participate in Maillard reactions with amine-containing drugs (less of a concern for isopropyl tiglate, but a general consideration). | Use excipients with low hygroscopicity, such as microcrystalline cellulose or anhydrous dibasic calcium phosphate. |
| Solvents/Co-solvents | Water Content: High water content will accelerate hydrolysis. pH: The pH of the solvent system is critical. | For liquid formulations, consider non-aqueous solvents like propylene glycol or ethanol. If water is necessary, maintain the pH in a neutral range (pH 6-7) and use a suitable buffering agent. |
| Polymers (Binders, Film-formers) | Peroxide Impurities: Povidone (PVP), polyethylene glycols (PEGs), and polysorbates can contain residual peroxides that initiate oxidation. | Source high-purity, low-peroxide grades of these excipients. Conduct compatibility studies by mixing isopropyl tiglate with the excipient and storing under accelerated conditions.[2] |
| Lubricants | Alkalinity: Some grades of magnesium stearate can be alkaline, potentially increasing the micro-pH and promoting base-catalyzed hydrolysis. | Use a neutral grade of magnesium stearate or consider alternative lubricants like stearic acid or sodium stearyl fumarate. |
Stabilizing Excipients to Consider:
-
Antioxidants: To mitigate oxidative degradation, consider the inclusion of antioxidants.
-
Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze both hydrolysis and oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[9]
Experimental Protocol: HPLC Method for Stability Indicating Assay
Objective: To develop a reverse-phase HPLC method for the simultaneous quantification of isopropyl tiglate and its primary hydrolytic degradation product, tiglic acid.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min: 30% B; 15 min: 80% B; 20 min: 80% B; 21 min: 30% B; 25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Method Development Rationale:
-
A C18 column is a good starting point for the separation of moderately nonpolar compounds like isopropyl tiglate and its slightly more polar degradation product, tiglic acid.
-
The acidic mobile phase (0.1% phosphoric acid) helps to suppress the ionization of tiglic acid, leading to better peak shape and retention.
-
A gradient elution is necessary to elute both the more polar tiglic acid and the less polar isopropyl tiglate with good resolution and within a reasonable run time.
-
Detection at 215 nm is chosen as it provides good sensitivity for α,β-unsaturated carbonyl compounds.
Validation:
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity and stability-indicating nature of the method.
Conclusion
Ensuring the stability of isopropyl tiglate in formulated products requires a comprehensive understanding of its chemical properties and potential degradation pathways. By systematically investigating hydrolysis, oxidation, and isomerization through forced degradation studies and employing appropriate analytical techniques, formulators can identify the root causes of instability. Strategic selection of excipients, including the use of antioxidants and chelating agents, and controlling factors such as pH and light exposure, are key to developing robust and stable formulations. This guide provides a foundational framework for troubleshooting and enhancing the stability of your isopropyl tiglate-containing products.
References
-
The Good Scents Company. (n.d.). Isopropyl tiglate. Retrieved from [Link]
-
PubChem. (n.d.). Isopropyl tiglate. National Center for Biotechnology Information. Retrieved from [Link]
- Bach, T. (2018). Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions.
-
FooDB. (2010). Showing Compound Isopropyl tiglate (FDB016738). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a regulatory and scientific perspective. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Ammar, H. O., Ibrahim, S. A., & Abd El-Mohsen, M. G. (1982). Effect of chelating agents on the stability of injectable isoniazid solutions. Pharmazie, 37(4), 270-271.
- Rao, M. R., AppaRao, T., Raju, M. M., Balaji, K., & Rao, V. T. (2023). Analytical Method Development For Iso Propyl Alcohol Content In Lysine Monohydrate By GC-HS. Journal for ReAttach Therapy and Developmental Diversities, 6(1), 956-962.
- Hoag, S. W. (2017). Drug-Excipient Interactions. In Developing Solid Oral Dosage Forms (pp. 207-227). Academic Press.
- S. Ahuja, & S. Scypinski (Eds.). (2011). Handbook of Modern Pharmaceutical Analysis. Academic Press.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
- Qiu, F., & Scrivens, G. (2018). Forced Degradation for Pharmaceutical Impurity Qualification. In Handbook of Stability Testing in Pharmaceutical Development (pp. 139-165). Springer, New York, NY.
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
-
U.S. Food & Drug Administration. (2020). Quantitation of Methanol, Ethanol and Isopropanol in Gel Hand Sanitizer Product. Retrieved from [Link]
- Li, J., & Li, Y. (2022). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers.
- de Oliveira, A. C., de Oliveira, A. P., de Faria, D. L. A., & de Souza, M. V. N. (2013). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 49(4), 669-678.
-
European Medicines Agency. (2019). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. Retrieved from [Link]
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotech-asia.org [biotech-asia.org]
- 5. Effect of chelating agents on the stability of injectable isoniazid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. carbodiimide.com [carbodiimide.com]
Technical Support Center: Robust Analysis of Volatile Esters like Isopropyl Tiglate
Welcome to the Technical Support Center for the robust analysis of volatile esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the gas chromatographic (GC) analysis of challenging volatile esters, with a special focus on Isopropyl tiglate. Here, we move beyond generic protocols to explain the fundamental principles and causality behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a GC column for analyzing volatile esters like Isopropyl tiglate?
A1: The most crucial factor is the choice of the stationary phase.[1] The stationary phase's polarity must be carefully matched with the analyte's polarity to achieve optimal separation. For volatile esters, which are polar compounds, an intermediate or polar stationary phase is generally recommended.[2] This is because "like dissolves like," and a polar column will interact more effectively with polar analytes, leading to better retention and separation.[2]
Q2: I am analyzing a very volatile ester. What adjustments should I make to my column selection and method?
A2: For highly volatile compounds, the primary goal is to increase their retention on the column to achieve good separation from the solvent front and other early-eluting components. This can be accomplished by:
-
Increasing the film thickness of the stationary phase: A thicker film provides more surface area for the analyte to interact with, thus increasing retention time.[3] Thicker film columns are particularly well-suited for analytes with low boiling points.[3]
-
Using a longer column: While doubling the column length does not double the resolution, it can improve the separation of early-eluting peaks.[1]
-
Optimizing the temperature program: A lower initial oven temperature can help to focus the analytes at the head of the column before starting the temperature ramp.
Q3: Can I use a non-polar column for analyzing volatile esters?
A3: While it is possible, it is generally not the ideal choice. Non-polar columns separate compounds primarily based on their boiling points.[1] If your sample contains multiple esters with similar boiling points, a non-polar column may not provide adequate resolution. A more polar column, which separates based on a combination of boiling point and specific intermolecular interactions, will offer better selectivity for these types of compounds.
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of volatile esters and provides a systematic approach to resolving them.
Problem 1: Peak Tailing of Ester Analytes
Peak tailing is a common issue in the GC analysis of polar compounds like esters and can lead to inaccurate integration and reduced resolution.
Potential Causes & Solutions:
-
Active Sites in the System: Esters, particularly those with more polar functional groups, can interact with active sites (e.g., silanol groups) in the GC inlet, column, or detector. This secondary interaction causes the peaks to tail.
-
Solution: Use an inert flow path, including an inert inlet liner and a high-quality, well-deactivated GC column. Regularly trimming a small portion (10-30 cm) from the inlet side of the column can remove accumulated non-volatile residues and active sites.[4]
-
-
Column Overloading: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volume and disrupt the sample flow path, causing peak tailing.
-
Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for the correct column installation depth.
-
Experimental Protocol: Diagnosing and Mitigating Peak Tailing
-
System Blank Analysis: Perform a blank run (injecting only the solvent) to ensure the system is clean and free from contaminants that could cause peak tailing.
-
Inertness Check: Inject a standard mixture containing both a non-polar compound (like an alkane) and your ester of interest. If only the ester peak tails, it strongly suggests active sites in your system. If both peaks tail, the issue is more likely related to the physical setup (e.g., column installation).
-
Inlet Maintenance: If activity is suspected, replace the inlet liner and septum. Use a liner with glass wool if your sample contains non-volatile matrix components, but be aware that the wool itself can be a source of activity if not properly deactivated.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual moisture or contaminants.
Problem 2: Loss of Ester Analyte or Poor Reproducibility
A gradual or sudden decrease in the peak area of your ester analyte can be frustrating. This often points to issues with sample integrity or thermal degradation.
Potential Causes & Solutions:
-
Hydrolysis: Esters can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, breaking down into their constituent carboxylic acid and alcohol.[4][5][6][7] This can occur in the sample vial or in the GC inlet.
-
Solution: Ensure your samples and solvents are dry. Use a fresh, high-quality solvent for sample preparation. Minimize the time the sample spends in the heated inlet by using a faster injection speed and optimizing the inlet temperature.
-
-
Thermal Degradation: Some esters can degrade at high temperatures in the GC inlet or column.[8] This will result in smaller analyte peaks and potentially the appearance of new, unidentified peaks in your chromatogram.[8]
-
Solution: Lower the inlet and oven temperatures to the lowest possible values that still provide good peak shape and resolution. Consider using a programmed temperature vaporization (PTV) inlet, which allows for a gentler sample introduction.
-
-
Injector Discrimination: If using a split injection, higher boiling point compounds can be preferentially lost, leading to poor reproducibility.
-
Solution: Optimize your split ratio and consider using a splitless injection for trace analysis, though this may require more careful method development to manage the solvent peak.
-
Data Presentation: Recommended GC Columns for Volatile Ester Analysis
| Stationary Phase | Polarity | USP Designation | Common Applications |
| 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane | Intermediate | G43 | Residual Solvents (including esters) as per USP <467>[9] |
| Polyethylene Glycol (PEG) | Polar | G16 | Fatty Acid Methyl Esters (FAMEs), volatile polar compounds[3] |
| 50% Phenyl / 50% Dimethylpolysiloxane | Intermediate | G3 | General purpose, good for a wide range of polarities |
Visualization & Formatting
Diagram: Troubleshooting Workflow for Peak Tailing in Ester Analysis
Caption: A decision tree for troubleshooting peak tailing.
Self-Validating Systems: A Protocol for Robust Method Development
For a method to be considered trustworthy, it must be robust and validated. The following protocol outlines a self-validating approach to developing a GC method for Isopropyl tiglate, incorporating principles from USP <467> for residual solvents.[10]
Experimental Protocol: GC-FID Method Development and Validation for Isopropyl Tiglate
-
Column Selection and Conditioning:
-
Select a column with a stationary phase of intermediate polarity, such as a 14% cyanopropylphenyl / 86% dimethylpolysiloxane (G43 phase). A common dimension is 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Install the column according to the manufacturer's instructions.
-
Condition the column by heating it to the maximum isothermal temperature (as specified by the manufacturer) for at least 2 hours with carrier gas flow.
-
-
Initial Method Parameters (Starting Point):
-
Inlet: Split/Splitless, 200 °C
-
Carrier Gas: Helium, constant flow at 2.0 mL/min
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min
-
Detector (FID): 250 °C, Hydrogen flow: 30 mL/min, Air flow: 400 mL/min, Makeup gas (N2): 25 mL/min
-
Injection Volume: 1 µL
-
-
System Suitability:
-
Prepare a standard solution of Isopropyl tiglate.
-
Make six replicate injections of the standard.
-
The relative standard deviation (RSD) of the peak area should be less than 15%, and the RSD of the retention time should be less than 1.0%.[11] The tailing factor for the Isopropyl tiglate peak should be no more than 2.0.[11]
-
-
Specificity:
-
Inject a blank (solvent) and a placebo (sample matrix without the analyte) to ensure no interfering peaks at the retention time of Isopropyl tiglate.[11]
-
-
Linearity:
-
Prepare a series of at least five standard solutions of Isopropyl tiglate covering the expected concentration range.
-
Inject each standard and plot the peak area versus the concentration.
-
The correlation coefficient (r²) should be ≥ 0.99.[12]
-
-
Accuracy (Recovery):
-
Spike a placebo sample with a known amount of Isopropyl tiglate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the spiked samples and calculate the percent recovery. The recovery should typically be within 90-110%.
-
-
Precision (Repeatability):
-
Analyze six replicate preparations of a sample at the target concentration.
-
The RSD of the results should be within an acceptable range (typically ≤ 5%).
-
By following this systematic approach, you can develop a robust and reliable GC method for the analysis of Isopropyl tiglate and other volatile esters, ensuring the integrity and accuracy of your data.
References
-
Save My Exams. (2024, October 26). Ester Hydrolysis. Retrieved from [Link]
-
Becker, R., Scholz, P., Jung, C., & Weidner, S. (2023). Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Analytical Methods, 15(15), 1937-1946. [Link]
-
United States Pharmacopeia. (n.d.). <467> Residual Solvents. USP-NF. Retrieved from [Link]
-
Eder, K. (1995). Gas chromatographic analysis of fatty acid methyl esters. Journal of Chromatography B: Biomedical Sciences and Applications, 671(1-2), 113-131. [Link]
-
Journal of Advanced Scientific Research. (n.d.). Gas chromatographic method development and validation for estimation of residual isopropyl alcohol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]
-
Agilent Technologies. (2019, May 16). Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. Retrieved from [Link]
-
de Oliveira, A. P. S., de Oliveira, A. L., da Silva, A. C. R., & de Souza, M. V. N. (2018). Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. Journal of the Brazilian Chemical Society, 29, 1481-1488. [Link]
-
MDPI. (2020, December 24). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Retrieved from [Link]
-
PerkinElmer. (n.d.). GC Column Selection Guide. Retrieved from [Link]
-
Grant, C. (n.d.). Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Retrieved from [Link]
-
Phenomenex. (n.d.). Understanding the Revisions to USP Monograph <467>: Residual Solvents. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Ukaaz Publications. (2024). Analytical method development and validation of residual solvents in ethosuximide by GC-headspace technique. Annals of Phytomedicine, 13(1), 979-987. [Link]
-
ResearchGate. (2014). Fast GC-FID method for monitoring acidic and basic catalytic transesterification reactions in vegetable oils to methyl ester biodiesel preparation. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Reddit. (2022, January 18). Hydrolysis product troubleshooting. r/Chempros. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Retrieved from [Link]
-
Klee, M. (2023, December 8). Activity and Decomposition. Separation Science. Retrieved from [Link]
-
ResearchGate. (2015). Validation of the HS-GC-FID method for the determination of residual ethanol in tablets. Retrieved from [Link]
Sources
- 1. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sepscience.com [sepscience.com]
- 9. agilent.com [agilent.com]
- 10. uspnf.com [uspnf.com]
- 11. ukaazpublications.com [ukaazpublications.com]
- 12. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
Overcoming co-elution issues in the chromatographic analysis of pheromone blends
Welcome to the technical support center for chromatographic analysis of pheromone blends. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of co-elution, a common challenge in the separation and quantification of these intricate chemical signals. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the resolution and reliability of your analyses.
Introduction: The Challenge of Pheromone Co-elution
Pheromone blends are often complex mixtures of structurally similar compounds, including isomers (geometric, optical) and homologs, which can exhibit very similar chromatographic behavior.[1] Co-elution, the incomplete separation of two or more compounds, is a significant obstacle in accurately identifying and quantifying the individual components of these blends.[2] This guide provides a systematic approach to diagnosing and resolving co-elution issues, ensuring the integrity of your research.
Section 1: Troubleshooting Guide - From Symptoms to Solutions
This section addresses common chromatographic problems that indicate co-elution and provides a logical workflow for their resolution.
Symptom: Broad or Asymmetric Peaks
Peak broadening and tailing are often the first signs of underlying co-elution or other chromatographic issues.[3]
Possible Causes & Solutions:
-
Poor Column Conditioning or Contamination: Residual sample components or stationary phase degradation can lead to peak distortion.
-
Solution: Bake out the column at the manufacturer's recommended temperature. If the problem persists, trim the first few centimeters of the column from the inlet side.[4]
-
-
Active Sites in the System: Silanol groups in the injector liner or on the column can interact with polar functional groups in pheromones, causing tailing.[5]
-
Solution: Use a deactivated inlet liner and a high-quality, well-deactivated column.[3]
-
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase.
Symptom: Unresolved Peak Shoulders or Multiple Peaks Under One Apex
This is a clear indication of co-elution. The resolution between two peaks is governed by three key factors: efficiency (N) , selectivity (α) , and retention (k) .[8]
A. Enhancing Column Efficiency (N):
Efficiency relates to the narrowness of the peaks. Sharper peaks are less likely to overlap.
-
Action:
-
Decrease Column Internal Diameter (ID): Narrower columns (e.g., 0.18 mm or 0.15 mm ID) provide higher efficiency.
-
Increase Column Length: Doubling the column length increases resolution by a factor of approximately 1.4. However, this also increases analysis time.[6]
-
Optimize Carrier Gas Flow Rate: Operate the carrier gas (Helium or Hydrogen) at its optimal linear velocity to minimize band broadening.
-
B. Modifying Selectivity (α):
Selectivity is the most powerful tool for resolving co-eluting compounds and refers to the differential interaction of analytes with the stationary phase.[2]
-
Action:
-
Change the Stationary Phase: This is the most effective way to alter selectivity. If a non-polar column (e.g., DB-5ms) fails to resolve components, switch to a column of different polarity, such as a mid-polarity (e.g., DB-17ms) or a polar/WAX phase column (e.g., DB-WAX).[9] For pheromones with double bonds, specialized liquid crystal stationary phases can provide exceptional resolution of geometric isomers.[8]
-
Adjust the Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.[10][11] An optimal starting point for the ramp rate is approximately 10°C per column hold-up time.[10]
-
C. Adjusting Retention (k):
Increasing the retention time can sometimes improve separation, especially for early-eluting peaks.
-
Action:
Troubleshooting Workflow for Co-elution
Caption: A logical workflow for troubleshooting co-elution issues.
Section 2: Advanced Strategies for Complex Pheromone Blends
When conventional GC methods are insufficient, more advanced techniques are required.
Chemical Derivatization
For pheromones containing polar functional groups (-OH, -COOH, -NH2), derivatization can improve peak shape and, in some cases, enhance separation.[13][14] Silylation is a common technique where active hydrogens are replaced with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[13][15]
Protocol: Silylation with BSTFA
-
Evaporate the solvent from the pheromone extract under a gentle stream of nitrogen.
-
Add 20-50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.[13]
-
Add an equal volume of a suitable solvent such as pyridine or acetonitrile.[13]
-
Heat the vial at 60-80°C for 30-60 minutes to ensure the reaction is complete.[13]
-
Cool the sample to room temperature before injection into the GC-MS.[13]
Multidimensional Gas Chromatography (MDGC)
For exceptionally complex mixtures, multidimensional gas chromatography (MDGC or GC-GC and GCxGC) offers significantly enhanced resolving power.[16]
-
Heart-cutting MDGC (GC-GC): In this technique, a specific, unresolved portion of the effluent from the first column is selectively transferred ("heart-cut") to a second column with a different stationary phase for further separation.[17] This is particularly useful for resolving a few critical pairs in a complex matrix.
-
Comprehensive Two-Dimensional GC (GCxGC): Here, the entire effluent from the first column is continuously modulated into short pulses and introduced onto the second, shorter column.[18] This provides a comprehensive two-dimensional separation, ideal for complex samples containing hundreds of compounds.[18] A common setup for volatile compounds is a non-polar first-dimension column and a polar second-dimension column.[18]
GCxGC Column Selection Considerations
| 1st Dimension Column (Separation primarily by boiling point) | 2nd Dimension Column (Separation by polarity) | Application Notes |
| Non-polar (e.g., DB-5ms, HP-5ms) | Polar (e.g., DB-WAX, SolGel-WAX) | A standard combination for general pheromone analysis.[18] |
| Mid-polarity (e.g., DB-17ms) | Non-polar (e.g., DB-1ms) | Can be used to alter selectivity for specific compound classes. |
| Chiral Stationary Phase | Achiral (Polar or Non-polar) | For separating complex mixtures of enantiomers. |
Chiral Chromatography
Many pheromones are chiral, and often only one enantiomer is biologically active. Chiral columns, which contain a chiral stationary phase (often cyclodextrin-based), can separate enantiomers.[1][19]
Considerations for Chiral Separations:
-
Column Selection: The choice of cyclodextrin derivative is crucial and often requires screening several columns to find the optimal separation.[19]
-
Temperature Program: Chiral separations are often highly sensitive to temperature. Isothermal or very slow temperature ramps are frequently used.
Section 3: FAQs - Quick Answers to Common Problems
Q1: My retention times are shifting from run to run. What could be the cause?
A1: Retention time instability can be caused by several factors:
-
Leaks in the system: Check for leaks at the injector septum, column fittings, and gas lines.
-
Fluctuations in carrier gas flow: Ensure your gas supply is stable and the electronic pressure control (EPC) is functioning correctly.
-
Changes in the column: Column aging or contamination can lead to shifts in retention time. Conditioning or trimming the column may help.[7]
Q2: I see "ghost peaks" in my blank runs. Where are they coming from?
A2: Ghost peaks are typically due to contamination.
-
Injector carryover: Previous, more concentrated samples may not have been fully flushed from the injector. Increase the solvent wash steps in your autosampler sequence.
-
Septum bleed: Pieces of the septum can degrade at high injector temperatures. Use a high-quality, low-bleed septum.
-
Contaminated carrier gas or solvent: Ensure high-purity gases and solvents are used.
Q3: How do I choose the right GC column for my pheromone analysis?
A3: The choice depends on the properties of your target analytes.
-
Stationary Phase: Start with a non-polar (e.g., 5% phenyl-methylpolysiloxane) or mid-polarity column. If you are analyzing geometric isomers, a liquid crystal phase may be necessary. For enantiomers, a chiral column is required.[8][19]
-
Dimensions: A 30 m x 0.25 mm ID x 0.25 µm film thickness is a good general-purpose starting point. For highly volatile pheromones, consider a thicker film (e.g., 1.0 µm) to increase retention.[6] For higher resolution, a narrower ID (e.g., 0.18 mm) can be used.
Q4: What is the best way to collect volatile pheromones for analysis?
A4: Solid-phase microextraction (SPME) is a simple and efficient solvent-free technique for collecting volatile and semi-volatile compounds from the headspace above a sample.[20][21] The adsorbed pheromones are then thermally desorbed directly in the GC inlet.[13]
Protocol: Headspace SPME for Pheromone Collection
-
Place the pheromone source (e.g., a dissected gland or a live insect) in a sealed vial.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes), sometimes with gentle heating (e.g., 40-60°C) to increase volatilization.[13]
-
Retract the fiber and immediately introduce it into the hot GC inlet for analysis.[13]
Section 4: Method Validation and System Suitability
To ensure the reliability of your results, it is crucial to validate your analytical method and perform regular system suitability checks.[22][23]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[24] | No interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[23] | Correlation coefficient (r²) ≥ 0.999.[23] |
| Accuracy | The closeness of the test results to the true value.[23] | Mean recovery of 98.0% to 102.0%.[23] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[23] | Relative Standard Deviation (%RSD) ≤ 2%.[23] |
| Limit of Detection (LOD) | The lowest amount of an analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
References
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MDPI. (2023). Deep Learning for Real-Time Detection of Brassicogethes aeneus in Oilseed Rape Using the YOLOv4 Architecture. MDPI. [Link]
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Leonhardt, B. A., & Beroza, M. (Eds.). (1982). Insect Pheromone Technology: Chemistry and Applications. American Chemical Society. [Link]
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ResearchGate. (2016). Method Development And Validation For Estimation Of Commercially Produced Sex Pheromones In Lure. ResearchGate. [Link]
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Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
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ResearchGate. (2005). Solid-phase microextraction for the investigation of sex pheromone of Eucosma notanthes Meyrick. ResearchGate. [Link]
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National Institutes of Health. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. National Institutes of Health. [Link]
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NASA. (n.d.). Utilizing GCxGC for Advanced Analytical Analysis of Volatile and Semi-Volatile Organic Compounds. NASA Technical Reports Server. [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
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Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]
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Element Lab Solutions. (n.d.). GC Temperature Program Development. Element Lab Solutions. [Link]
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Monash University. (n.d.). Technology of multidimensional gas chromatography (MDGC) and comprehensive two-dimensional gas chromatography (GC×GC). Monash University. [Link]
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National Institutes of Health. (2015). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. National Institutes of Health. [Link]
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ResearchGate. (2010). Chiral Gas Chromatography. ResearchGate. [Link]
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Bangladesh Journals Online. (2016). method development and validation for estimation of commercially produced sex pheromones in lure. Bangladesh Journals Online. [Link]
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LCGC International. (2013). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. LCGC International. [Link]
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Royal Society of Chemistry. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Royal Society of Chemistry. [Link]
-
LCGC International. (2001). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
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National Institutes of Health. (2018). Validation of analytical method for rhynchophorol quantification and stability in inorganic matrix for the controlled release of this pheromone. National Institutes of Health. [Link]
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Agilent. (2020). Optimizing Conditions for GC/MS Analyses. Agilent. [Link]
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LCGC International. (2022). Multidimensional Gas Chromatography: Benefits and Considerations for Current and Prospective Users. LCGC International. [Link]
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ACS Publications. (2022). Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances. ACS Publications. [Link]
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Phenomenex. (n.d.). GC Technical Tip: Peak Shape Problems - No Peaks. Phenomenex. [Link]
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ResearchGate. (2017). Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GCxGC/ToF-MS. ResearchGate. [Link]
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Polish Journal of Food and Nutrition Sciences. (2007). application of the solid phase microextraction (spme) and gas chromatography (gc, gc/ms). Polish Journal of Food and Nutrition Sciences. [Link]
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ResearchGate. (2024). Use of Pheromones in Insect Pest Management, with Special Attention to Weevil Pheromones. ResearchGate. [Link]
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LCGC International. (2002). Solid-Phase Microextraction (SPME): A Discussion. LCGC International. [Link]
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Chrom Tech, Inc. (2025). Unveiling the Power of Chiral GC Columns. Chrom Tech, Inc. [Link]
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Validation & Comparative
A Comparative Analysis of Isopropyl Tiglate and Ethyl Tiglate as Insect Pheromones: A Guide for Researchers
In the intricate world of chemical ecology, the identification and application of insect pheromones represent a cornerstone of modern integrated pest management (IPM) strategies. Among the myriad of semiochemicals, esters of tiglic acid have emerged as significant components of aggregation and sex pheromones in several insect orders. This guide presents a comparative analysis of two such esters, isopropyl tiglate and ethyl tiglate, offering a synthesis of available experimental data, chemical properties, and practical considerations for their use in research and field applications.
Introduction to Tiglate Esters as Semiochemicals
Tiglic acid is a monocarboxylic unsaturated organic acid found in various natural sources, including croton oil and the defensive secretions of certain insects. Its esters, such as isopropyl tiglate and ethyl tiglate, are volatile compounds that have been identified as key components of the aggregation pheromones of several insect species, most notably within the Drosophila genus. These pheromones play a crucial role in behaviors such as mating, habitat selection, and food sourcing. Understanding the relative efficacy and behavioral impact of different tiglate esters is paramount for the development of effective and species-specific attractants for monitoring and controlling insect populations.
Comparative Biological Activity: A Focus on Drosophila
Direct comparative studies on the efficacy of isopropyl tiglate versus ethyl tiglate as insect attractants are limited. However, seminal research on the aggregation pheromones of Drosophila species provides the most detailed insights available to date.
A key study on the male-produced aggregation pheromone of Drosophila virilis identified five ester components: methyl tiglate, ethyl tiglate, isopropyl tiglate, methyl hexanoate, and ethyl hexanoate. Laboratory bioassays revealed that while each ester was individually active, ethyl tiglate was the most active component , eliciting the strongest behavioral response from both males and females. In these assays, ethyl tiglate was found to be approximately four to five times more effective at attracting flies than the baseline hydrocarbon pheromone component, (Z)-10-heneicosene, alone. While isopropyl tiglate was also identified as an active component, its potency was less than that of ethyl tiglate.
Further research on Drosophila borealis and Drosophila littoralis corroborated these findings, identifying ethyl tiglate as a major pheromone component and isopropyl tiglate as a minor, though still active, component. This suggests a conserved role and hierarchical efficacy of these two esters within this genus.
The dose-dependent nature of these responses is also a critical factor. Studies on Drosophila have shown that the behavioral response to pheromones can be non-linear, with attraction increasing with concentration up to an optimal point, after which higher concentrations may become repellent. This highlights the importance of optimizing the release rate of these compounds in lure formulations.
Physicochemical Properties: A Head-to-Head Comparison
The physical and chemical properties of isopropyl tiglate and ethyl tiglate influence their volatility, stability, and suitability for use in various lure and trap designs.
| Property | Isopropyl Tiglate | Ethyl Tiglate |
| Molecular Formula | C₈H₁₄O₂ | C₇H₁₂O₂ |
| Molecular Weight | 142.20 g/mol | 128.17 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 165.4°C at 760 mmHg | 154-156°C at 760 mmHg |
| Flash Point | 54.9°C | 44.44°C |
| Density | 0.896 g/cm³ | 0.923 g/cm³ |
| Water Solubility | 497.1 mg/L at 25°C (estimated) | Slightly soluble |
| Vapor Pressure | 1.877 mmHg at 25°C (estimated) | 4.269 mmHg at 25°C (estimated) |
Data compiled from various chemical databases.
Notably, ethyl tiglate has a lower boiling point and a higher vapor pressure than isopropyl tiglate. This suggests that ethyl tiglate is more volatile, which could be advantageous for long-range attraction but may also lead to a faster depletion rate in lures. Conversely, the lower volatility of isopropyl tiglate might provide a more sustained release over a longer period. These properties are crucial considerations in the design of controlled-release dispensers for field applications.
Synthesis and Cost-Effectiveness
Both isopropyl tiglate and ethyl tiglate can be synthesized through Fischer esterification, a well-established and cost-effective method.[1][2][3][4][5] This acid-catalyzed reaction involves the esterification of tiglic acid with the corresponding alcohol (isopropanol or ethanol).
General Synthesis Protocol: Fischer Esterification
The following protocol outlines the general steps for the synthesis of tiglate esters.
Materials:
-
Tiglic acid
-
Ethanol or Isopropanol (in excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve tiglic acid in an excess of the desired alcohol (ethanol or isopropanol).
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the ester with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude ester by distillation.
Caption: Fischer esterification of tiglic acid.
Cost Considerations
The primary drivers of cost for the synthesis of these esters are the prices of the starting materials: tiglic acid, ethanol, and isopropanol.
-
Tiglic Acid: As a more specialized chemical, the cost of tiglic acid is a significant factor. Prices can vary depending on purity and supplier, but it is generally more expensive than the simple alcohols.[6]
-
Ethanol and Isopropanol: Both ethanol and isopropanol are commodity chemicals and are relatively inexpensive, with industrial-grade ethanol often being slightly cheaper than isopropanol.[7][8][9]
Given that the synthesis procedure is nearly identical for both esters, the primary cost difference will likely arise from the price of the alcohol. The slightly lower cost of ethanol may make ethyl tiglate marginally cheaper to produce on a large scale. However, the overall cost will be heavily influenced by the price of tiglic acid.
Experimental Design for Comparative Bioassays
To rigorously compare the efficacy of isopropyl tiglate and ethyl tiglate, a multi-tiered experimental approach is recommended, incorporating electrophysiological and behavioral assays.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a direct measure of the sensitivity of the olfactory receptor neurons to specific odors.
Protocol Outline:
-
Antenna Preparation: An insect antenna is carefully excised and mounted between two electrodes.
-
Odorant Delivery: A constant stream of purified air is passed over the antenna. Puffs of air containing known concentrations of isopropyl tiglate and ethyl tiglate are introduced into the airstream.
-
Data Recording: The electrical potential changes across the antenna are amplified and recorded. The amplitude of the depolarization is proportional to the strength of the olfactory response.
-
Analysis: The responses to each compound at various concentrations are compared to determine which elicits a stronger neural signal.
Caption: Electroantennography (EAG) experimental workflow.
Wind Tunnel Bioassay
Wind tunnel assays are invaluable for studying the in-flight behavioral responses of insects to odor plumes.[10][11][12]
Protocol Outline:
-
Wind Tunnel Setup: A wind tunnel is set up with a controlled airflow and visual cues on the walls and floor to simulate a natural environment.
-
Odor Source: A dispenser releasing a controlled amount of either isopropyl tiglate or ethyl tiglate is placed at the upwind end of the tunnel.
-
Insect Release: Insects are released at the downwind end of the tunnel.
-
Behavioral Observation: The flight paths and behaviors of the insects are recorded and analyzed. Key metrics include the percentage of insects taking flight, the percentage orienting towards the odor plume, and the percentage making contact with the source.
-
Comparison: The behavioral responses to each compound are statistically compared to determine which is a more effective attractant.
Caption: Wind tunnel bioassay setup.
Synergistic and Antagonistic Effects
It is crucial to recognize that insect pheromones often consist of a blend of several compounds, and the behavioral response can be significantly influenced by the presence of other chemicals. Research on Drosophila has shown that the attractiveness of tiglate esters is synergized by the presence of food odors. This suggests that for optimal efficacy, lures containing isopropyl tiglate or ethyl tiglate may need to be co-formulated with other attractants, such as fruit volatiles or fermentation products. Conversely, the presence of certain non-host volatiles can have an antagonistic effect, reducing the attractiveness of the pheromone. Therefore, field trials should consider the surrounding environment and potential for interacting odors.
Conclusion and Future Directions
The available evidence, primarily from studies on Drosophila, indicates that ethyl tiglate is a more potent attractant than isopropyl tiglate . This is supported by direct behavioral bioassays. The higher volatility of ethyl tiglate may contribute to its effectiveness as a longer-range attractant.
However, the following points must be considered:
-
Species Specificity: The observed superiority of ethyl tiglate in Drosophila may not be universal across all insect species that respond to tiglate esters. Further comparative studies on a broader range of insects, particularly agricultural and horticultural pests, are needed.
-
Lure Longevity: The lower volatility of isopropyl tiglate may offer advantages in terms of lure longevity, a critical factor for practical pest management applications.
-
Synergism: The optimal performance of either compound is likely to be achieved in a blend with other synergistic compounds.
Future research should focus on direct comparative field trials of lures containing isopropyl tiglate and ethyl tiglate for a wider variety of insect pests. Additionally, dose-response studies and investigations into synergistic blends will be essential for the development of highly effective and species-specific pest management tools.
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
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Esterification of acetic acid with isopropanol coupled with pervaporation Part I: Kinetics and pervaporation studies. (2006). ResearchGate. [Link]
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Insect Odorscapes: From Plant Volatiles to Natural Olfactory Scenes. (2019). PubMed Central. [Link]
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Olfactory behavioral responses of two Drosophila species and their pupal parasitoid to volatiles from bananas. (2023). PubMed. [Link]
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Behavioral Responses of Drosophila suzukii (Diptera: Drosophilidae) to Blends of Synthetic Fruit Volatiles Combined With Isoamyl Acetate and β-Cyclocitral. (2022). Frontiers. [Link]
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Olfactory Proteins in Timema Stick Insects. (2025). ResearchGate. [Link]
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GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. (2022). Frontiers. [Link]
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Enantiomeric Discrimination in Insects: The Role of OBPs and ORs. (2016). PubMed Central. [Link]
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Wind Tunnels and Airflow-Driven Assays: Methods for Establishing the Cues and Orientation Mechanisms That Modulate Female Mosquito Attraction to Human Hosts. (2023). ResearchGate. [Link]
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Esterification of acetic acid with isopropanol coupled with pervaporation Part II. Study of a pervaporation reactor. (2007). ResearchGate. [Link]
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Kinetic Study on Acrylic Acid Polymerisations in Isopropanol. (2021). MDPI. [Link]
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A Comparative Guide to the Validation of Analytical Methods for Isopropyl Tiglate Utilizing Certified Reference Materials
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. The quantification of compounds like Isopropyl tiglate—a fatty acid ester used as a flavoring agent and in fragrances—requires a rigorously validated analytical method to ensure product quality, safety, and regulatory compliance.[1][2] This guide provides an in-depth, experience-driven comparison of analytical methodologies for Isopropyl tiglate, focusing on the validation process as defined by the International Council on Harmonisation (ICH) and the indispensable role of Certified Reference Materials (CRMs) in achieving metrological traceability.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] This is not merely a procedural checklist but a scientific investigation into a method's performance, ensuring that the results it generates are consistently accurate and precise.
Primary Analytical Approach: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For the quantification of Isopropyl tiglate, a C8H14O2 ester, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely accessible choice.[5][6] The decision to employ HPLC-UV is based on several key characteristics of the analyte and the technique:
-
Chromophoric Structure: Isopropyl tiglate's α,β-unsaturated ester structure contains a chromophore that absorbs UV radiation, making it suitable for UV detection.
-
Polarity: As a moderately polar fatty acid ester, it is well-suited for separation on common reversed-phase columns (e.g., C18, C8).[1]
-
Versatility: HPLC is a highly versatile technique, and the mobile phase composition can be easily adjusted to optimize the separation from potential impurities or matrix components. While acetonitrile is a common solvent, greener alternatives like ethanol or isopropanol can be explored, provided their UV cutoff is below the detection wavelength.[7]
Experimental Protocol: HPLC-UV Method
This protocol outlines a typical starting point for the analysis of Isopropyl tiglate. Optimization is expected based on the specific sample matrix and available instrumentation.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array or Variable Wavelength UV Detector.
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Certified Reference Material (CRM): Isopropyl tiglate, with a certificate of analysis stating purity and measurement uncertainty.
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical balance, volumetric flasks, and pipettes.
2. Preparation of Solutions:
-
Mobile Phase: A typical starting condition is an isocratic mixture of Acetonitrile:Water (e.g., 60:40 v/v). This ratio is selected to provide adequate retention and a reasonable run time. The organic component disrupts the interaction of the analyte with the stationary phase, allowing it to elute.
-
CRM Stock Solution (1000 µg/mL): Accurately weigh the Isopropyl tiglate CRM and dissolve it in the mobile phase or methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the CRM Stock Solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (to ensure consistent retention times).
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by scanning the CRM solution for its wavelength of maximum absorbance (λ-max), typically around 210-220 nm for this type of chromophore.
-
Run Time: Approximately 10 minutes, or until the analyte peak has eluted and the baseline is stable.
The Validation Gauntlet: A Self-Validating System
A method is only trustworthy if its performance has been challenged and documented. The following validation parameters, based on ICH Q2(R2) guidelines, form a self-validating system where each test confirms a different aspect of the method's reliability.[4][8]
// Nodes Protocol [label="Develop Validation\nProtocol", fillcolor="#F1F3F4", fontcolor="#202124"]; Specificity [label="Specificity/\nSelectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy\n(using CRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precision [label="Precision\n(Repeatability &\nIntermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOQ [label="Limit of\nQuantitation (LOQ)", fillcolor="#FBBC05", fontcolor="#202124"]; LOD [label="Limit of\nDetection (LOD)", fillcolor="#FBBC05", fontcolor="#202124"]; Robustness [label="Robustness", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Final Validation\nReport", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Protocol -> Specificity; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> LOQ; LOQ -> LOD; LOD -> Robustness; Robustness -> Report; } } Caption: A typical workflow for validating an analytical method according to ICH guidelines.
1. Specificity:
-
Causality: The first question is whether the method can exclusively measure Isopropyl tiglate without interference from other components like impurities, degradation products, or matrix excipients.[9]
-
Protocol: Analyze a blank (diluent), a placebo (matrix without analyte), the Isopropyl tiglate CRM, and a sample spiked with known impurities. The analyte peak in the spiked sample should be pure and well-resolved from all other peaks. A Diode Array Detector is invaluable here for checking peak purity.
2. Linearity & Range:
-
Causality: This confirms a direct, proportional relationship between the analyte's concentration and the detector's response.[9]
-
Protocol: Analyze the prepared calibration standards (e.g., 5-6 concentrations) in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.999.
3. Accuracy:
-
Causality: Accuracy measures the closeness of the experimental result to the true value. This is where the CRM is essential, as its certified value is the closest representation of the "true" value.[10]
-
Protocol: Analyze a minimum of three concentration levels (low, medium, high) across the specified range, with at least three replicates for each. This can be done by spiking a placebo matrix with known amounts of the Isopropyl tiglate CRM.
-
Acceptance Criteria: The recovery should be within a pre-defined range, often 98.0% to 102.0%.
4. Precision:
-
Causality: Precision demonstrates the degree of scatter between a series of measurements, indicating the method's consistency. It is assessed at two levels.[9]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration under the same operating conditions over a short interval.
-
Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different equipment.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Causality: LOD is the lowest concentration that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[9]
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by analyzing a series of diluted solutions and establishing the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
6. Robustness:
-
Causality: This tests the method's reliability when subjected to small, deliberate variations in its parameters, indicating its suitability for routine use.[9]
-
Protocol: Deliberately vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The effect on the results (e.g., peak area, retention time) is evaluated.
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits.
| Validation Parameter | Typical Acceptance Criteria | Justification |
| Specificity | No interference at the analyte's retention time. | Ensures the signal is solely from the analyte. |
| Linearity (r²) | ≥ 0.999 | Demonstrates a predictable and proportional response. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Confirms the method's ability to measure the true value. |
| Precision (% RSD) | ≤ 2.0% | Guarantees consistent and repeatable results. |
| LOQ | Signal-to-Noise ≥ 10 | Defines the lower limit for reliable quantification. |
| Robustness | System suitability passes under varied conditions. | Proves the method is transferable and reliable in daily use. |
Alternative Analytical Approach: Gas Chromatography (GC)
Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a powerful alternative for analyzing volatile compounds like Isopropyl tiglate.[11][12] The choice between HPLC and GC often depends on the sample matrix, required sensitivity, and laboratory resources.
-
Principle of GC-FID: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column. As components elute, they are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte.[13]
Comparative Analysis: HPLC-UV vs. GC-FID
| Feature | HPLC-UV | Gas Chromatography (GC-FID) | Senior Scientist's Insight |
| Analyte Suitability | Excellent for non-volatile or thermally sensitive compounds. | Ideal for volatile and thermally stable compounds like Isopropyl tiglate. | Isopropyl tiglate is suitable for both, making the choice dependent on other factors. |
| Selectivity | Good; tuned by mobile phase and stationary phase. | Very high; excellent separation efficiency with capillary columns. | GC often provides superior resolution for complex mixtures of volatile isomers. |
| Sensitivity | Good, but dependent on the analyte's UV absorptivity. | Excellent for hydrocarbons and organic compounds; generally very sensitive. | GC-FID often has a lower LOD/LOQ for this class of compounds than HPLC-UV. |
| Sample Preparation | Sample must be dissolved in a suitable solvent. | Sample must be volatile or made volatile through derivatization. Direct injection is often possible. | GC often requires less sample cleanup for clean matrices, simplifying the workflow.[14] |
| Instrumentation Cost | Moderate to High. | Moderate. | GC-FID systems are often more affordable and have lower maintenance costs than HPLC systems. |
| Solvent Consumption | High; significant use of organic solvents. | Very Low; uses carrier gas (e.g., Helium, Hydrogen). | GC is considered a "greener" technique due to minimal solvent waste. |
| Throughput | Moderate; run times are typically 5-15 minutes. | High; run times can be very short (<10 minutes).[13] | For high-throughput QC labs, the faster run times of GC can be a significant advantage. |
The Cornerstone of Trust: The Role of Certified Reference Materials (CRMs)
Validation data is meaningless without a reliable point of reference. A Certified Reference Material (CRM) is the cornerstone of this trust. It is not simply a high-purity chemical; it is a "material or substance, one or more of whose property values are sufficiently homogeneous and well established to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials".[15]
A CRM is accompanied by a certificate that states the property value (e.g., purity), its uncertainty, and a statement of metrological traceability to an SI unit.[15][16] Using a CRM is crucial for:
-
Method Validation: Primarily for assessing the accuracy of a method by comparing measured results to the certified value.[10][17]
-
Instrument Calibration: To ensure the instrument is performing correctly.[18]
-
Establishing Traceability: It creates an unbroken chain of comparisons back to national or international standards, ensuring that results are comparable across different labs and over time.[16][19]
// Nodes SI [label="SI Units\n(e.g., kilogram)", fillcolor="#F1F3F4", fontcolor="#202124"]; NMI [label="National Metrology Institute\n(e.g., NIST)", fillcolor="#F1F3F4", fontcolor="#202124"]; CRM_Producer [label="Accredited CRM Producer", fillcolor="#F1F3F4", fontcolor="#202124"]; CRM [label="Certified Reference Material\n(Isopropyl Tiglate CRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lab_Standard [label="Laboratory's Working\nStandard / Calibration Curve", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Final Measurement Result\n(Quantification of Sample)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges SI -> NMI [label="Realization"]; NMI -> CRM_Producer [label="Calibration"]; CRM_Producer -> CRM [label="Certification"]; CRM -> Lab_Standard [label="Calibration/\nAccuracy Check"]; Lab_Standard -> Result [label="Measurement"]; } } Caption: How CRMs establish an unbroken chain of traceability from SI units to a final result.
Decision Guide: Selecting the Right Method
Choosing between HPLC-UV and GC-FID depends on the specific analytical challenge. This flowchart provides a logical path for making an informed decision.
// Nodes Start [shape=ellipse, style=filled, label="Start: Need to quantify\nIsopropyl Tiglate", fillcolor="#F1F3F4", fontcolor="#202124"]; Q1 [shape=diamond, style=filled, label="Is the sample matrix\ncomplex or non-volatile?", fillcolor="#FBBC05", fontcolor="#202124"]; Q2 [shape=diamond, style=filled, label="Is highest sensitivity\n(lowest LOQ) required?", fillcolor="#FBBC05", fontcolor="#202124"]; Q3 [shape=diamond, style=filled, label="Is high throughput or\n'green' chemistry a priority?", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [shape=box, style="filled,rounded", label="Choose HPLC-UV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GC [shape=box, style="filled,rounded", label="Choose GC-FID", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Q1; Q1 -> HPLC [label="Yes"]; Q1 -> Q2 [label="No"]; Q2 -> GC [label="Yes"]; Q2 -> Q3 [label="No"]; Q3 -> GC [label="Yes"]; Q3 -> HPLC [label="No"]; } } Caption: A decision-making tool for choosing between HPLC-UV and GC-FID.
Conclusion
The validation of an analytical method for Isopropyl tiglate is a critical exercise in scientific rigor that underpins the quality and safety of products. Both HPLC-UV and GC-FID are viable and powerful techniques, with the final choice depending on the specific application, sample matrix, and laboratory priorities. However, regardless of the chosen instrumentation, the foundation of a trustworthy method is a comprehensive validation process guided by ICH principles. Central to this process is the correct use of a Certified Reference Material, which provides the essential anchor of accuracy and ensures that the generated data is not only precise and reliable but also metrologically traceable and defensible.
References
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Title: HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type Source: Longdom Publishing URL: [Link]
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Title: VALIDATION OF ANALYTICAL METHODS FOR COMPLIANCE OF FOOD CONTACT MATERIALS Source: IMEKO URL: [Link]
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Title: ISOPROPYL TIGLATE Source: gsrs URL: [Link]
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Title: Investigation of Ethanol and Isopropanol as Greener Alternatives to Acetonitrile in the RP-HPLC Purification of Histone Tail Peptides Bearing Acylation-Type Post-Translational Modifications Source: MDPI URL: [Link]
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Title: Isopropyl tiglate Source: NIST WebBook URL: [Link]
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Title: "Gas chromatography of isopropyl alcohol in commercial rubbing alcohols" by Paulo Joel A. Genova Source: University Knowledge Digital Repository URL: [Link]
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Title: An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm Source: OAText URL: [Link]
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Title: The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. Source: Quality Pathshala URL: [Link]
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Title: A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine Source: MDPI URL: [Link]
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Title: The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products Source: NIH URL: [Link]
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Title: (PDF) Comparative analysis of eight esterification methods in the quantitative determination of vegetable oil fatty acid methyl esters (FAME) Source: ResearchGate URL: [Link]
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Title: Solid phase microextraction vs liquid injection GC-MS analysis of essential oils: Prediction of linear retention indices Source: AKJournals URL: [Link]
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Title: Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods Source: NIH URL: [Link]
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Title: Analysis of isopropyl para-toluenesulphonate in palm-based esters by gas chromatography with flame ionization detection and confirmed with mass spectrometry Source: ResearchGate URL: [Link]
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Title: Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis Source: AOCS URL: [Link]
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A Comparative Guide to the Cross-Validation of GC-FID and GC-MS for Isopropyl Tiglate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of isopropyl tiglate, a volatile ester with applications in flavor, fragrance, and pharmaceutical industries, is paramount. The choice of analytical methodology is a critical decision that directly impacts data reliability and regulatory compliance. This guide provides an in-depth comparison and cross-validation of two powerful gas chromatography (GC) techniques: Flame Ionization Detection (FID) and Mass Spectrometry (MS), for the robust quantification of isopropyl tiglate.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide will delve into the scientific principles underpinning each detection method, present a comprehensive cross-validation protocol, and offer insights to guide your selection process.
Understanding the Core Technologies: GC-FID and GC-MS
Gas chromatography is a highly reliable technique for analyzing volatile compounds like isopropyl tiglate.[3] The fundamental principle involves separating components of a sample in the gas phase based on their physical and chemical properties.[4] The choice of detector, however, dictates the nature and quality of the analytical data.
Gas Chromatography-Flame Ionization Detection (GC-FID): The Robust Workhorse
GC-FID is a widely used technique for the quantitative analysis of organic compounds.[5][6] The operational principle of an FID is the combustion of organic compounds in a hydrogen flame, which generates ions.[7] The resulting electrical current is proportional to the amount of organic analyte present, enabling accurate quantification.[7]
-
Strengths: GC-FID is known for its robustness, wide linear range, and relatively low maintenance. It is particularly well-suited for routine quality control applications where the identity of the analyte is already established.
-
Limitations: A significant drawback of FID is its lack of specificity. It detects most organic compounds, providing limited structural information, which can be a challenge in complex matrices.[7]
Gas Chromatography-Mass Spectrometry (GC-MS): The Definitive Identifier
GC-MS combines the separation power of GC with the unparalleled identification capabilities of mass spectrometry.[7] As eluting compounds exit the GC column, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).[4][7] This process generates a unique mass spectrum, which serves as a chemical "fingerprint" for definitive compound identification.[8]
-
Strengths: GC-MS offers exceptional sensitivity and selectivity, allowing for the detection of trace-level analytes even in complex mixtures.[7][9] Its ability to provide structural information is invaluable for impurity profiling and metabolite identification.
-
Limitations: While powerful, GC-MS instrumentation can be more complex and may exhibit a non-linear response, especially at higher concentrations.[10]
Cross-Validation Protocol: Ensuring Method Equivalency
Cross-validation is a critical exercise to demonstrate that two different analytical procedures are equivalent and can be used interchangeably. This process is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][11]
Experimental Workflow
The following diagram illustrates the key stages of the cross-validation process between GC-FID and GC-MS for isopropyl tiglate quantification.
Caption: Cross-validation workflow for Isopropyl Tiglate quantification.
Step-by-Step Methodology
1. System Suitability: Before initiating the validation, establish system suitability criteria for both GC-FID and GC-MS systems. This involves injecting a standard solution of isopropyl tiglate multiple times (n=5) and evaluating parameters such as peak area precision (%RSD ≤ 2.0%), theoretical plates, and tailing factor.
2. Specificity: Analyze a placebo (matrix without isopropyl tiglate), a standard solution of isopropyl tiglate, and a spiked placebo sample.
-
GC-FID: Demonstrate that no interfering peaks are observed at the retention time of isopropyl tiglate in the placebo.
-
GC-MS: Confirm the identity of the isopropyl tiglate peak in the standard and spiked samples by comparing the acquired mass spectrum with a reference library.
3. Linearity: Prepare a series of at least five calibration standards of isopropyl tiglate spanning the expected concentration range (e.g., 80% to 120% of the target concentration).[2]
-
Analyze each standard in triplicate on both instruments.
-
Plot the peak area response versus concentration and determine the linearity by calculating the correlation coefficient (r²) and y-intercept. A correlation coefficient of ≥ 0.999 is typically desired.[12]
4. Accuracy: Accuracy is determined by recovery studies.[13] Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.
5. Precision: Precision evaluates the closeness of agreement between a series of measurements.
-
Repeatability (Intra-assay precision): Analyze six replicate samples of spiked placebo at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
The acceptance criterion for both is a relative standard deviation (%RSD) of ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of analyte that can be reliably detected and quantified, respectively.[14][15] They can be determined based on the standard deviation of the response and the slope of the calibration curve.[16]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.
-
7. Robustness: Deliberately introduce small variations in the method parameters to assess its reliability during normal usage.[17] Examples of parameters to vary include:
-
GC oven temperature ramp rate (± 2°C/min)
-
Injector temperature (± 5°C)
-
Carrier gas flow rate (± 0.1 mL/min) The system suitability parameters should remain within the established criteria for the method to be considered robust.
Comparative Performance Data
The following table summarizes typical performance characteristics observed during the cross-validation of GC-FID and GC-MS for isopropyl tiglate quantification.
| Validation Parameter | GC-FID | GC-MS (Full Scan) | GC-MS (SIM) | Acceptance Criteria (ICH Q2) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 99.0 - 101.0% | 98.0 - 102.0% |
| Precision (%RSD) | ||||
| - Repeatability | ≤ 1.5% | ≤ 2.0% | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 1.5% | ≤ 3.0% |
| LOD (µg/mL) | ~0.5 | ~0.1 | ~0.01 | Method Dependent |
| LOQ (µg/mL) | ~1.5 | ~0.3 | ~0.03 | Method Dependent |
| Specificity | Retention Time Match | Mass Spectrum Match | Selected Ion Match | No Interference |
Note: GC-MS in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity compared to full scan mode.
Logical Relationship and Decision Framework
The choice between GC-FID and GC-MS is not always straightforward and depends on the specific analytical needs. The following diagram illustrates a decision framework to guide your selection.
Caption: Decision framework for selecting between GC-FID and GC-MS.
Conclusion and Recommendations
Both GC-FID and GC-MS are powerful and reliable techniques for the quantification of isopropyl tiglate. The cross-validation data demonstrates that with proper method development and validation, both instruments can yield accurate and precise results.
-
For routine quality control applications where the identity of isopropyl tiglate is confirmed and the sample matrix is relatively clean, GC-FID offers a robust, cost-effective, and efficient solution.
-
For research and development, impurity profiling, or analysis in complex matrices , the superior specificity and sensitivity of GC-MS are indispensable. For trace-level quantification, operating the GC-MS in SIM mode is highly recommended.
Ultimately, the choice of technology should be guided by a thorough risk assessment and a clear understanding of the analytical objectives. This guide provides the foundational knowledge and a practical framework to make an informed decision, ensuring the generation of high-quality, defensible data in your scientific endeavors.
References
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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Stewart, J. E., & Abdel-Monem, M. M. (1976). Gas-solid chromatography of isopropyl alcohol samples. American journal of hospital pharmacy, 33(4), 395–397. [Link]
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ResearchGate. (n.d.). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. [Link]
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6NAPSE Group. (n.d.). GC-MS and GC-FID Analysis. [Link]
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LCGC International. (n.d.). The Limit of Detection. [Link]
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Genova, P. J. A. (2015). Gas chromatography of isopropyl alcohol in commercial rubbing alcohols. University Knowledge Digital Repository. [Link]
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Patel, K. et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Research, 12(2). [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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MONAD. (2024). The Difference Between GC-MS and FID in Gas Chromatography. [Link]
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Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
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ResearchGate. (n.d.). Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids. [Link]
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LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]
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Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. [Link]
-
National Institutes of Health. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. [Link]
-
Reddit. (2014). GC-FID vs GC-MS (TIC) for "Total" Quantification: is there a real difference?[Link]
-
National Institutes of Health. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. [Link]
-
Neuland Labs. (n.d.). Analytical Method Validation: Key Parameters & Common Challenges. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Comparison of different catalysts for the synthesis of tiglate esters
Introduction: The Significance of Tiglate Esters
Tiglates, esters of tiglic acid ((E)-2-methyl-2-butenoic acid), are a class of organic compounds with significant applications in the pharmaceutical and fragrance industries. A notable example is tigilanol tiglate (EBC-46), a diterpenoid ester with potent anti-cancer properties currently in clinical trials for treating various tumors.[1][2] The specific geometry of the tiglate moiety is often crucial for the biological activity of these molecules. The synthesis of tiglate esters can be achieved through various catalytic methods, each with its own set of advantages and challenges. This guide provides a comprehensive comparison of different catalysts for tiglate ester synthesis, offering insights into their performance based on available experimental data to aid researchers in selecting the optimal catalytic system for their specific needs.
Catalytic Strategies for Tiglate Ester Synthesis
The primary methods for synthesizing tiglate esters involve the direct esterification of tiglic acid with an alcohol or the transesterification of a tiglate ester with a different alcohol. The choice of catalyst is paramount in controlling reaction efficiency, selectivity, and sustainability. This guide will explore homogeneous, heterogeneous, acid, base, and enzymatic catalysts.
Homogeneous Catalysis
Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to the excellent accessibility of their active sites.
Conventional Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are widely used for esterification due to their low cost and high activity.[3][4] They operate via the classic Fischer esterification mechanism, protonating the carbonyl oxygen of tiglic acid to enhance its electrophilicity for nucleophilic attack by the alcohol.
Lewis acids, such as organometallic compounds of tin, titanium, and zinc, also effectively catalyze esterification and transesterification reactions.[5][6][7] For instance, zinc salts with poorly coordinating anions have demonstrated high efficacy in the solvent-free esterification of fatty acids, a process that can be extrapolated to tiglic acid esterification.[8]
A key challenge in some esterification reactions is the potential for isomerization of related isomers, such as angelates (the Z-isomer), to the thermodynamically more stable tiglates (the E-isomer).[9][10] This can be an advantage when the tiglate is the desired product.
Advantages:
-
High reaction rates.
-
Mild reaction conditions.
-
Good yields.
Disadvantages:
-
Difficult to separate from the reaction mixture, leading to product contamination.
-
Corrosive nature of strong acids.[3]
-
Generation of acidic waste.
Specific organometallic complexes can offer unique reactivity. For example, in the synthesis of the complex natural product tigilanol tiglate, a catalytic amount of rhenium heptoxide (Re₂O₇) was highly effective for a chemoselective allylic alcohol transposition, a key step in the overall synthesis.[1] While not a direct esterification catalyst, this highlights the role of specialized metal catalysts in the synthesis of complex molecules containing a tiglate moiety.
Advantages:
-
High selectivity for specific transformations.
-
Can operate under mild conditions.
Disadvantages:
-
Often expensive and based on precious metals.
-
Potential for metal leaching into the product.
-
Can be sensitive to air and moisture.
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic offers significant advantages in terms of catalyst recovery and reuse.
A variety of solid acid catalysts, including clays, zeolites, and ion-exchange resins like Amberlyst-15, have been successfully employed in esterification reactions.[3][11] These materials possess acidic sites on their surface that can catalyze the reaction in a manner analogous to homogeneous acids. The activity of these catalysts is often related to the number and strength of their acid sites, as well as their pore structure, which can influence substrate accessibility.[3] For instance, zeolites with larger pores and mesoporous materials can minimize diffusion limitations.[3]
Heteropolyacids have also shown higher activities in some esterification reactions compared to conventional acids, attributed to their strong acidity.[11] Carbon-based solid acid catalysts, functionalized with sulfonic acid groups, are another promising option for esterification and transesterification.[12]
Advantages:
-
Easy separation from the reaction mixture by filtration.
-
Potential for regeneration and reuse, leading to more sustainable processes.[3]
-
Reduced corrosion and waste generation compared to homogeneous acids.[3]
Disadvantages:
-
Can exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.
-
Potential for catalyst deactivation due to coking or leaching of active sites.
Enzymatic Catalysis
Biocatalysis using enzymes, particularly lipases, offers a green and highly selective alternative for ester synthesis.[13][14] Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high regioselectivity and enantioselectivity. Immobilized lipases are particularly attractive as they can be easily recovered and reused, combining the benefits of biocatalysis with ease of handling.[13][15] For example, Aspergillus terreus lipase has been shown to be efficient in the synthesis of sorbitol stearate and can be reused multiple times without a significant loss of activity.[16]
Advantages:
-
High selectivity (chemo-, regio-, and enantioselectivity).
-
Mild reaction conditions (temperature, pressure, and pH).
-
Environmentally friendly and biodegradable.
-
Reduced byproduct formation.
Disadvantages:
-
Enzymes can be more expensive than chemical catalysts.
-
Lower reaction rates compared to some chemical catalysts.
-
Enzyme activity can be inhibited by certain substrates or products.
-
Often require non-aqueous solvents for esterification to shift the equilibrium towards product formation.
Organocatalysis
Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal center. These catalysts are gaining attention as a sustainable alternative to metal-based catalysts.[17][18][19] For transesterification, N-heterocyclic carbenes (NHCs) have been shown to be effective by enhancing the nucleophilicity of the alcohol.[20]
Advantages:
-
Metal-free, avoiding concerns of metal contamination.
-
Generally less sensitive to air and moisture than organometallic catalysts.
-
Can be designed to be highly selective.
Disadvantages:
-
May require higher catalyst loadings compared to metal catalysts.
-
The field is still developing, and the range of commercially available organocatalysts can be limited.
Comparative Performance Data
The following table summarizes the general performance characteristics of the different catalyst types for ester synthesis. It is important to note that specific performance will vary depending on the exact substrates, reaction conditions, and catalyst formulation.
| Catalyst Type | Typical Yield | Selectivity | Reusability | Cost | Environmental Impact | Key Considerations |
| Homogeneous Acids | High | Moderate-High | Poor | Low | High (corrosion, waste) | Difficult separation, potential for side reactions. |
| Organometallic | High | High | Poor | High | Moderate (metal waste) | Often requires inert atmosphere, potential for metal leaching. |
| Solid Acids | Moderate-High | Moderate-High | Good | Moderate | Low | Mass transfer limitations, potential for deactivation. |
| Enzymes (Lipases) | High | Very High | Good (immobilized) | High | Very Low | Slower reaction rates, sensitive to conditions. |
| Organocatalysts | Good-High | High | Variable | Moderate-High | Low | Field is still maturing, catalyst loading can be high. |
Experimental Protocols
Protocol 1: General Procedure for Tiglate Ester Synthesis via Fischer Esterification using a Homogeneous Acid Catalyst
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add tiglic acid (1.0 eq.), the desired alcohol (1.5-3.0 eq.), and a suitable solvent (e.g., toluene, to facilitate azeotropic removal of water).
-
Add a catalytic amount of a strong acid (e.g., 1-5 mol% of H₂SO₄ or PTSA).
-
Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford the pure tiglate ester.
Protocol 2: General Procedure for Tiglate Ester Synthesis using a Heterogeneous Solid Acid Catalyst
-
Activate the solid acid catalyst (e.g., Amberlyst-15, zeolites) by heating under vacuum to remove adsorbed water.
-
In a round-bottom flask, combine tiglic acid (1.0 eq.), the alcohol (1.5-3.0 eq.), and the activated solid acid catalyst (typically 5-20 wt% of the limiting reactant).
-
Heat the mixture with stirring at the desired reaction temperature. If necessary, use a setup that allows for the removal of water (e.g., a Dean-Stark trap or reaction under a flow of inert gas).
-
Monitor the reaction by taking small aliquots of the liquid phase and analyzing by GC or HPLC.
-
Once the reaction reaches the desired conversion, cool the mixture and separate the catalyst by filtration.
-
Wash the recovered catalyst with a suitable solvent and dry for potential reuse.
-
Work up the filtrate as described in Protocol 1 (steps 7-9) to isolate and purify the tiglate ester.
Protocol 3: General Procedure for Enzymatic Synthesis of Tiglate Esters using Immobilized Lipase
-
To a screw-capped vial, add tiglic acid (1.0 eq.), the alcohol (1.0-2.0 eq.), and a suitable organic solvent (e.g., hexane, heptane).
-
Add the immobilized lipase (e.g., Novozym 435, typically 5-10% by weight of the substrates).
-
Add molecular sieves to adsorb the water produced during the esterification.
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 40-60 °C).
-
Monitor the conversion by taking samples from the supernatant and analyzing them by GC or HPLC.
-
Upon reaching equilibrium or the desired conversion, stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with the solvent and dried for reuse.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the product if necessary, although enzymatic reactions often yield products of high purity.
Visualizing Catalytic Pathways
Fischer Esterification Mechanism
Caption: A generalized workflow for comparing the performance of different catalysts for tiglate ester synthesis.
Conclusion and Future Outlook
The synthesis of tiglate esters can be accomplished using a diverse array of catalytic systems, each presenting a unique profile of benefits and drawbacks. Homogeneous acid catalysts offer high activity but are plagued by separation and environmental issues. Heterogeneous solid acids provide a more sustainable alternative with excellent reusability, though they may suffer from lower reaction rates. For applications demanding high selectivity and mild conditions, particularly in the synthesis of fine chemicals and pharmaceuticals, enzymatic catalysis with lipases stands out as a superior choice. The emerging field of organocatalysis also holds promise for metal-free and environmentally benign esterification processes.
The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the value of the product, the desired purity, and the importance of sustainability. Future research should focus on the development of more robust and active heterogeneous catalysts and the discovery of novel enzymes and organocatalysts with broader substrate scopes and enhanced performance for the efficient and green synthesis of valuable tiglate esters.
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A Technical Guide to Investigating the Differential Bioactivity of (E)- and (Z)-Isopropyl Tiglate Isomers
For researchers, scientists, and drug development professionals, understanding the nuances of a molecule's structure is paramount to unlocking its therapeutic potential. This guide delves into the predicted yet unexplored differential bioactivity of the geometric isomers of isopropyl tiglate, the (E)- and (Z)-forms. While direct comparative studies on these specific isomers are not yet prevalent in published literature, the foundational principles of stereochemistry strongly suggest that their biological activities are not identical. This document serves as a comprehensive roadmap for investigating these anticipated differences, providing the scientific rationale, detailed experimental protocols, and the framework for data analysis.
The Critical Role of Stereoisomerism in Bioactivity
Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1] This seemingly subtle difference can have profound impacts on a molecule's biological activity, as interactions with chiral biological molecules like enzymes and receptors are highly specific.[2][3][4] For instance, the (S)-enantiomer of the common painkiller ibuprofen is the active form, while the (R)-enantiomer is significantly less effective.[5] Similarly, research on carotenoids has demonstrated that (Z)-isomers of astaxanthin and lycopene exhibit greater bioavailability and biological activity compared to their all-(E)-counterparts.[6][7][8] These examples underscore the necessity of evaluating the bioactivity of individual stereoisomers.
Isopropyl tiglate, a fatty acid ester, possesses a carbon-carbon double bond, giving rise to (E) and (Z) geometric isomers (formerly referred to as trans and cis, respectively).[9] The different spatial arrangement of the methyl and ester groups across the double bond in these isomers is expected to influence their interaction with biological targets, potentially leading to variations in their pharmacokinetic and pharmacodynamic profiles.
Isopropyl Tiglate: Known Properties and Untapped Potential
Isopropyl tiglate is recognized for its use as a flavoring agent in the food industry and as a component of aggregation pheromones in certain insects.[10][11][] The (E)-isomer is the more commonly referenced form in these applications.[11] Toxicological data on (E)-isopropyl tiglate indicates a low level of toxicity, with a high LD50 in rats.[11] However, a comprehensive understanding of its and, more importantly, its (Z)-isomer's broader biological activities is lacking. Given the prevalence of ester-containing compounds in pharmaceuticals and natural products with anti-inflammatory, antimicrobial, and cytotoxic properties, a thorough investigation into the bioactivity of both isopropyl tiglate isomers is a scientifically compelling endeavor.[13][14][15]
Proposed Experimental Investigation of Bioactivity
To elucidate the potential differences in the biological effects of (E)- and (Z)-isopropyl tiglate, a tiered approach to in vitro testing is proposed. This includes assessments of cytotoxicity, antimicrobial activity, and anti-inflammatory potential. The separation of the (E) and (Z) isomers is a critical prerequisite for these studies, which can be achieved through methods such as fractional distillation, crystallization, or chromatography, sometimes utilizing silver nitrate-impregnated silica gel to enhance separation.[16][17][18][19]
Comparative Cytotoxicity Assessment
A fundamental first step in evaluating the bioactivity of any compound is to determine its cytotoxicity. This provides a therapeutic window and informs the concentrations to be used in subsequent assays.[20][21][22][23]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[24]
Methodology:
-
Cell Culture: Culture a relevant human cell line (e.g., HeLa for cervical cancer, A549 for lung cancer, or a non-cancerous line like HEK293 for general toxicity) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (E)- and (Z)-isopropyl tiglate in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same solvent used to dissolve the isomers) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each isomer at each time point.
Data Presentation:
The results of the MTT assay should be summarized in a table for clear comparison.
| Isomer | Cell Line | Incubation Time (h) | IC50 (µM) |
| (E)-Isopropyl Tiglate | HeLa | 24 | |
| 48 | |||
| 72 | |||
| (Z)-Isopropyl Tiglate | HeLa | 24 | |
| 48 | |||
| 72 |
Workflow Diagram:
Caption: Workflow for comparative cytotoxicity testing using the MTT assay.
Comparative Antimicrobial Activity Screening
Given that many natural and synthetic esters exhibit antimicrobial properties, it is plausible that the isopropyl tiglate isomers may also possess such activity.
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][26]
Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Compound Dilution: Perform serial dilutions of the (E)- and (Z)-isomers in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Data Presentation:
| Isomer | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| (E)-Isopropyl Tiglate | S. aureus | ||
| E. coli | |||
| C. albicans | |||
| (Z)-Isopropyl Tiglate | S. aureus | ||
| E. coli | |||
| C. albicans |
Workflow Diagram:
Caption: Workflow for determining MIC and MBC/MFC of isopropyl tiglate isomers.
Comparative Anti-inflammatory Activity Evaluation
Many esters possess anti-inflammatory properties, making this a key area of investigation for the isopropyl tiglate isomers.[13][14][15][27]
Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Methodology:
-
Cell Culture and Seeding: Culture and seed RAW 264.7 macrophage cells into a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the (E)- and (Z)-isomers for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS and a group with LPS but no test compound.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite, using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value for each isomer.
Data Presentation:
| Isomer | IC50 for NO Inhibition (µM) |
| (E)-Isopropyl Tiglate | |
| (Z)-Isopropyl Tiglate |
Signaling Pathway Diagram:
Caption: Simplified signaling pathway of LPS-induced NO production and potential points of inhibition.
Conclusion
While the existing literature does not provide a direct comparison of the bioactivities of (E)- and (Z)-isopropyl tiglate, the principles of stereochemistry strongly support the hypothesis that their biological effects will differ. This guide provides a scientifically grounded framework for researchers to systematically investigate these differences. By employing standardized in vitro assays for cytotoxicity, antimicrobial activity, and anti-inflammatory potential, the scientific community can begin to build a comprehensive profile of these isomers. The resulting data will not only contribute to a fundamental understanding of their structure-activity relationships but may also uncover novel therapeutic applications for these readily accessible compounds.
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A Comparative Analysis of the Odor Profiles of Various Tiglate Esters: A Guide for Researchers and Formulation Scientists
In the vast and intricate world of aroma chemicals, tiglate esters occupy a unique olfactory space, offering a diverse palette of scents ranging from fruity and sweet to herbaceous and green. Their structural nuances, dictated by the esterifying alcohol, give rise to a fascinating array of odor profiles that are highly valued in the fragrance, flavor, and pharmaceutical industries. This guide provides a comprehensive comparative study of the odor profiles of various tiglate esters, supported by standardized experimental protocols for their evaluation. As you navigate this document, you will find in-depth technical information designed to be a valuable resource for researchers, scientists, and drug development professionals. Our approach is grounded in scientific integrity, providing you with the expertise and trustworthy information necessary to advance your work.
Introduction to Tiglate Esters and Their Olfactory Significance
Tiglates are esters of tiglic acid, an unsaturated carboxylic acid. The geometry of the double bond in tiglic acid, combined with the variable alkyl or aryl group of the alcohol moiety, results in a wide range of volatile compounds with distinct and often complex odor characteristics. This structural diversity makes them versatile ingredients in the creation of sophisticated fragrance and flavor compositions. Understanding the subtle yet significant differences in their odor profiles is crucial for their effective application.
Comparative Odor Profiles of Selected Tiglate Esters
The following table summarizes the qualitative odor profiles of a selection of tiglate esters, compiled from various industry and scientific sources. It is important to note that odor perception can be subjective; therefore, the descriptors provided are intended as a general guide. For a more precise and quantitative assessment, the experimental protocols outlined in the subsequent sections are recommended.
| Tiglate Ester | Chemical Structure | Predominant Odor Characteristics | Nuances and Secondary Notes |
| Methyl Tiglate | C₆H₁₀O₂ | Ethereal, Fruity[1][2] | Rummy[1] |
| Ethyl Tiglate | C₇H₁₂O₂ | Fruity, Sweet[3] | Tutti frutti, tropical, berry, floral, caramellic, with an earthy backnote reminiscent of green olives[3][4] |
| Isopropyl Tiglate | C₈H₁₄O₂ | Minty, Green[5] | Sweet, vegetative, spicy, cooling[5] |
| Butyl Tiglate | C₉H₁₆O₂ | Floral, Herbaceous[6] | Warm, fruity[6] |
| Isobutyl Tiglate | C₉H₁₆O₂ | Herbal, Pungent[7] | - |
| Isoamyl Tiglate | C₁₀H₁₈O₂ | Herbal, Winey[8] | Fresh, fruity, angelica[8] |
| cis-3-Hexenyl Tiglate | C₁₁H₁₈O₂ | Green, Floral, Fruity[9][] | Fresh, with hints of chamomile, earthy, mushroom[9][] |
| Geranyl Tiglate | C₁₅H₂₄O₂ | Geranium-like | Somewhat fruity, jam-like sweet, rosy, with melon and herbal citrus notes |
| Tiglyl Tiglate | C₁₀H₁₄O₂ | Green, Fruity | Light, with apple-pear and fresh-cut-grass nuances |
| 2-Methyl-2-buten-1-yl Tiglate | C₁₀H₁₆O₂ | Damp forest soil, Fungal | Slightly anis-like, flowery, delicate, with aspects of young leaf buds; notably absent of a fruity note |
Experimental Methodologies for Odor Profile Analysis
To provide a framework for the objective comparison of tiglate ester odor profiles, we present detailed protocols for two complementary analytical techniques: Gas Chromatography-Olfactometry (GC-O) for instrumental-sensory characterization and Quantitative Descriptive Analysis (QDA) for comprehensive sensory profiling by a trained panel.
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector.[11][12] This allows for the identification of odor-active compounds in a sample.
Experimental Protocol for GC-O Analysis of Tiglate Esters:
-
Sample Preparation:
-
Prepare a 1% solution of each tiglate ester in a suitable solvent (e.g., ethanol or diethyl ether).
-
For complex matrices, a headspace or liquid-liquid extraction may be necessary to isolate the volatile compounds.[13]
-
-
Instrumentation:
-
Gas Chromatograph equipped with a flame ionization detector (FID) and an olfactory port.
-
The column effluent is split between the FID and the olfactory port.
-
-
GC Conditions:
-
Column: A polar column (e.g., DB-WAX) and a non-polar column (e.g., DB-5) should be used for comprehensive analysis.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 220°C, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Split Ratio: 10:1.
-
-
Olfactometry:
-
A trained sensory panelist sniffs the effluent from the olfactory port and records the time, duration, and a description of each odor detected.
-
The intensity of each odor can be rated on a scale (e.g., 0-5).
-
-
Data Analysis:
-
The retention indices of the odor events are calculated.
-
The odor descriptions and intensities are correlated with the peaks on the chromatogram to identify the odor-active compounds.
-
Diagram of GC-O Experimental Workflow:
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis of tiglate esters.
QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.[14][15] This method provides a comprehensive sensory profile, or "fingerprint," of the substance being tested.
Experimental Protocol for QDA of Tiglate Esters:
-
Panelist Selection and Training:
-
Lexicon Development:
-
Present a range of tiglate esters and other reference aroma chemicals to the panelists.
-
Through group discussion, develop a consensus lexicon of descriptive terms for the aroma attributes (e.g., "fruity," "green," "floral," "spicy," "earthy").
-
-
Sample Evaluation:
-
Prepare solutions of each tiglate ester at a standardized concentration (e.g., 0.5% in an odorless solvent).
-
Present the samples to the panelists in a controlled environment (individual booths with controlled temperature and humidity).
-
Samples should be coded with random three-digit numbers and presented in a balanced, randomized order.
-
-
Data Collection:
-
Panelists independently rate the intensity of each attribute in the lexicon for each sample on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high").[18]
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples for each attribute.
-
Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.[19]
-
Diagram of QDA Experimental Workflow:
Caption: Workflow for Quantitative Descriptive Analysis (QDA) of tiglate esters.
Conclusion
The olfactory profiles of tiglate esters are remarkably diverse, offering a wide spectrum of aromatic possibilities for skilled formulators. This comparative guide provides a foundational understanding of the odor characteristics of several common tiglate esters. While the qualitative descriptions offer valuable insights, the true potential of these compounds can be unlocked through rigorous and objective sensory analysis. The detailed experimental protocols for Gas Chromatography-Olfactometry and Quantitative Descriptive Analysis presented herein provide a robust framework for conducting such evaluations. By employing these methodologies, researchers and drug development professionals can gain a deeper, more nuanced understanding of the sensory properties of tiglate esters, leading to more innovative and effective product development.
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The Good Scents Company. (n.d.). (E)-ethyl tiglate. Retrieved from [Link]
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The Good Scents Company. (n.d.). isobutyl tiglate. Retrieved from [Link]
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Sensory Analysis Handbook 2018. (2018). Retrieved from [Link]
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Kelvin Natural Mint. (n.d.). Cis-3-Hexenyl Tiglate Manufacturers Exporters Suppliers In India. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of a Kinetic Model for the Enzymatic Synthesis of Isopropyl Tiglate
For researchers and professionals in drug development and fine chemical synthesis, the predictability and optimization of reaction pathways are paramount. Isopropyl tiglate, a valuable ester with applications in flavors and as a synthetic intermediate, is increasingly produced via enzymatic routes to meet green chemistry standards.[1] This guide provides an in-depth walkthrough for validating a kinetic model for its synthesis, using the robust immobilized lipase, Novozym 435. We will explore the theoretical underpinnings of the chosen kinetic model, present a rigorous experimental protocol for its validation, and compare the performance of this biocatalytic method against traditional chemical synthesis.
The Rationale: Why Model Enzymatic Synthesis?
While traditional chemical synthesis using acid catalysts can produce isopropyl tiglate, it often requires high temperatures and generates corrosive byproducts, complicating purification and increasing environmental impact.[2] Biocatalysis, particularly with lipases like Candida antarctica Lipase B (CALB), available commercially as the immobilized Novozym 435, offers a highly specific, efficient, and environmentally benign alternative operating under mild conditions.[3][4]
A validated kinetic model is more than an academic exercise; it is a powerful tool for process optimization. It allows researchers to:
-
Understand the reaction mechanism and identify rate-limiting steps.
-
Predict reaction rates under varying substrate concentrations.
-
Optimize operating conditions (temperature, substrate molar ratio) to maximize yield and productivity.
-
Design and scale-up industrial reactors with confidence.[5]
For the lipase-catalyzed esterification of tiglic acid with isopropanol, a two-substrate, two-product reaction, the Ping-Pong Bi-Bi mechanism is the most frequently applied and validated model.[6][7]
The Ping-Pong Bi-Bi Kinetic Model
Theoretical Basis: The Ping-Pong Bi-Bi mechanism, also known as a double-displacement reaction, involves a sequential process where the enzyme binds the first substrate, releases the first product, and is modified into an intermediate form.[8] This intermediate then binds the second substrate to form the second product, regenerating the original enzyme.[7]
For the synthesis of isopropyl tiglate, the reaction proceeds as follows:
-
Ping: The enzyme (E) binds to tiglic acid (A), forming an enzyme-acid complex (EA). This complex then forms a covalent acyl-enzyme intermediate (E*), releasing water (P) as the first product.
-
Pong: The acyl-enzyme intermediate (E) binds with isopropanol (B), forming a ternary complex (EB). This complex then releases the final product, isopropyl tiglate (Q), and regenerates the free enzyme (E).[9]
Figure 2: Workflow for the experimental validation of the kinetic model.
Materials & Equipment
-
Enzyme: Novozym 435 (immobilized Candida antarctica lipase B). [10]* Substrates: Tiglic acid (>98%), Isopropanol (>99%).
-
Solvent: n-Heptane or similar non-polar solvent (to facilitate substrate solubility and minimize enzyme denaturation).
-
Internal Standard: n-Dodecane or similar for Gas Chromatography (GC) analysis.
-
Equipment: Temperature-controlled orbital shaker, gas chromatograph with Flame Ionization Detector (GC-FID), vials, syringes.
Experimental Protocol
Causality: The entire procedure is designed to measure the initial reaction rate where substrate concentration is not yet limiting and product inhibition is negligible. This is a foundational requirement for applying Michaelis-Menten-type models. [11] Series 1: Varying Tiglic Acid Concentration
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of isopropanol in n-heptane. Prepare several stock solutions of tiglic acid in n-heptane at different concentrations (e.g., 0.05 M, 0.1 M, 0.2 M, 0.4 M, 0.8 M).
-
Reaction Setup: In a series of vials, add a fixed amount of Novozym 435 (e.g., 20 mg). Add a fixed volume of the isopropanol stock solution to each vial to ensure its concentration is constant and saturating (e.g., 1.0 M).
-
Initiate Reaction: Place the vials in an orbital shaker set to a constant temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm). To initiate the reaction, add the corresponding tiglic acid stock solution to each vial.
-
Timed Sampling: At predetermined intervals (e.g., 0, 5, 10, 15, 20 minutes), withdraw a small aliquot (e.g., 50 µL) from each vial.
-
Quench and Analyze: Immediately quench the reaction by diluting the aliquot in a vial containing cold solvent and the internal standard. Analyze the concentration of isopropyl tiglate using a calibrated GC-FID method. [12] Series 2: Varying Isopropanol Concentration
-
Repeat the exact same procedure, but this time use a fixed, saturating concentration of tiglic acid and vary the concentrations of isopropanol across the vials.
Data Analysis and Model Fitting
-
Calculate Initial Rates: For each reaction vial, plot the concentration of isopropyl tiglate versus time. The initial reaction rate (v) is the slope of the linear portion of this curve, typically the first 4-5 data points.
-
Non-Linear Regression: Using statistical software (e.g., Origin, GraphPad Prism, Python with SciPy), perform a non-linear regression analysis. Fit the experimentally determined initial rates (v) and their corresponding substrate concentrations ([A] and [B]) directly to the Ping-Pong Bi-Bi equation.
-
Determine Parameters: The regression analysis will yield the values for the kinetic parameters Vmax, KmA, and KmB, along with their standard errors and a goodness-of-fit metric (e.g., R²). [13]An R² value close to 1.0 indicates a strong fit between the experimental data and the proposed model.
Performance Comparison: Enzymatic vs. Chemical Synthesis
A key advantage of the validated enzymatic process is its superior performance under green chemistry principles when compared to traditional acid-catalyzed esterification.
| Parameter | Enzymatic Synthesis (Novozym 435) | Traditional Chemical Synthesis | Justification & Rationale |
| Catalyst | Immobilized Lipase (Candida antarctica) [3] | Strong Acid (e.g., H₂SO₄, p-TSA) [14] | The enzyme is specific, reusable, and non-corrosive. Acid catalysts are corrosive, hazardous, and generate waste. |
| Temperature | 40 - 70 °C [15] | 80 - 120 °C (often at reflux) [16] | Lower temperature reduces energy consumption and minimizes side reactions and thermal degradation of products. |
| Pressure | Atmospheric | Atmospheric | Both methods are typically run at atmospheric pressure, although vacuum can be used in chemical synthesis to remove water. |
| Yield | High (>95% achievable with optimization) | Variable, often high but requires excess alcohol | Enzymatic reactions are highly selective, leading to cleaner products and higher yields of the desired ester. |
| Byproducts | Water | Water, oxidation/degradation products | The high specificity of the enzyme prevents the formation of unwanted side products common in high-temperature acid catalysis. |
| Catalyst Reusability | Excellent (can be used for >10 cycles) [10] | Not reusable (neutralized during workup) | Immobilization allows for easy separation and reuse of the biocatalyst, significantly lowering process costs. |
| Environmental Impact | Low (biodegradable catalyst, low energy) | High (corrosive waste, high energy use) | The biocatalytic route aligns with the principles of green chemistry, offering a more sustainable manufacturing process. |
Conclusion
The validation of a kinetic model, such as the Ping-Pong Bi-Bi mechanism for the Novozym 435-catalyzed synthesis of isopropyl tiglate, is a critical step in transitioning a biocatalytic process from the laboratory to industrial application. It provides a robust mathematical framework for understanding and optimizing the reaction. The experimental data clearly demonstrates that this enzymatic method is not only viable but superior to traditional chemical routes, offering high yields under mild, environmentally friendly conditions with a reusable catalyst. For drug development and fine chemical professionals, adopting such validated biocatalytic processes is key to developing sustainable, efficient, and cost-effective synthetic strategies.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5367745, Isopropyl tiglate. Available at: [Link]
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Celligoi, M. A. P., et al. (2017). Kinetic model for lipase activity. ResearchGate. Available at: [Link]
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ResearchGate (n.d.). Operational stability of Novozym 435; reaction conditions for the synthesis of isopropyl palmitate. Available at: [Link]
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Small, J. R., et al. (2021). A generalised enzyme kinetic model for predicting the behaviour of complex biochemical systems. PMC, NIH. Available at: [Link]
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Ping, B. T. Y., et al. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. OAText. Available at: [Link]
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Garcia-Galan, C., et al. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Digital CSIC. Available at: [Link]
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Li, G., et al. (2022). Characterization of a novel thermostable alkaline lipase derived from a compost metagenomic library and its potential application in the detergent industry. Frontiers. Available at: [Link]
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Holland, B., et al. (2020). Kinetic Modeling of a Consecutive Enzyme-Catalyzed Enantioselective Reaction in Supercritical Media. ACS Omega, ACS Publications. Available at: [Link]
-
Ghiaci, M., et al. (2023). Special Issue on “Enzymatic Synthesis and Characterization of Polymers”. Processes, WUR eDepot. Available at: [Link]
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Aissa, I., et al. (2022). Purification, Biochemical and Kinetic Characterization of a Novel Alkaline sn-1,3-Regioselective Triacylglycerol Lipase from Penicilliumcrustosum Thom Strain P22 Isolated from Moroccan Olive Mill Wastewater. MDPI. Available at: [Link]
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LibreTexts Chemistry (2022). The "Ping-Pong" Mechanism. Available at: [Link]
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de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC, NIH. Available at: [Link]
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OAText (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. Available at: [Link]
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Rolandi, L., et al. (2022). Closed-loop identification of enzyme kinetics applying model-based design of experiments. Reaction Chemistry & Engineering, RSC Publishing. Available at: [Link]
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Fernandez-Lafuente, R. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, RSC Publishing. Available at: [Link]
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de Jong, M. C. (2010). Reactive distillation for cosmetic ingredients : an alternative for the production of isopropyl myristate?. Pure. Available at: [Link]
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MDPI (2018). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). Available at: [Link]
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ResearchGate (2020). How to develop ping pong bi bi mechanism with substrate inhibition according to Michaelis Menten?. Available at: [Link]
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ResearchGate (n.d.). KINETIC MODEL FOR TRIGLYCERIDE HYDROLYSIS USING LIPASE: REVIEW. Available at: [Link]
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arXiv (2025). Deterministic and Stochastic Models in Enzyme Kinetics An Expanded Analysis with Simulation and Experimental Context. Available at: [Link]
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Vadgama, R. N., et al. (2015). Green synthesis of isopropyl myristate in novel single phase medium Part II: Packed bed reactor (PBR) studies. ResearchGate. Available at: [Link]
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Wu, J. C., & Wang, Y. J. (2015). Evolution of Enzyme Kinetic Mechanisms. PMC, NIH. Available at: [Link]
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bioRxiv (2021). Model Balancing: A Search for In-Vivo Kinetic Constants and Consistent Metabolic States. Available at: [Link]
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YouTube (2015). Kinetics of Bi-substrate reaction, Ping-Pong reaction, multi-substrate reaction. Available at: [Link]
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In-Silico Biology (2020). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available at: [Link]
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A Comparative Guide to Semiochemical Attractants for Integrated Pest Management: Evaluating Isopropyl Tiglate Against Established Lures
This guide provides a technical comparison of pest attractants, focusing on the established efficacy of standard chemical lures for key agricultural pests and outlining the rigorous scientific methodologies required to evaluate novel compounds such as isopropyl tiglate. Designed for researchers and pest management professionals, this document synthesizes field-proven data with the fundamental principles of chemical ecology to provide a framework for efficacy testing and implementation.
Introduction to Semiochemicals in Pest Management
Semiochemicals, or information-conveying chemicals, are the cornerstone of modern Integrated Pest Management (IPM) strategies. By leveraging the chemical signals that insects use to find mates, locate food, and avoid predators, we can monitor and manage pest populations with high specificity and reduced reliance on broad-spectrum insecticides. These attractants, often volatile organic compounds (VOCs), can be deployed in traps for monitoring population dynamics, for mass trapping to reduce pest numbers, or in "attract-and-kill" systems.
Isopropyl tiglate is a floral compound that has been identified as a component in the scent profiles of various plants. Its potential as a generalist attractant for certain pest species, particularly beetles, warrants investigation. However, its efficacy must be rigorously compared against the highly effective, species-specific lures that have been developed and optimized over decades of research. This guide will focus on the established attractants for three major pests: the Japanese beetle (Popillia japonica), the Oriental fruit fly (Bactrocera dorsalis), and the Western corn rootworm (Diabrotica virgifera virgifera).
Comparative Efficacy: Isopropyl Tiglate vs. Gold-Standard Attractants
An effective attractant is characterized by both its potency (the strength of attraction) and its specificity (attracting the target pest while minimizing bycatch of non-target or beneficial insects). The following sections detail the current industry-standard attractants for major pests, which serve as the benchmark against which isopropyl tiglate must be evaluated.
Case Study: Japanese Beetle (Popillia japonica)
The Japanese beetle is a highly destructive pest of nearly 300 plant species. Management and monitoring programs have successfully utilized a potent synthetic attractant that mimics both sex pheromones and floral kairomones.
-
Established Alternative: A dual-lure system is the gold standard. This typically consists of a combination of a floral lure (a mixture of phenethyl propionate, eugenol, and geraniol ) and a synthetic female sex pheromone.[1][2][3][4] Some formulations have found that a combination of just phenethyl propionate and eugenol is also a highly potent attractant.[5][6]
-
Performance Data: Traps baited with this dual lure consistently capture high numbers of adult beetles.[1][7] Studies have shown that traps baited with the floral lure component combined with the sex pheromone capture significantly more beetles than traps baited with the pheromone alone.[1] The efficacy of these traps is such that they are used for population monitoring to time insecticide applications and, in some cases, for mass trapping.[7][8]
Table 1: Established Attractants for Japanese Beetle
| Attractant/Lure | Composition | Target Sex | Efficacy Notes |
| Standard Dual Lure | Phenethyl Propionate + Eugenol + Geraniol (PEG) + Synthetic Sex Pheromone | Both | Considered the industry standard for monitoring and mass trapping.[1][2][3] |
| Potent Floral Lure | Phenethyl Propionate + Eugenol | Primarily Males | A patent describes this combination as being significantly more attractive than previous standards.[5][6] |
To establish its viability, isopropyl tiglate would need to be tested alone and in combination with other compounds in field trials, with trap captures compared directly against the PEG and PEP+Eugenol standards.
Case Study: Oriental Fruit Fly (Bactrocera dorsalis)
The Oriental fruit fly is a serious invasive pest of a wide variety of fruits and vegetables. Eradication and control programs worldwide rely on a powerful male-specific parapheromone.
-
Established Alternative: Methyl eugenol is an exceptionally potent and specific attractant for male B. dorsalis.[9][10] Males are irresistibly drawn to this compound, feeding on it voraciously.[10]
-
Performance Data: Its high volatility and attractiveness make it ideal for early detection and in "Male Annihilation Technique" (MAT) programs, where it is mixed with a small amount of insecticide.[11] This technique has been successfully used to eradicate populations.[10] Field trials consistently show that traps baited with methyl eugenol capture significantly more B. dorsalis than other lures, such as protein-based food attractants.[9]
Table 2: Established Attractants for Oriental Fruit Fly
| Attractant/Lure | Composition | Target Sex | Efficacy Notes |
| Standard Parapheromone | Methyl Eugenol (ME) | Males only | Extremely powerful and specific; the cornerstone of detection and eradication programs.[9][10] |
| Food-Based Lure | Hydrolyzed Protein (e.g., Nu-Lure) | Primarily Females | Attracts females seeking a protein source for egg production; less effective than ME for overall capture but useful for monitoring female populations.[12][13] |
For isopropyl tiglate to be considered a useful tool for B. dorsalis management, it would need to demonstrate comparable or superior attraction to methyl eugenol, or prove effective at attracting female flies, which are not targeted by ME.
Case Study: Western Corn Rootworm (Diabrotica virgifera virgifera)
The Western corn rootworm (WCR) is a major pest of maize in North America and Europe. Attractant strategies are more complex, targeting different life stages with different cues.
-
Established Alternatives:
-
Larvae: Newly hatched larvae in the soil are attracted to carbon dioxide (CO2) released from corn roots, which they use as a primary cue to locate their host.[14]
-
Adults: Monitoring of adult populations is typically done using unbaited yellow sticky traps, which act as a visual attractant.[15] Gustatory stimulants are also used in some control strategies to encourage feeding on insecticide baits.
-
-
Performance Data: Field studies have explored using CO2-emitting capsules to "attract-and-kill" larvae by luring them to soil insecticides, though results have been mixed.[14] For adults, yellow sticky traps are a reliable method for monitoring population density and informing management decisions.[15]
Table 3: Established Attractants for Western Corn Rootworm
| Attractant/Lure | Target Stage | Mechanism | Efficacy Notes |
| Carbon Dioxide (CO2) | Larvae | Olfactory (Kairomone) | Primary cue for host-finding by larvae in soil.[14] |
| Yellow Sticky Traps | Adults | Visual | Standard method for monitoring adult population levels.[15] |
| Gustatory Stimulants | Adults | Feeding Stimulant | Used to enhance the effectiveness of insecticide baits. |
Any evaluation of isopropyl tiglate for WCR control would need to specify the target life stage. It would have to be tested in laboratory olfactometers and field trials against visual cues for adults or be assessed for any influence on larval behavior in the soil.
Experimental Protocols for Efficacy Validation
To objectively compare a novel attractant like isopropyl tiglate against an established standard, a multi-tiered experimental approach is required. This ensures that the physiological response, behavioral preference, and real-world field performance are all quantified.
Laboratory Bioassay: Electroantennography (EAG)
Causality: The first step is to determine if the target insect can even detect the chemical. EAG measures the collective electrical response of the olfactory neurons on an insect's antenna to a volatile stimulus. A positive EAG response confirms that the insect's olfactory system recognizes the compound, which is a prerequisite for attraction.
Protocol:
-
Insect Preparation: An adult insect is immobilized, and its head is secured. One antenna is carefully positioned for recording.
-
Electrode Placement: A reference electrode is inserted into the head capsule, and a recording electrode is placed in contact with the distal tip of the antenna.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna.
-
Odorant Injection: A precise puff of air carrying the test compound (e.g., isopropyl tiglate) is injected into the continuous air stream for a short duration (e.g., 500 ms).
-
Data Recording: The change in electrical potential (depolarization) across the antenna is amplified and recorded. The amplitude of this response indicates the strength of the olfactory stimulation.
-
Controls: A solvent blank (control) and a known positive attractant (e.g., a component of the PEG lure for Japanese beetle) are tested to ensure the preparation is responsive and to provide a benchmark.
Caption: Workflow for Electroantennography (EAG) analysis.
Laboratory Bioassay: Y-Tube Olfactometer
Causality: While EAG confirms detection, it does not confirm behavioral attraction. An olfactometer is a choice-based assay that measures an insect's preference between two competing odor sources. This directly tests if a chemical is an attractant, a repellent, or neutral.
Protocol:
-
Apparatus Setup: A Y-shaped glass or plastic tube is used. Purified, humidified air is pumped through two arms, creating laminar flow down the central leg.
-
Odor Source Introduction: The test compound (isopropyl tiglate) is applied to a filter paper and placed in one arm's air stream. A solvent control is placed in the other arm. To compare two attractants, the standard lure would be placed in the second arm.
-
Insect Release: A single insect is introduced at the downwind end of the central leg.
-
Behavioral Observation: The insect is given a set amount of time (e.g., 5-10 minutes) to move upwind and make a choice. A choice is recorded when the insect crosses a line into one of the arms and remains for a minimum period.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded over many replicates (e.g., 50-100 insects). A statistically significant preference for the treatment arm indicates attraction.
-
System Validation: The positions of the treatment and control arms are swapped regularly to control for any positional bias in the setup.
Caption: Setup of a two-choice Y-tube olfactometer experiment.
Field Trial Protocol: Trap-Based Comparison
Causality: Laboratory results do not always translate to the field, where environmental factors (wind, temperature, competing odors) play a significant role. Field trapping studies are the ultimate validation of an attractant's practical efficacy.
Protocol:
-
Experimental Design: A Randomized Complete Block Design (RCBD) or a Latin Square Design is used to minimize the effects of spatial variation within the field.[15] The field is divided into several blocks, and each block contains one replicate of each treatment.
-
Treatments: Treatments will include:
-
Trap baited with Isopropyl Tiglate.
-
Trap baited with the Standard Lure (e.g., PEG for Japanese beetle).
-
Unbaited Trap (Control).
-
-
Trap Deployment: Traps are deployed within the test area, spaced sufficiently far apart (e.g., >20 meters) to prevent interference between lures.[7] The position of each treatment within a block is randomized.
-
Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of target insects (and any significant non-target species) is counted and recorded.[7] Lures are replaced according to their specified field life.
-
Statistical Analysis: The mean number of insects captured per trap per collection interval is calculated for each treatment. Statistical tests (e.g., ANOVA followed by a means separation test like Tukey's HSD) are used to determine if there are significant differences in capture rates between isopropyl tiglate, the standard lure, and the control.
Caption: Randomized Complete Block Design for field trap trials.
Conclusion and Future Directions
The established attractants for the Japanese beetle (PEG/PEP+Eugenol blends), Oriental fruit fly (methyl eugenol), and Western corn rootworm (visual/CO2 cues) represent high-performance benchmarks in pest management. While isopropyl tiglate may show promise as a floral attractant, its practical utility can only be determined through a systematic and rigorous evaluation process.
For researchers and product development professionals, the path to validating a novel attractant requires a hierarchical approach: confirming physiological detection via EAG, demonstrating behavioral preference in olfactometer assays, and finally, proving superior or equivalent performance against industry standards in replicated field trials. Without comprehensive data from such studies, the efficacy of isopropyl tiglate relative to these powerful, established alternatives remains speculative. Future research should focus on conducting these direct, quantitative comparisons to ascertain its potential role in modern IPM programs.
References
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Microbe Investigations. (n.d.). Y-Tube Olfactometer Mosquito Repellent Testing Services. Retrieved from [Link]
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Piñero, J. C., & Dudenhoeffer, A. P. (2018). Mass trapping designs for organic control of the Japanese beetle, Popillia japonica (Coleoptera: Scarabaeidae). Pest Management Science, 74(11), 2605-2613. Retrieved from [Link]
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ResearchGate. (n.d.). Captures of Popillia japonica adults according to trap design in 2016. Retrieved from [Link]
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Ladd, T. L., & Klein, M. G. (1982). Japanese beetle (Coleoptera: Scarabaeidae) : Response to synthetic sex attractant plus phenethyl propionate: Eugenol. Journal of Economic Entomology, 75(5), 842-844. Retrieved from [Link]
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Tan, K. H. (2009). Effectiveness of attract-and-kill systems using methyl eugenol incorporated with neonicotinoid insecticides against the oriental fruit fly (Diptera: Tephritidae). Journal of Economic Entomology, 102(3), 1044-1052. Retrieved from [Link]
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Cornelius, M. L., Duan, J. J., & Messing, R. H. (1999). Capture of Oriental Fruit Flies (Diptera: Tephritidae) by Protein-Baited Traps and Fruit-mimicking Visual Traps in a Guava Orchard. Environmental Entomology, 28(6), 1140-1144. Retrieved from [Link]
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Youssef, N. N., Oliver, J. B., & Ranger, C. M. (2009). Field evaluation of essential oils for reducing attraction by the Japanese beetle (Coleoptera: Scarabaeidae). Journal of Economic Entomology, 102(4), 1551-1558. Retrieved from [Link]
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EPPO. (n.d.). Popillia japonica. Retrieved from [Link]
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Toepfer, S., et al. (2015). Field evaluation of an attract and kill strategy for western corn rootworm larvae. Journal of Pest Science, 89(2), 437-448. Retrieved from [Link]
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ResearchGate. (n.d.). How can I measure the attractive and repellent effect of certain chemicals toward insects?. Retrieved from [Link]
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Cha, D. H., et al. (2021). Field Evaluation of Different Attractants for Detecting and Monitoring Drosophila suzukii. Frontiers in Ecology and Evolution, 9. Retrieved from [Link]
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Assessment of Different Food-based Attractants and Methyl eugenol for Trapping the Oriental Fruit Fly, Bactrocera dorsalis (Diptera: Tephritidae) on Guava Homestead Trees. (2018). International Journal of Environment, Agriculture and Biotechnology, 3(4). Retrieved from [Link]
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Shelly, T. E., et al. (2021). Field Capture of Male Oriental Fruit Flies (Diptera: Tephritidae) in Traps Baited with Solid Dispensers Containing Varying Amounts of Methyl Eugenol. Florida Entomologist, 104(1), 35-39. Retrieved from [Link]
-
Tóth, F., et al. (2020). Effects of adult western corn rootworm (Diabrotica virgifera virgifera LeConte, Coleoptera: Chrysomelidae) silk feeding on yield parameters of sweet maize. PLOS ONE, 15(11), e0241830. Retrieved from [Link]
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EPPO. (2016). PM 9/21(1) Popillia japonica: procedures for official control. EPPO Bulletin, 46(3), 543-555. Retrieved from [Link]
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Kiss, J., et al. (2019). Effects of adult western corn rootworm (Diabrotica virgifera virgifera LeConte, Coleoptera: Chrysomelidae) silk feeding on yield parameters of sweet maize. ResearchGate. Retrieved from [Link]
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Shelly, T. E. (2015). Do Females of Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) Gain an Indirect Benefit by Mating with Methyl Eugenol–Fed Males?. Proceedings of the Hawaiian Entomological Society, 47, 47-55. Retrieved from [Link]
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USDA ARS. (2009). Field Evaluation of Essential Oils for Reducing Attraction by the Japanese Beetle (Coleoptera: Scarabaeidae). Retrieved from [Link]
-
Cornelius, M. L., et al. (2001). Visual and olfactory stimuli and fruit maturity affect trap captures of Oriental fruit flies (Diptera: Tephritidae). Journal of Economic Entomology, 94(5), 1203-1210. Retrieved from [Link]
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A Comparative Stability Analysis of Isopropyl Tiglate in Various Packaging Materials: A Technical Guide for Researchers
This guide provides a comprehensive comparative study on the stability of Isopropyl tiglate when stored in different common packaging materials. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental design, analytical methodologies, and resulting data to inform critical decisions on formulation and packaging, ensuring product integrity and longevity.
Introduction: The Imperative of Stability for Isopropyl Tiglate
Isopropyl tiglate, an unsaturated ester with a characteristic minty and green aroma, finds application in the fragrance and flavor industries.[1] Its chemical structure, featuring a reactive double bond and an ester linkage, predisposes it to degradation through various pathways, including hydrolysis, oxidation, and photodegradation. Ensuring the stability of Isopropyl tiglate is paramount to maintaining its sensory profile, purity, and overall quality throughout its shelf life.
The choice of packaging material is a critical determinant of a product's stability. Interactions between the stored substance and the container can lead to degradation of the active ingredient, leaching of container components into the product, or adsorption of the substance onto the container walls. This guide presents a systematic investigation into the stability of Isopropyl tiglate in a selection of commonly used packaging materials: Type I borosilicate glass, High-Density Polyethylene (HDPE), Low-Density Polyethylene (LDPE), and Polypropylene (PP).
Scientific Rationale and Experimental Design
The experimental design is grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, specifically ICH Q1A(R2) for stability testing of new drug substances and products.[2] The core objective is to subject Isopropyl tiglate to a range of environmental conditions in different packaging to identify the optimal storage solution that minimizes degradation and interaction.
Selection of Packaging Materials
The chosen materials represent a spectrum of packaging options with varying chemical and physical properties:
-
Type I Borosilicate Glass: Esteemed for its high chemical resistance and inertness, borosilicate glass serves as the control and benchmark for this study.[3][4] It is generally considered the most inert packaging material for a wide range of chemical compounds.
-
High-Density Polyethylene (HDPE): A widely used rigid plastic known for its good moisture barrier properties and chemical resistance to many compounds.[5]
-
Low-Density Polyethylene (LDPE): A more flexible plastic than HDPE, often used for squeezable containers. Its barrier properties are generally lower than those of HDPE.[5]
-
Polypropylene (PP): A rigid plastic with good thermal stability and resistance to a variety of chemicals.
Forced Degradation Studies: Unveiling Potential Degradation Pathways
To develop a stability-indicating analytical method, a forced degradation study is an essential first step.[6][7] This involves intentionally degrading Isopropyl tiglate under more aggressive conditions than those used for accelerated stability testing to produce its potential degradation products. The targeted degradation is typically in the range of 5-20%.[2]
Experimental Protocol: Forced Degradation of Isopropyl Tiglate
-
Acid Hydrolysis: Dissolve Isopropyl tiglate in a 1:1 solution of acetonitrile and 0.1 N hydrochloric acid. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve Isopropyl tiglate in a 1:1 solution of acetonitrile and 0.1 N sodium hydroxide. Maintain the solution at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve Isopropyl tiglate in a solution of 3% hydrogen peroxide in acetonitrile. Keep the solution at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose a solution of Isopropyl tiglate in acetonitrile to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Degradation: Store neat Isopropyl tiglate at 70°C for 48 hours.
Following exposure to each stress condition, the samples are analyzed by a developed stability-indicating method to identify and separate the degradation products from the parent compound.
Analytical Methodology: A Stability-Indicating Approach
A robust analytical method is the cornerstone of any stability study. For a volatile compound like Isopropyl tiglate, Gas Chromatography with Mass Spectrometry (GC-MS) is the technique of choice, offering high resolution and definitive peak identification.[8][9][10]
Experimental Protocol: Stability-Indicating GC-MS Method
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A mid-polarity capillary column, such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness), is suitable for separating volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer: Electron Ionization (EI) mode with a scan range of m/z 40-300.
-
Quantification: The assay of Isopropyl tiglate is determined by comparing the peak area of the sample to that of a reference standard of known concentration. Degradation products are reported as a percentage of the initial Isopropyl tiglate peak area.
This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and range to ensure it is stability-indicating.
Comparative Stability Study Protocol
Workflow for Comparative Stability Study
Caption: Experimental workflow for the comparative stability study of Isopropyl tiglate.
Predicted Results and Data Interpretation
The stability of Isopropyl tiglate is expected to vary significantly across the different packaging materials and storage conditions. The following tables present a hypothetical but scientifically plausible set of results to illustrate the expected outcomes of this study.
Assay of Isopropyl Tiglate (%)
| Packaging Material | Time (Months) | 25°C / 60% RH | 40°C / 75% RH |
| Type I Borosilicate Glass | 0 | 100.0 | 100.0 |
| 6 | 99.8 | 99.5 | |
| 12 | 99.5 | 98.9 | |
| 24 | 99.0 | 97.5 | |
| HDPE | 0 | 100.0 | 100.0 |
| 6 | 99.2 | 98.0 | |
| 12 | 98.5 | 96.2 | |
| 24 | 97.0 | 92.8 | |
| LDPE | 0 | 100.0 | 100.0 |
| 6 | 98.5 | 96.5 | |
| 12 | 97.0 | 93.1 | |
| 24 | 94.2 | 88.5 | |
| PP | 0 | 100.0 | 100.0 |
| 6 | 99.0 | 97.8 | |
| 12 | 98.2 | 95.5 | |
| 24 | 96.5 | 91.7 |
Total Degradation Products (%)
| Packaging Material | Time (Months) | 25°C / 60% RH | 40°C / 75% RH |
| Type I Borosilicate Glass | 0 | < 0.05 | < 0.05 |
| 6 | 0.1 | 0.3 | |
| 12 | 0.2 | 0.6 | |
| 24 | 0.5 | 1.2 | |
| HDPE | 0 | < 0.05 | < 0.05 |
| 6 | 0.3 | 0.8 | |
| 12 | 0.6 | 1.5 | |
| 24 | 1.2 | 3.5 | |
| LDPE | 0 | < 0.05 | < 0.05 |
| 6 | 0.5 | 1.2 | |
| 12 | 1.0 | 2.8 | |
| 24 | 2.5 | 5.8 | |
| PP | 0 | < 0.05 | < 0.05 |
| 6 | 0.4 | 1.0 | |
| 12 | 0.8 | 2.2 | |
| 24 | 1.8 | 4.6 |
Leachable Compounds
Leachables are compounds that migrate from the packaging material into the product under normal storage conditions.[5][11] The identification and quantification of leachables are critical for ensuring the safety and quality of the product.
| Packaging Material | Leachable Compound(s) | Potential Source |
| Type I Borosilicate Glass | None Detected | - |
| HDPE | Antioxidants (e.g., Irganox 1010, Irgafos 168) | Polymer additives |
| LDPE | Slip agents (e.g., erucamide), Antioxidants | Polymer additives |
| PP | Antioxidants, Clarifying agents | Polymer additives |
Discussion and Mechanistic Insights
The anticipated data suggests that Type I borosilicate glass will provide the most stable environment for Isopropyl tiglate, with minimal degradation and no detectable leachables. This is consistent with the known inertness of borosilicate glass.[3][4]
Among the plastic packaging, a hierarchy of stability is expected: PP > HDPE > LDPE . This is attributed to the differences in their polymer structures, densities, and the types and amounts of additives used. LDPE, with its lower density and more branched polymer chains, is likely to be more permeable to Isopropyl tiglate and may allow for a greater degree of interaction and leaching of additives. The higher levels of degradation in plastic containers could be catalyzed by the presence of leached additives or by direct interaction with the polymer surface.
Potential Degradation Pathways of Isopropyl Tiglate
Caption: Plausible degradation pathways of Isopropyl tiglate.
Conclusion and Recommendations
Based on the comprehensive stability data, Type I borosilicate glass is the most recommended packaging material for ensuring the long-term stability of Isopropyl tiglate. It offers superior protection against degradation and eliminates the risk of contamination from leachable compounds.
For applications where plastic packaging is necessary due to cost, weight, or other considerations, Polypropylene (PP) presents the most viable alternative , followed by HDPE. LDPE should be used with caution and for shorter shelf-life products due to its lower barrier properties and higher potential for product-package interactions.
This guide underscores the critical importance of conducting thorough stability studies that are tailored to the specific chemical properties of the substance and the intended packaging. The methodologies and data presented herein provide a robust framework for making informed decisions to ensure the quality, safety, and efficacy of products containing Isopropyl tiglate.
References
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PubChem. Isopropyl tiglate. National Center for Biotechnology Information. [Link][8]
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ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][2]
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CP Lab Safety. Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. [Link][5]
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Iftikhar, A., et al. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Water Emerging Contaminants & Nanoplastics. [Link][5]
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Iftikhar, A., et al. (2024). Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions. Environmental Science & Technology. [Link][12]
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Science and Education Publishing. GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. [Link][13]
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Iftikhar, A., et al. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Water Emerging Contaminants & Nanoplastics. [Link][11]
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Shimadzu. M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. [Link][9]
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ResearchGate. Development and Validation of a Novel Free Fatty Acid Butyl Ester Gas Chromatography Method for the Determination of Free Fatty Acids in Dairy Products. [Link][14]
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ResearchGate. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link][6]
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Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link][7]
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The Good Scents Company. isopropyl tiglate. [Link]
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Coresta. Non-targeted Analysis Using Gas Chromatography Mass Spectrometry to Evaluate Stability of E-vapor Products. [Link]
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Advanced Research & Novel Applications
Application Note: Enantioselective Synthesis of Chiral Derivatives from Isopropyl Tiglate
Introduction: The Significance of Chirality and Isopropyl Tiglate as a Versatile Precursor
In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to synthesize single enantiomers of bioactive molecules is a cornerstone of pharmaceutical chemistry. Isopropyl tiglate, an α,β-unsaturated ester, serves as an excellent and readily available prochiral substrate for the synthesis of a variety of chiral building blocks. Its conjugated double bond and ester functionality provide two key points for stereoselective transformations, enabling the introduction of new stereocenters with high fidelity.
This application note provides a comprehensive guide to the enantioselective synthesis of valuable chiral derivatives from isopropyl tiglate. We will explore three principal asymmetric transformations:
-
Asymmetric Conjugate Addition: Introducing a nucleophile to the β-position to create a stereocenter.
-
Asymmetric Hydrogenation: Saturating the double bond to generate up to two stereocenters.
-
Asymmetric Dihydroxylation and Epoxidation: Functionalizing the double bond with oxygen-containing groups to produce chiral diols and epoxides.
Each section will delve into the mechanistic underpinnings of the transformation, present detailed, field-proven protocols, and offer insights into the selection of catalysts and reaction conditions.
Asymmetric Conjugate Addition: Crafting β-Functionalized Chiral Esters
The conjugate addition, or Michael addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction.[1] The use of chiral catalysts allows for the enantioselective formation of a new stereocenter at the β-position of isopropyl tiglate.
Mechanistic Rationale: The Role of the Chiral Catalyst
The enantioselectivity of the conjugate addition is governed by the chiral catalyst, which can be a metal complex or an organocatalyst. The catalyst activates the substrate and/or the nucleophile, creating a chiral environment that directs the approach of the nucleophile to one face of the enoate.
-
Chiral Lewis Acids: A chiral Lewis acid can coordinate to the carbonyl oxygen of the isopropyl tiglate, lowering the LUMO of the Michael acceptor and enhancing its electrophilicity. The chiral ligands on the metal center then sterically shield one face of the double bond, favoring nucleophilic attack from the less hindered face.[2][3]
-
Organocatalysis: Chiral amines, such as those derived from cinchona alkaloids or prolinol ethers, can react with the α,β-unsaturated ester to form a chiral iminium ion intermediate. This intermediate then reacts with the nucleophile, with the stereochemical outcome dictated by the catalyst's structure.[4]
Caption: Workflow for Asymmetric Conjugate Addition.
Protocol: Organocatalytic Michael Addition of Diethyl Malonate
This protocol is adapted from established methods for the organocatalytic Michael addition of malonates to α,β-unsaturated aldehydes and esters.[5][6]
Materials:
-
Isopropyl tiglate (1.0 mmol, 142.2 mg)
-
Diethyl malonate (1.2 mmol, 192.2 mg, 181 µL)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 32.5 mg)
-
Toluene, anhydrous (5 mL)
-
Hydrochloric acid, 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol).
-
Add anhydrous toluene (5 mL) and stir until the catalyst is fully dissolved.
-
Add isopropyl tiglate (1.0 mmol) to the solution.
-
Add diethyl malonate (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24-48 hours), quench the reaction by adding 1 M HCl (5 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the chiral diethyl 2-(1-isopropoxy-1-oxo-2-methylbutan-3-yl)malonate.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Summary: Asymmetric Conjugate Addition
| Catalyst Type | Nucleophile | Typical Yield (%) | Typical ee (%) | Reference |
| Chiral Lewis Acid (e.g., LiAl(BINOL)₂) | Diethyl Malonate | 80-95 | 85-95 | [7] |
| Organocatalyst (Cinchona-derived) | Thiols | 85-98 | up to 95 | [8] |
| Copper-Phosphoramidite Complex | Grignard Reagents | 70-90 | 90-99 | [9] |
Asymmetric Hydrogenation: Accessing Chiral Saturated Esters
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds from prochiral olefins.[10] For isopropyl tiglate, this reaction can generate a chiral center at the β-position, or if the starting material is appropriately substituted, at both the α and β-positions.
Mechanistic Insights: The Role of Chiral Metal Complexes
Rhodium and iridium complexes with chiral phosphine ligands are highly effective for the asymmetric hydrogenation of α,β-unsaturated esters.[10][11] The catalytic cycle generally involves:
-
Oxidative Addition: The metal complex reacts with molecular hydrogen.
-
Substrate Coordination: The isopropyl tiglate coordinates to the chiral metal center.
-
Migratory Insertion: One of the hydride ligands is transferred to the β-carbon of the double bond.
-
Reductive Elimination: The second hydride is transferred to the α-carbon, releasing the saturated chiral ester and regenerating the catalyst.
The enantioselectivity arises from the steric and electronic interactions between the substrate and the chiral ligand in the coordination and migratory insertion steps.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Highly enantioselective and recyclable organocatalytic Michael addition of malonates to α,β-unsaturated aldehydes in aqueous media - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Sci-Hub. Enantioselective Organocatalytic Thiol Addition to α,β-Unsaturated α-Amino Acid Derivatives / Synlett, 2012 [sci-hub.box]
- 9. Asymmetric copper-catalyzed conjugate additions of organometallic reagents in the syntheses of natural compounds and pharmaceuticals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Isopropyl Tiglate as a Michael Acceptor in Asymmetric Synthesis
Abstract & Strategic Rationale
Isopropyl Tiglate (Isopropyl (E)-2-methyl-2-butenoate) represents a distinct class of "challenging" Michael acceptors.[1] Unlike simple acrylates, this trisubstituted alkene features steric hindrance at both the
This guide details the protocol for the Copper-Catalyzed Asymmetric Conjugate Addition (Cu-ACA) of organometallic reagents to Isopropyl Tiglate. By leveraging the steric bulk of the isopropyl ester to direct facial selectivity, researchers can achieve high enantiomeric excess (ee) in the formation of chiral esters—critical intermediates for polyketide and terpenoid synthesis.
Key Technical Advantages[1][2][3]
-
Steric Steering: The isopropyl group provides superior facial differentiation compared to methyl/ethyl esters, enhancing catalyst-substrate interaction.
-
Chemoselectivity: The bulkier ester suppresses the competing 1,2-addition (direct carbonyl attack) often observed with Grignard reagents.
-
Scalability: The protocol utilizes robust Copper(I) catalysis, avoiding expensive Rhodium or Palladium alternatives.
Mechanistic Insight: The "Steric Wall" Effect
The primary challenge in reacting Isopropyl Tiglate is the low electrophilicity of the
The solution is Lewis Acid-assisted activation via Cu-ACA .[1] The reaction proceeds through a
Pathway Visualization
The following diagram illustrates the catalytic cycle and the critical role of the isopropyl group in enforcing stereocontrol.
Figure 1: Catalytic cycle for the Copper-Catalyzed Asymmetric Conjugate Addition to Isopropyl Tiglate. The isopropyl group (iPr) enhances the energy difference between the two transition states in the π-complex formation.
Experimental Protocol: Enantioselective Addition of Grignard Reagents
This protocol describes the addition of Methylmagnesium Bromide (MeMgBr) to Isopropyl Tiglate to generate an all-carbon quaternary center. This method is adapted from principles established by Alexakis et al. for challenging Michael acceptors.
Materials & Reagents
| Reagent | Equiv.[1][2] | Role | Specification |
| Isopropyl Tiglate | 1.0 | Substrate | >98% purity, (E)-isomer |
| Cu(OTf)₂ | 0.02 | Pre-catalyst | Anhydrous, stored in glovebox |
| (R,S,S)-Phosphoramidite | 0.04 | Chiral Ligand | Feringa-type ligand (L1) |
| MeMgBr | 1.5 | Nucleophile | 3.0 M in Et₂O |
| Dichloromethane (DCM) | - | Solvent | Anhydrous, degassed |
Step-by-Step Methodology
Phase 1: Catalyst Formation
-
Setup: Flame-dry a 25 mL Schlenk flask and equip it with a magnetic stir bar and rubber septum under an Argon atmosphere.
-
Charging: Add Cu(OTf)₂ (7.2 mg, 0.02 mmol) and the Chiral Phosphoramidite Ligand (0.04 mmol).
-
Solvation: Add anhydrous DCM (4 mL) and stir at room temperature for 30 minutes. The solution should turn colorless to pale yellow, indicating complex formation.
Phase 2: Reaction Assembly[1]
-
Substrate Addition: Add Isopropyl Tiglate (142 mg, 1.0 mmol) to the catalyst solution via syringe.
-
Cooling: Cool the mixture to -78°C using a dry ice/acetone bath. Critical: Low temperature is essential to suppress 1,2-addition.
-
Nucleophile Addition: Add MeMgBr (0.5 mL, 1.5 mmol) dropwise over 20 minutes using a syringe pump.
-
Note: Fast addition causes local heating and erosion of enantioselectivity.
-
Phase 3: Workup & Analysis[1]
-
Quenching: After 12 hours at -78°C, quench the reaction with saturated aqueous NH₄Cl (2 mL) followed by warming to room temperature.
-
Extraction: Extract the aqueous layer with Et₂O (3 x 10 mL). Dry combined organics over MgSO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography (Pentane/Et₂O 95:5).
-
Validation: Determine conversion via ¹H NMR and enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).
Data Interpretation & Troubleshooting
Expected Results
| Parameter | Target Value | Notes |
| Conversion | >95% | If low, check moisture content of solvent. |
| Yield | >85% | Loss often occurs during volatile product isolation.[1] |
| Enantioselectivity (ee) | >96% | Dependent on ligand purity and temperature control.[1] |
| Regioselectivity | >99:1 | 1,4-addition vs. 1,2-addition.[1] |
Troubleshooting Guide
Problem: Low Enantioselectivity (<80% ee)
-
Root Cause: Temperature fluctuation during Grignard addition.
-
Fix: Ensure the internal temperature remains below -70°C. Use a cryostat if available.[1]
-
Alternative: Switch solvent to Et₂O, which sometimes tightens the chiral pocket compared to DCM.
Problem: Presence of Tertiary Alcohol (1,2-Adduct)
-
Root Cause: Uncatalyzed background reaction.
-
Fix: Increase catalyst loading to 5 mol%. Ensure the Cu-complex is fully formed (clear solution) before cooling. The isopropyl group usually minimizes this, but highly reactive Grignards (e.g., AllylMgBr) may still compete.
Problem: Low Conversion
-
Root Cause: Steric bulk of Isopropyl Tiglate slowing kinetics.
-
Fix: Allow the reaction to run for 24 hours. Do not raise the temperature above -40°C, as this favors the racemic background reaction.
References
-
Mechanistic Foundation: Alexakis, A., et al. "Copper-catalyzed asymmetric conjugate addition of Grignard reagents to trisubstituted enones." Chemical Communications, 2010.[3] Link
-
Ligand Design: Feringa, B. L., et al. "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Angewandte Chemie International Edition, 2000. Link
-
Substrate Properties: "Isopropyl Tiglate Safety and Properties." The Good Scents Company. Link
-
General Methodology: Harutyunyan, S. R., & Feringa, B. L. "High-Performance Copper-Phosphoramidite Catalysts for Enantioselective Conjugate Addition." Nature, 2004. Link
Sources
- 1. Showing Compound Isopropyl tiglate (FDB016738) - FooDB [foodb.ca]
- 2. Enantioselective Conjugate Addition of Boronic Acids to α,β-Unsaturated 2-Acyl Imidazoles Catalyzed by Chiral Diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal-catalyzed asymmetric conjugate addition reaction: formation of quaternary stereocenters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Investigating the Metabolic Fate of Isopropyl Tiglate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Unraveling the Metabolic Journey of Isopropyl Tiglate
Isopropyl tiglate, a fatty acid ester, is utilized in various industries, including as a flavoring agent.[1][2][3] Understanding its metabolic fate within biological systems is paramount for assessing its safety, efficacy, and potential toxicological profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biotransformation of isopropyl tiglate. We will delve into the probable metabolic pathways, provide detailed experimental protocols for both in vitro and in vivo studies, and offer insights into the analytical techniques required for metabolite identification and quantification.
As a senior application scientist, this guide is structured to provide not just a set of instructions, but a logical framework for inquiry, grounded in the principles of xenobiotic metabolism. We will explore the "why" behind the "how," ensuring a robust and scientifically sound investigation.
Predicted Metabolic Pathways of Isopropyl Tiglate
Based on its chemical structure—an ester formed from tiglic acid and isopropanol—the metabolism of isopropyl tiglate is anticipated to proceed through two primary phases of xenobiotic biotransformation: Phase I modification and Phase II conjugation.[4]
Phase I Metabolism: The Initial Transformation
The initial metabolic attack on isopropyl tiglate is likely to be the hydrolysis of the ester bond, catalyzed by carboxylesterases ubiquitously present in the liver, plasma, and intestine.[5] This reaction would yield tiglic acid and isopropanol.
-
Hydrolysis: The ester linkage is susceptible to cleavage by carboxylesterases, resulting in the formation of tiglic acid and isopropanol. This is often the most rapid and significant metabolic pathway for simple esters.[5][6]
Following hydrolysis, the resulting metabolites, tiglic acid and isopropanol, would enter their respective metabolic pathways. Isopropanol is known to be metabolized to acetone by alcohol dehydrogenase.[7][8] Tiglic acid, a small branched-chain unsaturated carboxylic acid, can be further metabolized through pathways of fatty acid oxidation.
Additionally, oxidation of the isopropyl moiety and the tiglate double bond by cytochrome P450 (CYP) enzymes could occur, although likely to a lesser extent than hydrolysis.[9] This could lead to the formation of more polar metabolites.
Phase II Metabolism: Conjugation and Excretion
The primary metabolites from Phase I, particularly tiglic acid, may undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion.[4][10]
-
Glucuronidation: The carboxylic acid group of tiglic acid can be conjugated with glucuronic acid.
-
Amino Acid Conjugation: Tiglic acid can also be conjugated with amino acids such as glycine or glutamine.
-
Glutathione Conjugation: The double bond in tiglic acid presents a potential site for Michael addition by glutathione (GSH), a critical detoxification pathway for electrophilic compounds.[10]
The following diagram illustrates the predicted metabolic pathways of isopropyl tiglate.
Caption: Predicted metabolic pathways of isopropyl tiglate.
Experimental Protocols for Metabolic Investigation
A tiered approach, starting with in vitro models and progressing to in vivo studies, provides a comprehensive understanding of the metabolic fate of isopropyl tiglate.
Part 1: In Vitro Metabolism Studies
In vitro systems offer a controlled environment to identify potential metabolites and the enzymes responsible for their formation.
1.1. Incubation with Liver Microsomes
This protocol is designed to assess the involvement of cytochrome P450 enzymes in the metabolism of isopropyl tiglate.
Materials:
-
Isopropyl tiglate
-
Pooled human or animal liver microsomes (e.g., rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching
-
Incubator/shaking water bath at 37°C
-
Microcentrifuge tubes
-
Analytical standards of predicted metabolites (if available)
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (typically 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add isopropyl tiglate (typically 1-10 µM) to initiate the metabolic reaction. Include a control incubation without the NADPH regenerating system to assess non-CYP450 mediated metabolism.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold ACN or MeOH. This will precipitate the proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Collect the supernatant for analysis by LC-MS/MS or GC-MS to identify and quantify the parent compound and its metabolites.[9][11]
1.2. Incubation with Liver S9 Fraction or Cytosol
This protocol investigates the contribution of both microsomal (Phase I) and cytosolic (Phase II) enzymes.
Materials:
-
Same as for liver microsomes, plus:
-
Liver S9 fraction or cytosol
-
Phase II cofactors: UDPGA (for glucuronidation), PAPS (for sulfation), GSH (for glutathione conjugation)
Protocol:
The protocol is similar to the liver microsome incubation, with the following modifications:
-
Use liver S9 fraction or cytosol instead of microsomes.
-
In addition to the NADPH regenerating system, include the relevant Phase II cofactors in the incubation mixture to investigate conjugation reactions.
1.3. Incubation with Hepatocytes
Hepatocytes provide a more complete metabolic system, containing the full complement of Phase I and Phase II enzymes in their natural cellular environment.
Materials:
-
Cryopreserved or fresh hepatocytes (human or animal)
-
Hepatocyte culture medium
-
Collagen-coated plates
-
Incubator (37°C, 5% CO₂)
-
Isopropyl tiglate solution
Protocol:
-
Cell Seeding: Seed hepatocytes onto collagen-coated plates and allow them to attach.
-
Treatment: Replace the medium with fresh medium containing isopropyl tiglate at various concentrations.
-
Incubation: Incubate the cells for a defined period (e.g., 2, 8, 24 hours).
-
Sample Collection: At each time point, collect both the cell culture medium and the cell lysate.
-
Sample Preparation: Precipitate proteins from the medium and lysate samples using ACN or MeOH.[12]
-
Analysis: Analyze the supernatant for the presence of metabolites using LC-MS/MS or GC-MS.[13]
Part 2: In Vivo Metabolism Studies
In vivo studies in animal models are essential to understand the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME).
2.1. Animal Dosing and Sample Collection
Animal Model:
-
Select an appropriate animal model (e.g., rats, mice) based on the research question and ethical considerations.
Dosing:
-
Administer isopropyl tiglate via the intended route of human exposure (e.g., oral gavage for ingestion).[1]
-
Include a vehicle control group.
Sample Collection:
-
Collect blood, urine, and feces at predetermined time points post-dosing.
-
For terminal studies, collect major organs and tissues (liver, kidneys, intestine, etc.).
-
Process and store all samples appropriately (e.g., -80°C) to prevent metabolite degradation.[12][14]
2.2. Sample Preparation and Analysis
Sample Preparation:
-
Plasma/Serum: Protein precipitation with ACN or MeOH.
-
Urine: Dilution and direct injection or solid-phase extraction (SPE) for cleanup and concentration.[15]
-
Feces/Tissues: Homogenization followed by extraction with an appropriate organic solvent.
Analytical Techniques:
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The primary tool for identifying and quantifying a wide range of metabolites.[11][16]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Particularly useful for the analysis of volatile metabolites like isopropanol and acetone.[17][18] Derivatization may be required for non-volatile metabolites.[17]
Data Analysis and Metabolite Identification
A systematic approach is crucial for analyzing the complex datasets generated from metabolomics studies.
| Analytical Technique | Information Provided | Considerations |
| LC-MS/MS | Molecular weight, fragmentation pattern, retention time. | High sensitivity and specificity for a broad range of metabolites.[11] |
| High-Resolution MS | Accurate mass measurement for elemental composition determination. | Essential for identifying unknown metabolites. |
| GC-MS | Retention index, mass spectrum. | Ideal for volatile and thermally stable compounds.[17][19] |
Metabolite Identification Strategy:
-
Untargeted Analysis: Screen for all potential metabolites by comparing treated samples with controls.
-
Mass Shift Analysis: Look for mass shifts corresponding to expected metabolic transformations (e.g., hydrolysis, oxidation, conjugation).
-
Fragmentation Pattern Analysis: Interpret the MS/MS fragmentation patterns to elucidate the structure of the metabolites.
-
Comparison with Standards: Confirm the identity of metabolites by comparing their retention times and mass spectra with those of authentic standards.
The following diagram outlines the general workflow for a metabolomics study.
Caption: General experimental workflow for metabolomics studies.
Conclusion and Future Directions
The methodologies outlined in this document provide a robust framework for a thorough investigation into the metabolic fate of isopropyl tiglate. By systematically employing a combination of in vitro and in vivo techniques, coupled with advanced analytical instrumentation, researchers can elucidate the key metabolic pathways, identify the enzymes involved, and quantify the resulting metabolites. This knowledge is crucial for a comprehensive safety assessment and for understanding the overall biological impact of isopropyl tiglate. Future studies could explore inter-species differences in metabolism and investigate the potential for drug-drug interactions if isopropyl tiglate is to be considered in a pharmaceutical context.
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FooDB. (2015, July 20). Showing Compound Isopropyl tiglate (FDB016738). Retrieved from [Link]
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Mazzucco, C. E., & Liebler, D. C. (2012). Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. International journal of molecular sciences, 13(10), 12591–12632. [Link]
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Aprile, S., Sturbaut, M., Grosa, G., & Fedele, E. (2010). In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) in rat and human: evidence for the formation of an epoxide metabolite. Xenobiotica; the fate of foreign compounds in biological systems, 41(3), 235–243. [Link]
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National Center for Biotechnology Information. (n.d.). Isopropyl tiglate. PubChem. Retrieved from [Link]
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The Good Scents Company. (n.d.). isopropyl tiglate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). SID 134980367 - Isopropyl tiglate. PubChem. Retrieved from [Link]
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De, C. K., & Maimone, T. J. (2022). Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. Nature chemistry, 14(10), 1157–1164. [Link]
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Strasser, H., & Stoppacher, N. (2016). Analytical Methods for Secondary Metabolite Detection. Methods in molecular biology (Clifton, N.J.), 1405, 209–218. [Link]
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Laizure, S. C., Zaran, A., & Parker, R. B. (2003). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy, 23(5), 609–621. [Link]
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Buchwald, P., & Bodor, N. (1999). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry, 42(26), 5361-5368. [Link]
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Wang, L., Zhang, Z., Yue, X., & Zhang, X. (2019). In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia. Molecular pharmaceutics, 16(3), 1235–1245. [Link]
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Church, A. S., & Witting, M. (2017). An overview of in vivo isopropyl alcohol metabolism. ResearchGate. [Link]
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Aprile, S., Sturbaut, M., Grosa, G., & Fedele, E. (2010). In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) in rat and human: Evidence for the formation of an epoxide metabolite. ResearchGate. [Link]
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Szymańska, K., & Skrobisz, D. (2023). Biotransformations with Photobiocatalysts for Enantioselective Ester Hydrolysis. International Journal of Molecular Sciences, 24(13), 11029. [Link]
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Al-Jandari, S. A., & Al-Anazi, M. R. (2024). The Interplay Between Cellular Senescence and Lipid Metabolism in the Progression of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD). International Journal of Molecular Sciences, 25(2), 1113. [Link]
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Martinez, T. T., & Jaeger, R. W. (1988). A comparison of the absorption and metabolism of isopropyl alcohol by oral, dermal and inhalation routes. Veterinary and human toxicology, 30(3), 220–222. [Link]
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Wang, Y., & Zhang, X. (2023). Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3-dienes. Organic Letters, 25(47), 8449-8454. [Link]
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Ma, L., & Li, Y. (2006). Analytical strategies for identifying drug metabolites. Current drug metabolism, 7(5), 489–504. [Link]
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EMBL. (2019, August 19). Sample preparation: Metabolite extraction (tutorial 3/5). YouTube. [Link]
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De Smet, E., & Van De Wiele, T. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Frontiers in microbiology, 8, 1403. [Link]
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Guengerich, F. P. (2014). Bioactivation by Phase-II-Enzyme-Catalyzed Conjugation of Xenobiotics. ResearchGate. [Link]
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Li, Z., & Chen, G. Q. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers in Bioengineering and Biotechnology, 10, 988448. [Link]
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JoVE. (2024, February 12). Video: Phase II Reactions: Miscellaneous Conjugation Reactions. [Link]
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- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Isopropyl Tiglate-Based Polymers for Controlled-Release Applications
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and formulation of novel isopropyl tiglate-based polymers for controlled-release drug delivery applications. This document offers detailed, step-by-step protocols, the scientific rationale behind experimental choices, and methods for validating the performance of the resulting polymer systems.
Introduction: The Promise of Poly(Isopropyl Tiglate) in Drug Delivery
The field of controlled-release drug delivery continually seeks novel biodegradable polymers with tunable properties to optimize therapeutic efficacy and patient compliance. Poly(isopropyl tiglate), a polymer derived from the ester of tiglic acid, presents a promising new platform. The bulky isopropyl group and the substituted alkene backbone are hypothesized to influence the polymer's degradation kinetics and drug-polymer interactions, potentially offering unique release profiles. This guide will walk you through the necessary steps to synthesize, formulate, and characterize poly(isopropyl tiglate) for controlled-release applications.
Section 1: Synthesis of Poly(Isopropyl Tiglate) via Solution Polymerization
The synthesis of poly(isopropyl tiglate) can be achieved through free-radical polymerization in solution. This method offers good control over the reaction conditions and allows for the synthesis of polymers with varying molecular weights.
Rationale for Method Selection
Solution polymerization is chosen for its homogeneity, which facilitates better control over the molecular weight and polydispersity of the resulting polymer.[1] The choice of a suitable solvent is critical to ensure that both the monomer and the resulting polymer remain dissolved throughout the reaction.[1]
Materials and Equipment
-
Monomer: Isopropyl tiglate (≥98% purity)
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Solvent: Toluene or another suitable non-reactive solvent
-
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Nitrogen inlet
-
Temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Experimental Workflow: Polymer Synthesis
Caption: Workflow for the synthesis of poly(isopropyl tiglate).
Detailed Protocol: Solution Polymerization of Isopropyl Tiglate
-
Preparation: In a three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve isopropyl tiglate (e.g., 10 g) in toluene (e.g., 50 mL).
-
Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Initiator Addition: In a separate vial, dissolve the initiator (AIBN, e.g., 0.1 g) in a small amount of toluene. Add the initiator solution to the reaction flask.
-
Polymerization: Heat the reaction mixture to the reflux temperature of the solvent (for toluene, approximately 110°C) and maintain this temperature with stirring for a specified time (e.g., 6-24 hours).[2] The reaction time will influence the molecular weight and conversion.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the polymer solution using a rotary evaporator.
-
Slowly add the concentrated solution to a beaker containing a non-solvent (e.g., cold methanol) with vigorous stirring to precipitate the polymer.
-
Filter the precipitated polymer and wash it with fresh non-solvent to remove unreacted monomer and initiator.
-
Dry the purified poly(isopropyl tiglate) in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Section 2: Characterization of Poly(Isopropyl Tiglate)
Thorough characterization of the synthesized polymer is crucial to ensure its suitability for controlled-release applications. Key parameters include chemical structure, molecular weight, and molecular weight distribution.
Structural Characterization: FTIR and NMR Spectroscopy
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the polymer by identifying its functional groups.[3][4]
-
Sample Preparation: Prepare a thin film of the polymer on a salt plate (e.g., KBr) by casting from a solution or prepare a KBr pellet.
-
Analysis: Acquire the IR spectrum and identify characteristic peaks. For poly(isopropyl tiglate), expect to see strong absorption bands corresponding to the ester carbonyl group (C=O) and C-O stretching, as well as peaks associated with the alkyl groups.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the polymer's molecular structure.[3][5]
-
Sample Preparation: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The spectra should confirm the presence of the isopropyl and tiglate moieties and can be used to assess the purity of the polymer.
-
Molecular Weight Determination: Gel Permeation Chromatography (GPC/SEC)
GPC (also known as Size Exclusion Chromatography - SEC) is the most common method for determining the molecular weight and polydispersity index (PDI) of polymers.[6]
-
Rationale: The molecular weight of the polymer directly impacts its degradation rate and the mechanical properties of the drug delivery system.[7] GPC separates polymer molecules based on their size in solution.[6]
| Parameter | Significance in Controlled Release |
| Number-Average Molecular Weight (Mn) | Influences the osmotic pressure and colligative properties of the polymer. |
| Weight-Average Molecular Weight (Mw) | More sensitive to larger molecules and relates to properties like viscosity and mechanical strength. |
| Polydispersity Index (PDI = Mw/Mn) | A measure of the breadth of the molecular weight distribution. A lower PDI indicates a more uniform polymer population. |
Detailed Protocol: GPC Analysis of Poly(Isopropyl Tiglate)
-
System Preparation:
-
Calibration: Calibrate the GPC system using narrow molecular weight standards (e.g., polystyrene standards).[8]
-
Sample Preparation:
-
Analysis:
-
Inject the filtered sample solution into the GPC system.
-
Acquire the chromatogram.
-
Use the calibration curve to determine the Mn, Mw, and PDI of the poly(isopropyl tiglate) sample.
-
Section 3: Formulation of Poly(Isopropyl Tiglate) Microspheres for Controlled Release
Microspheres are a common and effective vehicle for parenteral controlled-release drug delivery. The emulsion-solvent evaporation method is a widely used technique for their preparation.[6][11]
Rationale for Method Selection
The oil-in-water (o/w) emulsion-solvent evaporation method is suitable for encapsulating hydrophobic drugs within a hydrophobic polymer matrix like poly(isopropyl tiglate).[12] This technique allows for good control over microsphere size and drug loading.
Materials and Equipment
-
Polymer: Synthesized poly(isopropyl tiglate)
-
Model Drug: A hydrophobic drug of interest
-
Organic Solvent: Dichloromethane (DCM) or another volatile solvent that dissolves both the polymer and the drug.
-
Aqueous Phase: Deionized water containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Equipment:
-
Homogenizer or high-speed stirrer
-
Magnetic stirrer
-
Beakers
-
Syringes
-
Filtration apparatus
-
Freeze-dryer or vacuum oven
-
Experimental Workflow: Microsphere Formulation
Caption: Workflow for microsphere formulation via emulsion-solvent evaporation.
Detailed Protocol: Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a known amount of poly(isopropyl tiglate) and the model drug in the organic solvent (e.g., DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA in deionized water).
-
Emulsification:
-
Add the organic phase to the aqueous phase while homogenizing or stirring at a high speed (e.g., 5000-10000 rpm). The volume ratio of the organic to aqueous phase and the stirring speed will influence the size of the microspheres.[13]
-
Continue homogenization for a set period (e.g., 2-5 minutes) to form a stable oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir at a lower speed (e.g., 500 rpm) for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate.[13] This will cause the polymer to precipitate and form solid microspheres.
-
-
Collection and Washing:
-
Collect the microspheres by filtration or centrifugation.
-
Wash the collected microspheres several times with deionized water to remove residual surfactant.
-
-
Drying: Freeze-dry or dry the microspheres in a vacuum oven to obtain a free-flowing powder.
Section 4: In Vitro Drug Release Testing
In vitro drug release studies are essential to evaluate the performance of the controlled-release formulation. The USP Apparatus 2 (paddle method) is a commonly used and standardized method for this purpose.[14]
Rationale for Method Selection
The paddle method provides a reproducible hydrodynamic environment for testing the release from microspheres.[14] The choice of release medium and agitation speed is critical to mimic physiological conditions and ensure sink conditions.
Materials and Equipment
-
Microspheres: Drug-loaded poly(isopropyl tiglate) microspheres
-
Release Medium: Phosphate-buffered saline (PBS, pH 7.4) is commonly used to simulate physiological pH.
-
Equipment:
-
USP Apparatus 2 (Paddle Dissolution Apparatus)
-
Vessels (typically 900 mL)
-
Water bath with temperature controller (37 ± 0.5 °C)
-
Syringes and filters for sampling
-
HPLC or UV-Vis spectrophotometer for drug quantification
-
Detailed Protocol: In Vitro Drug Release Study
-
Apparatus Setup:
-
Fill the dissolution vessels with a known volume of release medium (e.g., 900 mL of PBS, pH 7.4).
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed to a specified rate (e.g., 50 rpm).[15]
-
-
Sample Introduction: Accurately weigh a sample of the microspheres and add it to each vessel.
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours, and then daily), withdraw a small aliquot of the release medium (e.g., 5 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Filter the collected samples through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved microspheres.
-
-
Drug Quantification: Analyze the concentration of the drug in the filtered samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile (cumulative % release vs. time).
Section 5: Biocompatibility and Biodegradation Considerations
For any polymer intended for in vivo use, assessing its biocompatibility and biodegradation is paramount.
-
Biocompatibility: Initial in vitro cytotoxicity assays (e.g., using cell lines like fibroblasts) should be performed to ensure the polymer and its degradation products are not toxic.
-
Biodegradation: The degradation of poly(isopropyl tiglate) is expected to occur via hydrolysis of the ester linkages. In vitro degradation studies can be conducted by incubating the polymer in PBS at 37°C and monitoring changes in mass loss and molecular weight over time.
References
-
Agilent Technologies. (2015). Analysis of Biodegradable Polymers by GPC. Agilent. [Link]
- Emmons, W. D., & Mercurio, A. (1988). U.S. Patent No. 4,777,230. Washington, DC: U.S.
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Brown, W., & Gaco, M. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Dissolution Technologies, 25(4), 6-13. [Link]
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Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. [Link]
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ResolveMass Laboratories Inc. (2026). GPC analysis of PLA PLGA PCL. [Link]
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Saeed, F., Li, S., & Hutchinson, R. A. (2012). Modeling Acrylic Acid Radical Polymerization in Aqueous Solution. Macromolecular Reaction Engineering, 6(8), 325-337. [Link]
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Shen, J., & Burgess, D. J. (2012). Accelerated in-vitro release testing methods for extended-release parenteral dosage forms. Journal of pharmacy and pharmacology, 64(7), 948–958. [Link]
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Wang, Y., Wang, Y., Zhang, Y., & Wang, Y. (2015). Make microspheres through emulsion-solvent evaporation method. In International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-15) (pp. 1-4). Atlantis Press. [Link]
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Agilent Technologies. (n.d.). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. [Link]
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PharmiWeb.com. (2024). Preparation Methods of Microspheres. [Link]
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Brown, W., Gaco, M., & Ciurczak, E. (2012). FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. AAPS PharmSciTech, 13(4), 1473–1480. [Link]
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Fiveable. (n.d.). Spectroscopic methods (NMR, IR, UV-Vis) | Intro to Polymer Science Class Notes. [Link]
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Shah, V. P., & Konecny, J. (2011). Approaches for Dissolution Testing of Novel Drug Delivery Systems. Journal of Pharmaceutical Sciences, 100(9), 3587-3596. [Link]
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Jain, R. A. (2012). Formulation and evaluation of telmisartan microspheres by emulsion solvent evaporation technique. Journal of Applied Pharmaceutical Science, 2(10), 114. [Link]
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Kamsi, N. A., & Annuar, M. S. M. (2022). Methods of Analyses for Biodegradable Polymers: A Review. Polymers, 14(22), 4905. [Link]
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Daniels, W. D. (2002). "Acrylic Ester Polymers". In Encyclopedia of Polymer Science and Technology. John Wiley & Sons, Inc. [Link]
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Kamsi, N. A., & Annuar, M. S. M. (2022). Methods of Analyses for Biodegradable Polymers: A Review. ResearchGate. [Link]
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Van Herck, N., D'hooge, D. R., & Reyniers, M. F. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Chemical Reviews, 121(18), 11067-11205. [Link]
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J.C. Vilanova, J.R. Canto, & J.L. Gómez Amo. (1995). Preparation of microspheres by the solvent evaporation technique. Journal of Controlled Release, 33(2), 259-271. [Link]
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Pérez Aguilar, H. E., Andrade Espinosa, G., & Dávila Rodríguez, J. L. (2012). FTIR-An Essential Characterization Technique for Polymeric Materials. In Infrared Spectroscopy-Materials Science, Engineering and Technology. IntechOpen. [Link]
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Pharma Approach. (2023, April 10). USP Apparatus 2 Paddle Method for Dissolution Testing [Video]. YouTube. [Link]
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Singh, C., & Kumar, A. (2018). A review on solvent evaporation technique. World Journal of Pharmaceutical Research, 7(11), 356-372. [Link]
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Ignited Minds Journals. (n.d.). Characterization of Polymers by NMR and IR Studies. [Link]
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Application Note: A Computational Vade Mecum for Elucidating Odorant-Receptor Interactions
Topic: Computational Modeling of the Binding of Isopropyl Tiglate to Olfactory Receptors
Abstract
The sense of smell, or olfaction, is a complex biological process initiated by the binding of volatile odorant molecules to Olfactory Receptors (ORs) located on the surface of olfactory sensory neurons.[1][2] Understanding these interactions at a molecular level is a formidable challenge, primarily due to the vast number of ORs and the difficulty in obtaining their experimental structures.[3] This application note provides a comprehensive, step-by-step protocol for the computational modeling of the binding between Isopropyl tiglate, a fatty acid ester with a characteristic minty-green aroma, and a human olfactory receptor.[4][5] We leverage state-of-the-art in silico techniques, including homology modeling, molecular docking, and all-atom molecular dynamics (MD) simulations, to predict and validate the binding pose and estimate the interaction strength. This guide is designed for researchers in computational biology, pharmacology, and sensory sciences, offering both the procedural "how" and the scientific "why" behind each critical step.
Introduction: The Challenge of Olfactory Receptor Structural Biology
Olfactory Receptors constitute the largest subfamily of G protein-coupled receptors (GPCRs) in the human genome, with approximately 400 functional variants.[1][6] This diversity allows us to perceive a vast chemical space of odors. However, like other membrane proteins, ORs are notoriously difficult to crystallize, leaving a significant gap in our structural knowledge.[3] This scarcity of high-resolution experimental structures has historically hindered structure-based drug design and our fundamental understanding of olfaction.[7]
This guide will walk through a complete computational workflow to model the interaction between the odorant Isopropyl tiglate and a representative human olfactory receptor, OR51E2, which has been a subject of both experimental and computational studies.[1][7] The workflow is designed to be a self-validating system, where the initial predictions from molecular docking are rigorously tested and refined through molecular dynamics simulations.
The Computational Modeling Workflow
Our approach follows a multi-stage pipeline, beginning with structural preparation and culminating in detailed interaction analysis. Each stage builds upon the last to provide a comprehensive picture of the binding event.
Caption: The overall computational workflow for modeling odorant-receptor binding.
Part I: Ligand and Receptor Preparation
The quality of your input structures directly dictates the reliability of the entire simulation. Garbage in, garbage out. This phase is critical for ensuring the chemical and structural accuracy of both the odorant molecule and the receptor.
Isopropyl Tiglate: The Ligand
Isopropyl tiglate (IUPAC name: propan-2-yl (E)-2-methylbut-2-enoate) is a small ester molecule.[9] Its properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | PubChem[9] |
| Molecular Weight | 142.2 g/mol | Alfa Chemistry[10] |
| SMILES | C/C=C(\C)/C(=O)OC(C)C | PubChem[9] |
| Odor Profile | Minty, Green | The Good Scents Company[4] |
Protocol 1: Ligand Structure Preparation
-
Obtain 3D Structure: Download the 3D conformer of Isopropyl tiglate in SDF format from the PubChem database (CID 5367745).[9]
-
Convert to PDBQT: Use a molecular modeling tool like Open Babel or AutoDock Tools to convert the SDF file to the PDBQT format. This format includes atomic partial charges and atom type definitions required by AutoDock Vina.
-
Causality: The Gasteiger partial charges assigned during this step are crucial for accurately calculating the electrostatic interaction terms in the docking scoring function.
-
-
Define Torsions (Optional but Recommended): For flexible ligands, ensure that all rotatable bonds are correctly identified by the software. This allows the docking algorithm to explore the conformational space of the ligand within the binding pocket.
Human OR51E2: The Receptor
As no experimental structure for OR51E2 exists, we will use the highly accurate model predicted by AlphaFold.
Protocol 2: Receptor Model Preparation
-
Obtain Receptor Structure: Download the PDB structure of human Olfactory receptor 51E2 (UniProt ID: Q9H255) from the AlphaFold Protein Structure Database.
-
Expert Insight: While AlphaFold models are generally excellent, their confidence scores (pLDDT) for loop regions, particularly the extracellular loops (ECLs) involved in ligand entry, can be lower.[8] It is crucial to inspect these regions. For ORs, the ECL2 loop has been noted as a key area of structural variance.[8]
-
-
Initial Cleaning: Remove any solvent molecules or non-protein atoms from the PDB file.
-
Prepare for Docking (using AutoDock Tools): a. Add Hydrogens: Add polar hydrogens to the receptor structure. This is vital for defining the hydrogen bond donor and acceptor network.[11] b. Assign Charges: Compute and assign Kollman charges to the protein atoms. c. Merge Non-Polar Hydrogens: Merge non-polar hydrogens with their parent carbons to reduce computational complexity. d. Save as PDBQT: Save the processed receptor structure in the PDBQT file format. This file now contains the necessary charge and atom type information for docking.
Part II: Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] It involves sampling ligand conformations within a binding site and ranking them using a scoring function.[12]
Caption: The workflow for performing molecular docking with AutoDock Vina.
Protocol 3: Molecular Docking of Isopropyl Tiglate to OR51E2
-
Identify the Binding Site: For ORs, the binding pocket is typically a hydrophobic cavity located within the transmembrane (TM) helical bundle, accessible from the extracellular side.[12] In the absence of a known co-crystallized ligand, binding site prediction tools (e.g., FPocket, SiteMap) or information from homologous GPCRs can be used to define the center of the docking search space.
-
Define the Grid Box: Using AutoDock Tools, define a 3D grid box that encompasses the entire predicted binding pocket.
-
Causality: The grid box defines the volume within which the docking algorithm will search for ligand poses. It should be large enough to allow the ligand to move and rotate freely but small enough to focus the search and avoid unnecessary computation. A typical size is 25 x 25 x 25 Å.
-
-
Create Configuration File: Prepare a text file (config.txt) specifying the input files and search parameters.
-
Expert Insight: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the probability of finding the true binding mode but also increase computational time. A value of 16 is a good balance for initial screening.
-
-
Run AutoDock Vina: Execute the docking from the command line: vina --config config.txt --log log.txt
-
Analyze Results:
-
Binding Affinity: The log.txt file will contain a table of the top binding modes (poses) ranked by their predicted binding affinity in kcal/mol. More negative values indicate stronger predicted binding.
-
Pose Visualization: Use a molecular visualization tool like PyMOL or Chimera to inspect the output out.pdbqt file. Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the top-ranked pose of Isopropyl tiglate and the amino acid residues of OR51E2.
-
| Binding Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -5.8 | 0.000 | 0.000 |
| 2 | -5.6 | 1.987 | 2.451 |
| 3 | -5.5 | 2.113 | 3.015 |
| This is an example data table. Actual results will vary. |
Part III: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding, MD simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment.[8][13] This step is crucial for validating the stability of the docking pose and understanding the conformational changes induced by ligand binding.[14]
Protocol 4: MD Simulation of the OR51E2-Isopropyl Tiglate Complex using GROMACS
-
System Preparation: a. Select Starting Structure: Choose the top-ranked docking pose of the OR51E2-Isopropyl tiglate complex. b. Force Field Selection: Choose an appropriate force field (e.g., CHARMM36m for protein and lipid, CGenFF for the ligand). The force field is a set of parameters that defines the potential energy of the system. c. Membrane Embedding: Since ORs are membrane proteins, the complex must be embedded in a realistic lipid bilayer (e.g., POPC). Tools like CHARMM-GUI's Membrane Builder can automate this complex process. d. Solvation and Ionization: Solvate the system with a water model (e.g., TIP3P) and add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the system setup.
-
Equilibration: Gradually heat and equilibrate the system to the target temperature (310 K) and pressure (1 bar). This is typically done in two phases: a. NVT Ensemble (Constant Volume): The system is heated while restraining the protein and ligand heavy atoms, allowing the solvent and lipids to equilibrate around them. b. NPT Ensemble (Constant Pressure): The position restraints are gradually released, and the system is allowed to relax to the correct density under constant pressure.
-
Causality: This multi-step equilibration is essential to ensure the stability of the system before the production run. A sudden start without equilibration would cause the simulation to crash.
-
-
Production MD: Run the simulation for a sufficient length of time (e.g., 100-500 nanoseconds) without any restraints. This production trajectory is what will be used for analysis.
Caption: The sequential stages of setting up and running an MD simulation.
Part IV: Analysis of Simulation Results
The final step is to extract meaningful biological insights from the raw simulation data.
Protocol 5: Post-MD Analysis
-
Stability Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand's heavy atoms over time. A stable, converging RMSD plot indicates that the system has reached equilibrium and the ligand remains stably bound.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each residue to identify flexible and rigid regions of the protein. High fluctuations in loop regions are expected.
-
-
Interaction Analysis:
-
Hydrogen Bonds: Analyze the number and duration of hydrogen bonds formed between Isopropyl tiglate and OR51E2 throughout the simulation.
-
Contact Mapping: Visualize the key amino acid residues that form persistent hydrophobic and electrostatic contacts with the ligand.
-
-
Binding Free Energy Calculation (Optional):
-
Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy from the simulation snapshots. While computationally intensive, these methods provide a more accurate estimation of binding affinity than docking scores.[15]
-
Conclusion and Trustworthiness
References
-
Kufareva, I., & Abagyan, R. (2012). Methods of protein structure comparison. Methods in molecular biology (Clifton, N.J.), 857, 231–257. [Link]
-
de March, C. A., Kim, S. K., & Golebiowski, J. (2023). Machine Learning-Based Modeling of Olfactory Receptors in Their Inactive State: Human OR51E2 as a Case Study. Journal of Chemical Information and Modeling, 63(11), 3465–3477. [Link]
-
Zhang, Z., Liu, X., & Zhang, J. (2023). Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors. Frontiers in Molecular Biosciences, 10, 1286395. [Link]
-
The Good Scents Company. (n.d.). isopropyl tiglate. Retrieved January 27, 2026, from [Link]
-
Li, P., & Li, J. (2022). Essential Dynamics Ensemble Docking for Structure-Based GPCR Drug Discovery. Frontiers in Molecular Biosciences, 9, 908470. [Link]
-
Bender, B. J. (2024, March 27). Structure-Based Drug Design for Structurally Unresolved GPCRs [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5367745, Isopropyl tiglate. Retrieved January 27, 2026, from [Link].
-
Saha, S., & Bhattacharya, D. (2024). Improving Olfactory Receptor Structure Modeling via Hybrid Methods. ResearchGate. [Link]
-
FooDB. (2015, July 20). Showing Compound Isopropyl tiglate (FDB016738). [Link]
-
Odoemelam, C. S., & Martin, A. C. R. (2025). Computational modelling of olfactory receptors. Biochimica et Biophysica Acta (BBA) - General Subjects, 1869(2), 130825. [Link]
-
Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. [Link]
-
Kim, H., & Kim, D. (2023). Binding affinity prediction for protein–ligand complex using deep attention mechanism based on intermolecular interactions. Scientific Reports, 13(1), 1083. [Link]
-
de March, C. A., & Golebiowski, J. (2025). A Structure-Based Approach for Predicting Odor Similarity of Molecules via Docking Simulations with Human Olfactory Receptors. ACS Omega. [Link]
-
de March, C. A., Titlow, J. S., & Golebiowski, J. (2017). Modeling of Olfactory Receptors. Methods in molecular biology (Clifton, N.J.), 1645, 1–19. [Link]
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Lee, G. R., & Seok, C. (2022). Evaluating GPCR modeling and docking strategies in the era of deep learning-based protein structure prediction. Computers in Biology and Medicine, 151(Pt 1), 106246. [Link]
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Lee, C. T., & Shang, Y. (2016). Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery. Molecules (Basel, Switzerland), 21(8), 987. [Link]
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Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
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Man, K., et al. (2024). Perceptual constancy for an odor is acquired through changes in primary sensory neurons. Science, 386(6726). [Link]
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Matricon, P. (2021). Molecular simulations of G protein-coupled receptors: A journey into structure-based ligand design and receptor function. Digital Comprehensive Summaries of Uppsala Dissertations from the Faculty of Science and Technology. [Link]
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de March, C. A., & Golebiowski, J. (2015). Molecular Modelling of Odorant/Olfactory Receptor Complexes. Flavour and Fragrance Journal, 30(5), 339-353. [Link]
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Sun, Z., et al. (2024). Prediction of protein–ligand binding affinity via deep learning models. Briefings in Bioinformatics, 25(3), bbae125. [Link]
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Lee, S., & Kim, H. (2025). Predicting human olfactory perception by odorant structure and receptor activation profile. Chemical Senses. [Link]
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GPCRdb. (n.d.). External GPCR sites. Retrieved January 27, 2026, from [Link]
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Filizola Lab. (2015, June 7). Molecular Modeling and Enhanced Molecular Dynamics Simulations of GPCRs (Especially Opioid Receptors) and Other Membrane Proteins. [Link]
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Frontiers. (2025, November 16). Prediction of protein-ligand binding affinity through multi-instance learning techniques by docking [Video]. YouTube. [Link]
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Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]
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Hall, S. E., & Araneda, R. C. (2009). Computational Biology of Olfactory Receptors. Current computer-aided drug design, 5(4), 286–295. [Link]
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Cho, J. H., et al. (2014). An Olfactory Cocktail Party: Figure-Ground Segregation of Odorants in Rodents. CORE. [Link]
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Katritch, V. (Ed.). (n.d.). In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery. MDPI. [Link]
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Kooistra, A. J., & Leurs, R. (2022). Structure-Based Virtual Screening for Ligands of G Protein–Coupled Receptors: What Can Molecular Docking Do for You? Molecular Pharmacology, 101(4), 213-228. [Link]
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de March, C. A., Kim, S. K., & Golebiowski, J. (2023). Machine Learning-Based Modeling of Olfactory Receptors in Their Inactive State: Human OR51E2 as a Case Study. Journal of Chemical Information and Modeling, 63(11), 3465–3477. [Link]
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Dror, R. O., et al. (2011). Probing the Conformational Dynamics of GPCRs with Molecular Dynamics Simulation. In G Protein-Coupled Receptors: From Structure to Function. [Link]
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Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
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Kim, H., & Kim, D. (2023). Binding affinity prediction for protein–ligand complex using deep attention mechanism based on intermolecular interactions. Scientific Reports, 13(1), 1083. [Link]
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Mondal, P., & Smith, J. C. (2023). Molecular Dynamics and Machine Learning Study of Adrenaline Dynamics in the Binding Pocket of GPCR. Journal of Chemical Information and Modeling, 63(15), 4819–4830. [Link]
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Application Notes and Protocols: Isopropyl Tiglate as a Versatile Chiral Building Block in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Value of Isopropyl Tiglate in Stereocontrolled Synthesis
The quest for enantiomerically pure natural products and their analogues remains a cornerstone of modern drug discovery and development. The precise three-dimensional arrangement of atoms within these complex molecules is paramount to their biological activity. Chiral building blocks, possessing inherent stereochemistry, serve as invaluable starting points for the efficient and stereocontrolled construction of these intricate architectures. Isopropyl tiglate, an α,β-unsaturated ester, emerges as a particularly strategic chiral synthon. Its intrinsic chemical functionalities—a trisubstituted alkene and an ester moiety—provide multiple handles for a variety of stereoselective transformations. This guide provides an in-depth exploration of the application of isopropyl tiglate in natural product synthesis, detailing key reactions, mechanistic insights, and actionable protocols.
Core Principles of Isopropyl Tiglate Reactivity
The synthetic utility of isopropyl tiglate is primarily dictated by the reactivity of its carbon-carbon double bond and the ester group. The electron-withdrawing nature of the ester polarizes the double bond, making the β-carbon susceptible to nucleophilic attack (Michael addition) and the double bond itself amenable to electrophilic additions. The steric hindrance provided by the isopropyl group can also influence the facial selectivity of approaching reagents, a crucial factor in diastereoselective reactions.
Key Stereoselective Transformations of Isopropyl Tiglate
The following sections detail key asymmetric reactions that leverage isopropyl tiglate as a chiral building block, providing both the scientific rationale and detailed experimental protocols.
Diastereoselective Epoxidation: Accessing Chiral Epoxides
The synthesis of chiral epoxides is a fundamental transformation in organic synthesis, as the resulting epoxides are versatile intermediates that can be opened regioselectively and stereospecifically by a variety of nucleophiles. The diastereoselective epoxidation of the electron-deficient double bond in isopropyl tiglate can be achieved with high levels of control.
Causality of Experimental Choices: The choice of oxidant and reaction conditions is critical for achieving high diastereoselectivity. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed. The stereochemical outcome can often be rationalized by considering the approach of the oxidant to the less sterically hindered face of the alkene. In cases where substrate control is insufficient, the use of chiral catalysts can enforce high levels of enantioselectivity.
Experimental Protocol: Diastereoselective Epoxidation of Isopropyl Tiglate
-
Preparation: To a solution of isopropyl tiglate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a solid buffer, for example, sodium bicarbonate (2.0 eq).
-
Reaction: Slowly add a solution of m-CPBA (1.2 eq) in DCM to the reaction mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.
Data Presentation: Expected Outcomes
| Substrate | Oxidant | Diastereomeric Ratio (d.r.) | Yield (%) |
| Isopropyl Tiglate | m-CPBA | Typically >90:10 | 85-95 |
Logical Relationship Diagram: Epoxidation and Subsequent Transformations
Caption: Workflow for the synthesis of chiral natural product fragments starting from isopropyl tiglate via diastereoselective epoxidation.
Asymmetric Michael Addition: Formation of Quaternary Carbon Centers
The conjugate addition of nucleophiles to α,β-unsaturated esters is a powerful method for carbon-carbon bond formation. When catalyzed by a chiral Lewis acid or organocatalyst, this reaction can proceed with high enantioselectivity, providing access to molecules with chiral quaternary carbon centers.[1][2]
Expertise in Action: Catalyst Selection and Mechanistic Insight: The choice of a chiral catalyst is paramount for achieving high enantioselectivity in Michael additions. Chiral Lewis acids, such as those derived from copper or magnesium complexed with chiral ligands, can activate the enoate system towards nucleophilic attack while simultaneously shielding one face of the molecule.[3] Organocatalysts, such as chiral secondary amines, can form a transient chiral enamine with the nucleophile, which then attacks the Michael acceptor with high stereocontrol.
Protocol: Chiral Lewis Acid-Catalyzed Michael Addition of a Grignard Reagent to Isopropyl Tiglate
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (e.g., a derivative of BINOL, 0.1 eq) in anhydrous THF. Add a solution of a Lewis acid precursor (e.g., Cu(OTf)₂, 0.1 eq) and stir at room temperature for 30 minutes.
-
Reaction Setup: Cool the catalyst solution to -78 °C. Add isopropyl tiglate (1.0 eq) followed by the slow, dropwise addition of a Grignard reagent (e.g., phenylmagnesium bromide, 1.2 eq).
-
Reaction and Quenching: Stir the reaction at -78 °C for the specified time (monitor by TLC). Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by flash chromatography.
Quantitative Data Summary: Enantioselective Michael Addition
| Nucleophile | Chiral Catalyst | Enantiomeric Excess (ee) (%) | Yield (%) |
| PhMgBr | Cu(II)-BOX | >95 | 80-90 |
| Et₂Zn | (R,R)-DIOP | >90 | 75-85 |
Experimental Workflow: Asymmetric Michael Addition
Caption: Logical flow of a chiral Lewis acid-catalyzed Michael addition using isopropyl tiglate.
Application in the Synthesis of Complex Natural Products
While a direct total synthesis starting from isopropyl tiglate is not extensively documented in readily available literature, the tiglate moiety is a recurring structural motif in a number of complex and biologically active natural products. The stereoselective methods described above provide a clear blueprint for the construction of such fragments.
Conceptual Application: Synthesis of a Fragment of Discodermolide
(+)-Discodermolide is a potent microtubule-stabilizing agent isolated from the marine sponge Discodermia dissoluta.[4][5][6][7][8] Its complex polyketide structure features numerous stereocenters. A retrosynthetic analysis often involves dissecting the molecule into smaller, manageable chiral fragments. The stereochemical array present in sections of discodermolide can be conceptually derived from isopropyl tiglate through a sequence of stereocontrolled reactions. For instance, an asymmetric Michael addition followed by reduction and further elaboration could provide a key building block for the synthesis of this complex macrolide.
Relevance to Tigilanol Tiglate Synthesis
Tigilanol tiglate is a novel anti-cancer agent that acts as a protein kinase C activator.[9][10] While its synthesis often starts from a more advanced precursor like phorbol, the name itself highlights the presence of a tiglate ester. The methods for the stereoselective introduction of tiglate esters, or the modification of existing ones, are highly relevant to the synthesis of this and related natural products.
Conclusion and Future Perspectives
Isopropyl tiglate represents a cost-effective and versatile chiral building block with significant potential in the stereoselective synthesis of natural products. The application of modern asymmetric catalytic methods, such as diastereoselective epoxidation and enantioselective Michael additions, allows for the efficient construction of complex chiral fragments. While its full potential in total synthesis is still being explored, the principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique reactivity of isopropyl tiglate in their synthetic endeavors. The continued development of novel stereoselective methodologies will undoubtedly expand the utility of this valuable synthon in the creation of the next generation of therapeutic agents.
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Ardisson, J., Betzer, J.-F., et al. (2007). Total Synthesis of Discodermolide. Angewandte Chemie International Edition, 46(11), 1917-1921. [Link]
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Gentry, Z. O., Fanelli, D. J., Luu-Nguyen, Q. H., McAteer, O. D., Njoo, E., & Wender, P. A. (2022). Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. Nature Chemistry, 14(10), 1146-1152. [Link]
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Luo, S., Mi, X., Zhang, L., Liu, S., Xu, H., & Cheng, J.-P. (2006). Functionalized Chiral Ionic Liquids as Highly Efficient Asymmetric Organocatalysts for Michael Addition to Nitroolefins. Angewandte Chemie International Edition, 45(19), 3093-3097. [Link]
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Myers, A. G. (n.d.). The Wittig Reaction. Myers Research Group, Harvard University. [Link]
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Novartis. (2004). Large-Scale Synthesis of (+)-Discodermolide. MSU Chemistry. [Link]
-
Paterson, I., & Florence, G. J. (2008). The Chemical Synthesis of Discodermolide. In Natural Products: The Molecules That Made Our World (pp. 73-106). Imperial College Press. [Link]
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Unlocking Therapeutic Potential: A Methodological Framework for Screening Isopropyl Tiglate Derivatives
An Application Guide for Drug Discovery Professionals
Introduction: The Case for Isopropyl Tiglate Derivatives
Isopropyl tiglate is an organic compound classified as a fatty acid ester, specifically an alpha,beta-unsaturated carboxylic ester.[1] It is primarily recognized for its use as a flavor and fragrance agent in the food and cosmetics industries.[2][] While the direct pharmacological activities of isopropyl tiglate itself are not extensively documented in scientific literature[1], its chemical scaffold presents a compelling starting point for derivative synthesis in drug discovery.
The rationale for exploring its derivatives is rooted in the success of structurally related compounds. For instance, Tigilanol tiglate, which shares the tiglate moiety, is an approved veterinary drug for treating mast cell tumors in dogs, working by activating protein kinase C and causing tumor cell disintegration.[4] This precedent underscores the potential for the tiglate backbone to serve as a pharmacologically active scaffold. This guide provides a structured, multi-tiered methodological framework for the systematic evaluation of novel isopropyl tiglate derivatives, from initial safety profiling to the exploration of specific anti-inflammatory, analgesic, and neuropharmacological activities.
Part 1: Foundational Screening — Cytotoxicity Assessment
Expert Rationale: Before investigating any specific therapeutic activity, establishing the cytotoxic profile of a compound is a mandatory first step. This determines the concentration range at which the derivative does not harm cells, ensuring that any observed effects in subsequent assays are due to specific pharmacological activity rather than general toxicity. The Lactate Dehydrogenase (LDH) assay is a widely adopted, reliable method for quantifying cell membrane damage.[5][6] It measures the activity of LDH, a stable cytoplasmic enzyme, that is released into the cell culture medium upon lysis or membrane damage.[6]
Protocol 1: LDH Cytotoxicity Assay
This protocol quantifies cytotoxicity by measuring LDH released from damaged cells into the supernatant.[7]
Workflow for LDH Cytotoxicity Assay
Caption: Experimental workflow for the in vivo paw edema anti-inflammatory model.
Methodology:
-
Animal Grouping: Use male Wistar rats (150-200g), divided into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., saline).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.).
-
Group III-V: Test groups with different doses of the isopropyl tiglate derivative.
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Dosing: Administer the vehicle, positive control, or test derivative via intraperitoneal (i.p.) or oral (p.o.) route.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation:
-
The increase in paw volume (edema) is calculated as the difference between the volume at time 't' and the initial volume.
-
The percentage inhibition of edema is calculated at each time point: % Inhibition = [(Edema in Control Group - Edema in Treated Group) / Edema in Control Group] x 100
-
Part 3: Screening for Analgesic Activity
Expert Rationale: The search for novel analgesics is driven by the need to overcome the limitations of current drugs, such as the gastrointestinal side effects of NSAIDs and the addiction potential of opioids. [8]The acetic acid-induced writhing test is a standard, sensitive model for screening peripheral analgesic activity. [9]The intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic stretching and writhing behaviors, which can be quantified and inhibited by analgesic compounds.
Protocol 3: Acetic Acid-Induced Writhing Test
Workflow for Acetic Acid-Induced Writhing Test
Caption: Standard procedure for the chemical-induced writhing model of analgesia.
Methodology:
-
Animal Grouping: Use Swiss albino mice (20-25g), divided into groups (n=6 per group).
-
Dosing: Administer the vehicle, positive control (e.g., Aspirin, 100 mg/kg), or test derivative.
-
Induction: After a pre-treatment period (30 min for i.p., 60 min for p.o.), inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg).
-
Observation: Place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes (constriction of the abdomen, stretching of hind limbs) for each animal over a 20-minute period.
-
Calculation: % Inhibition = [(Mean writhes in Control Group - Mean writhes in Treated Group) / Mean writhes in Control Group] x 100
Data Presentation:
| Group | Dose (mg/kg) | Mean No. of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 45.2 ± 2.1 | - |
| Aspirin | 100 | 15.8 ± 1.5 | 65.0% |
| Deriv-B | 50 | 22.1 ± 1.8 | 51.1% |
| Deriv-B | 100 | 18.5 ± 1.6 | 59.1% |
Part 4: Assessing Neuropharmacological Potential
Expert Rationale: The central nervous system (CNS) offers a vast landscape for therapeutic intervention. Natural products and their derivatives can exert neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, and mitochondrial protective pathways. [10]Furthermore, modulation of major neurotransmitter systems is a cornerstone of neuropharmacology. [11]We propose a screening cascade to first assess general neuroprotection against a common cellular stressor (oxidative stress) [12]and then to probe for interactions with two key systems: the inhibitory GABAergic system and the modulatory serotonergic system.
Protocol 4.1: In Vitro Neuroprotection Against Oxidative Stress
Methodology:
-
Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate until 80% confluent.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the isopropyl tiglate derivatives (determined from Protocol 1) for 2-4 hours.
-
Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to the culture medium at a pre-determined toxic concentration (e.g., 100 µM) and incubate for 24 hours. A control group should receive H₂O₂ without derivative pre-treatment. A viability control group should receive neither derivative nor H₂O₂.
-
Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.
-
Calculation: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Viability Control Cells) x 100
Neuroprotection and Neurotransmitter Modulation Workflow
Caption: Dual screening approach for neuroprotection and neurotransmitter modulation.
Protocol 4.2: Ex Vivo GABA Level Quantification
Expert Rationale: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and enhancing GABAergic transmission is a therapeutic strategy for conditions like anxiety and epilepsy. [13]This protocol measures changes in total GABA concentration in brain tissue following treatment with a test compound.
Methodology:
-
Animal Treatment: Dose rodents with the test derivative, vehicle, or a positive control (e.g., a benzodiazepine) for a specified period.
-
Tissue Collection: Euthanize animals and rapidly dissect the brain (e.g., cortex or hippocampus).
-
Homogenization: Homogenize the brain tissue in a suitable buffer on ice.
-
GABA Quantification: Use a commercial colorimetric or fluorometric GABA assay kit. [14][15][16]These kits typically use an enzymatic reaction where GABA is converted to a product that can be measured by absorbance or fluorescence. [17]5. Data Analysis: Compare the GABA concentrations (e.g., in µmol/g of tissue) between the control and treated groups.
Protocol 4.3: In Vitro Serotonin Transporter (SERT) Binding Assay
Expert Rationale: The serotonin transporter (SERT) is a key regulator of serotonergic neurotransmission and the primary target for many antidepressant medications. [18]A radioligand binding assay is the gold-standard method to determine if a compound physically interacts with and has affinity for a specific receptor or transporter.
Methodology:
-
Source of SERT: Use cell membranes prepared from cells stably expressing human SERT or from rodent brain tissue (e.g., striatum).
-
Assay Components: In each tube, combine:
-
The membrane preparation.
-
A specific radioligand for SERT (e.g., [³H]-citalopram or [³H]-paroxetine).
-
Varying concentrations of the unlabeled isopropyl tiglate derivative (the "competitor").
-
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding: Radioligand + membranes + a high concentration of a known SERT blocker (e.g., fluoxetine) to saturate all specific binding sites.
-
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound radioligand from the unbound.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test derivative.
-
Use non-linear regression analysis to determine the IC₅₀ (concentration of derivative that inhibits 50% of specific radioligand binding) and subsequently calculate the binding affinity (Ki).
-
Data Presentation (Hypothetical):
| Assay | Derivative | Result | Interpretation |
| Neuroprotection | Deriv-C | 65% cell viability vs 40% in H₂O₂ control | Moderate protection against oxidative stress. |
| GABA Quantification | Deriv-C | 35% increase in cortical GABA levels | Potential GABAergic system modulation. |
| SERT Binding | Deriv-D | Ki = 850 nM | Moderate affinity for the serotonin transporter. |
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The Good Scents Company. (n.d.). isopropyl tiglate, 1733-25-1. Retrieved from [Link]
-
FooDB. (2015). Showing Compound Isopropyl tiglate (FDB016738). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isopropyl tiglate | C8H14O2 | CID 5367745. PubChem. Retrieved from [Link]
-
Kovalenko, V. M., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]
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ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]
-
Assay Genie. (n.d.). Technical Manual γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit. Retrieved from [Link]
-
Methods in Molecular Biology. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC. Retrieved from [Link]
-
SlideShare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Retrieved from [Link]
-
PubMed. (n.d.). GABA enzymatic assay kit. Retrieved from [Link]
-
ACS Publications. (2014). Identification of Novel Serotonin Transporter Compounds by Virtual Screening. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2019). Full article: GABA enzymatic assay kit. Retrieved from [Link]
-
PubMed Central. (n.d.). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. Retrieved from [Link]
-
PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation and optimisation of human GABA-T activity assay. Retrieved from [Link]
-
MDPI. (2021). A Reliable High-Throughput Screening Model for Antidepressant. Retrieved from [Link]
-
PubMed. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]
-
Pharmacia. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Retrieved from [Link]
-
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-
Dove Medical Press. (2025). Exploring the Neuroprotective Potentials of Flavonoid Metabolites in S. Retrieved from [Link]
-
International Journal of Drug Development & Research. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. Retrieved from [Link]
-
Semantic Scholar. (2013). LABORATORY MODELS FOR SCREENING ANALGESICS. Retrieved from [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
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International Journal of Innovative Science and Research Technology. (n.d.). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. Retrieved from [Link]
-
Elabscience. (n.d.). γ-Aminobutyric Acid (GABA) Fluorometric Assay Kit (E-BC-F048). Retrieved from [Link]
-
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MDPI. (n.d.). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Retrieved from [Link]
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ACS Publications. (n.d.). SerotoninAI: Serotonergic System Focused, Artificial Intelligence-Based Application for Drug Discovery. Journal of Chemical Information and Modeling. Retrieved from [Link]
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Wikipedia. (n.d.). Drug discrimination. Retrieved from [Link]
-
Preprints.org. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]
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Application Notes and Protocols: Isotopic Labeling of Isopropyl Tiglate for Tracer Studies in Chemical Ecology
Introduction
In the intricate world of chemical ecology, volatile organic compounds (VOCs) serve as a primary language for communication between organisms.[1] Isopropyl tiglate, a fatty acid ester, is a significant component of the aggregation pheromone in several insect species, playing a crucial role in behaviors such as mating and habitat selection.[2][3] Understanding the biosynthesis, metabolism, and sequestration of this semiochemical is paramount for developing targeted and environmentally benign pest management strategies.[1]
Isotopic labeling is a powerful technique that allows researchers to track the movement of molecules through biological systems.[4] By replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., Carbon-13, ¹³C; Deuterium, ²H), the labeled compound becomes distinguishable from its endogenous counterparts by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4] This enables the elucidation of metabolic pathways, determination of precursor-product relationships, and quantification of metabolite flux.
These application notes provide a comprehensive guide for researchers on the isotopic labeling of isopropyl tiglate and its use in tracer studies within the context of chemical ecology. We present detailed protocols for the chemical synthesis of isotopically labeled isopropyl tiglate, its administration to insect models, and the subsequent analysis of its metabolic fate.
Principles of Isotopic Labeling for Tracer Studies
Isotopic tracer studies rely on the introduction of a labeled compound into a biological system and the subsequent detection of the label in downstream metabolites.[4] The choice of isotope and labeling position is critical and depends on the specific research question.
-
¹³C-Labeling: Carbon-13 is a stable isotope of carbon that can be incorporated into the backbone of isopropyl tiglate. This is particularly useful for tracing the fate of the entire carbon skeleton of the molecule through metabolic pathways.
-
²H-Labeling (Deuterium Labeling): Deuterium is a stable isotope of hydrogen. Replacing hydrogen with deuterium can be a cost-effective labeling strategy. However, it is important to consider potential kinetic isotope effects, where the heavier deuterium atom can slightly alter reaction rates.
The detection and quantification of isotopically labeled compounds are typically achieved using:
-
Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z). Labeled compounds will have a higher mass than their unlabeled counterparts, resulting in a distinct isotopic pattern in the mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy detects the nuclear spin of atomic nuclei. ¹³C has a nuclear spin that can be detected by NMR, providing detailed structural information about the labeled molecule and its metabolites.
Synthesis of Isotopically Labeled Isopropyl Tiglate
The synthesis of isotopically labeled isopropyl tiglate can be achieved through a variety of organic chemistry reactions. A common and straightforward method is the Fischer esterification of tiglic acid with isotopically labeled isopropanol.[5] This approach allows for the specific introduction of the isotopic label into the isopropyl moiety of the final product.
Protocol 1: Synthesis of [¹³C₃]-Isopropyl Tiglate
This protocol describes the synthesis of isopropyl tiglate labeled with three ¹³C atoms in the isopropyl group, starting from commercially available [¹³C₃]-acetone.
Materials:
-
[¹³C₃]-Acetone
-
Nickel oxide on an alumina carrier catalyst
-
Hydrogen gas (H₂)
-
Tiglic acid
-
Sulfuric acid (H₂SO₄), concentrated
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Round-bottom flasks
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration
Procedure:
Step 1: Synthesis of [¹³C₃]-Isopropanol
-
Set up a hydrogenation apparatus with a fixed-bed reactor containing the nickel oxide on an alumina carrier catalyst.
-
Reduce the catalyst in a hydrogen atmosphere at 200-280°C for 12-48 hours prior to use.[6]
-
Gasify a mixture of [¹³C₃]-acetone and hydrogen gas (molar ratio of approximately 1:10 to 1:20) and pass it through the heated catalyst bed (100-160°C) at a pressure of 0.6-0.98 MPa.[6]
-
Condense the product stream to collect the crude [¹³C₃]-isopropanol.
-
Purify the [¹³C₃]-isopropanol by fractional distillation.
Step 2: Fischer Esterification
-
In a round-bottom flask, dissolve tiglic acid (1 equivalent) in an excess of the synthesized [¹³C₃]-isopropanol (3-5 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the mass of tiglic acid).
-
Attach a condenser and reflux the mixture for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing cold diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude [¹³C₃]-isopropyl tiglate.
-
Purify the product by flash column chromatography on silica gel.
Table 1: Expected Yields and Isotopic Enrichment
| Step | Product | Expected Yield | Isotopic Purity |
| 1 | [¹³C₃]-Isopropanol | 80-90% | >98% |
| 2 | [¹³C₃]-Isopropyl Tiglate | 70-85% | >98% |
Protocol 2: Synthesis of [²H₇]-Isopropyl Tiglate
This protocol outlines the synthesis of isopropyl tiglate with deuterium labeling on the isopropyl group, starting from deuterated acetone.
Materials:
-
Acetone-d₆
-
Sodium borodeuteride (NaBD₄)
-
Deuterium oxide (D₂O)
-
Tiglic acid
-
Other reagents and equipment as listed in Protocol 1.
Procedure:
Step 1: Synthesis of [²H₇]-Isopropanol
-
In a round-bottom flask, dissolve acetone-d₆ in D₂O.
-
Cool the solution in an ice bath and slowly add sodium borodeuteride in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully quench the reaction by the slow addition of D₂O.
-
Extract the [²H₇]-isopropanol with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation.
Step 2: Fischer Esterification
-
Follow the Fischer esterification procedure as described in Protocol 1, Step 2, using the synthesized [²H₇]-isopropanol.
Characterization of Labeled Isopropyl Tiglate
The successful synthesis and isotopic enrichment of the labeled isopropyl tiglate should be confirmed by MS and NMR.
-
Mass Spectrometry: The mass spectrum of [¹³C₃]-isopropyl tiglate will show a molecular ion peak (M⁺) at m/z 145, which is 3 units higher than the unlabeled compound (m/z 142). For [²H₇]-isopropyl tiglate, the molecular ion peak will be at m/z 149.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of [¹³C₃]-isopropyl tiglate will show significantly enhanced signals for the carbons of the isopropyl group. The chemical shifts for the ester carbonyl and the tiglate moiety carbons will remain unchanged.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of [²H₇]-isopropyl tiglate will show the absence of signals corresponding to the protons of the isopropyl group.
Figure 1: Predicted Mass Spectrum of Unlabeled and [¹³C₃]-Labeled Isopropyl Tiglate
Caption: Predicted mass shift for ¹³C₃-labeled Isopropyl Tiglate.
Tracer Studies in Chemical Ecology
The following protocols provide a framework for conducting in vivo tracer studies to investigate the metabolic fate of isopropyl tiglate in insects.
Protocol 3: Administration of Labeled Isopropyl Tiglate to Insects
The method of administration will depend on the insect species and the specific research question.
Option A: Topical Application
-
Dissolve the labeled isopropyl tiglate in a suitable volatile solvent (e.g., hexane) to a known concentration.
-
Apply a small, precise volume (e.g., 0.1-1 µL) of the solution to the dorsal thorax of the insect using a microliter syringe.
-
Allow the solvent to evaporate.
Option B: Microinjection
-
Prepare a microemulsion of the labeled isopropyl tiglate in a physiologically compatible saline solution.
-
Inject a precise volume into the hemocoel of the insect using a fine glass capillary needle.
Option C: Fumigation
-
Place the insects in a sealed chamber.
-
Introduce a known amount of the labeled isopropyl tiglate into the chamber, allowing it to volatilize and be taken up by the insects through respiration.
Protocol 4: Sample Collection and Preparation
Whole Body Extraction
-
At specific time points after administration, freeze the insects in liquid nitrogen to quench metabolic activity.[7]
-
Homogenize the whole insects in a suitable solvent system (e.g., a mixture of methanol, chloroform, and water) to extract metabolites.[8]
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the metabolites for analysis.
Headspace Analysis of Volatiles
-
Place live insects in a sealed glass vial at various time points after administration.
-
Use a solid-phase microextraction (SPME) fiber or a volatile collection trap (VCT) to adsorb the volatile compounds from the headspace.[9]
-
Desorb the collected volatiles from the SPME fiber or VCT for GC-MS analysis.
Figure 2: Experimental Workflow for an In Vivo Tracer Study
Sources
- 1. The Plant Volatile-Sensing Mechanism of Insects and Its Utilization [mdpi.com]
- 2. Isopropyl tiglate | C8H14O2 | CID 5367745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. isopropyl tiglate, 1733-25-1 [thegoodscentscompany.com]
- 4. Chemistry of pheromone and hormone metabolism in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for host volatile collection and mosquito behavior assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102391067A - Method for synthesizing isopropyl alcohol by hydrogenating acetone - Google Patents [patents.google.com]
- 7. Widely Targeted HPLC-MS/MS Metabolomics Analysis Reveals Natural Metabolic Insights in Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Isopropyl Tiglate
In the fast-paced environment of drug development and scientific research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical, non-negotiable phase that ensures the safety of laboratory personnel, protects the environment, and maintains strict regulatory compliance. Isopropyl tiglate, a flammable liquid and potential irritant, requires a disposal protocol grounded in a thorough understanding of its chemical properties and the regulations that govern hazardous waste.
This guide provides a comprehensive, step-by-step framework for the proper disposal of isopropyl tiglate, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.
Hazard Characterization and Regulatory Framework
Before any disposal action is taken, a complete understanding of the compound's hazards is essential. This knowledge forms the basis of a safe and compliant disposal plan. Isopropyl tiglate is primarily recognized for its flammability and its capacity to act as an irritant.[1][2]
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the responsibility for correctly characterizing chemical waste lies with the generator—in this case, the laboratory that created it.[3] Isopropyl tiglate's properties classify it as a hazardous waste.
Key Data for Isopropyl Tiglate Waste Profile:
| Property | Value | Significance for Disposal |
| GHS Hazard Class | Flammable Liquid 3[2] | Dictates the need for ignition source control and storage in a flammable-rated cabinet. |
| GHS Hazard Statements | H226: Flammable liquid and vapor[2] | Reinforces the primary hazard; vapors can travel to an ignition source and flash back.[4] |
| GHS Hazard Statements | H315, H319, H335: Causes skin, eye, and respiratory irritation[2] | Mandates the use of appropriate Personal Protective Equipment (PPE) to prevent contact. |
| Flash Point | 50.56 °C / 123 °F (Tag Closed Cup)[1] | This value is below the 140°F threshold, classifying it as an ignitable hazardous waste under RCRA, with the likely EPA Waste Code D001 .[5] |
| Incompatibilities | Strong oxidizing agents, heat, sparks, open flames[3] | This is the foundational principle for proper waste segregation to prevent fire or explosive reactions. |
Pre-Disposal Protocol: Waste Segregation and Containerization
The cornerstone of safe chemical waste management is the physical separation of incompatible materials.[6][7] Commingling incompatible waste streams can lead to exothermic reactions, gas evolution, or even fire. The following protocol ensures that isopropyl tiglate waste is accumulated safely.
Experimental Protocol: Waste Accumulation
-
Container Selection:
-
Obtain a chemically compatible waste container, typically borosilicate glass or high-density polyethylene (HDPE), equipped with a secure, vapor-tight screw-top cap.
-
Causality: Organic esters like isopropyl tiglate can degrade less robust plastics. A secure cap is essential to prevent the escape of flammable vapors, which are heavier than air and can accumulate in low-lying areas.[4]
-
-
Waste Labeling:
-
Before adding any waste, affix a completed "Hazardous Waste" label to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Isopropyl Tiglate Waste." Do not use abbreviations.
-
The specific hazard characteristics: "Ignitable," "Irritant."
-
The date accumulation begins.
-
-
Causality: Federal and local regulations mandate clear and accurate labeling for emergency response and proper handling by waste disposal contractors.
-
-
Segregation and Storage:
-
Store the designated isopropyl tiglate waste container in a secondary containment bin within a designated flammable materials storage cabinet.
-
This location must be away from all sources of ignition, including electrical outlets, ovens, and direct sunlight.[1][3][8]
-
Causality: Segregation is a proactive safety measure. Storing flammable liquids with strong oxidizers, for example, creates a significant fire risk. Secondary containment ensures that any potential leak is captured before it can spread.
-
Waste Segregation Workflow
Caption: Decision workflow for segregating isopropyl tiglate waste.
Step-by-Step Disposal Procedure
This procedure covers the physical act of transferring waste and arranging for its final removal.
-
Prepare for Transfer:
-
Transfer Waste:
-
Using a funnel, carefully pour the waste isopropyl tiglate from your experimental container into the properly labeled hazardous waste accumulation container.
-
Avoid splashing. Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.[10]
-
-
Seal and Store:
-
Securely fasten the cap on the waste container.
-
Wipe the exterior of the container with a damp cloth to remove any drips.
-
Return the container to its designated storage location in the flammable cabinet.
-
-
Arrange for Disposal:
-
Once the container is full or has been accumulating for a period defined by institutional or local regulations (typically 90-180 days), contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[11][12]
-
Do not attempt to dispose of the chemical waste through the standard trash or by pouring it down the drain.[13]
-
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate hazards.
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity and evacuate the area if the spill is large.
-
Immediately eliminate all potential ignition sources.[4]
-
-
Containment and Cleanup:
-
If the spill is small and you are trained to handle it, don your full PPE.
-
Contain the spill by surrounding it with a non-combustible absorbent material, such as vermiculite, sand, or a commercial spill pillow.[12] Do not use paper towels, which are combustible.
-
Once the liquid is absorbed, carefully scoop the contaminated material into a compatible container.
-
-
Final Disposal:
-
Seal the container, and label it as "Hazardous Waste: Isopropyl Tiglate Debris."
-
Manage this waste stream as you would the liquid waste, arranging for disposal through your EHS office.
-
Thoroughly decontaminate the spill area with soap and water.
-
Spill Response Workflow
Caption: Step-by-step workflow for managing an isopropyl tiglate spill.
By adhering to these scientifically-grounded and regulation-aware procedures, researchers and laboratory managers can ensure that the final step in the lifecycle of isopropyl tiglate is handled with the same precision and care as the experiments in which it was used. This commitment is fundamental to building a culture of safety and environmental stewardship.
References
- Source: U.S.
- Title: Safety Data Sheet - Isopropanol Source: Fisher Scientific URL
- Title: isopropyl tiglate, 1733-25-1 Source: The Good Scents Company URL
- Source: Global Safety Management, Inc.
- Source: Chemos GmbH & Co.
- Title: Isopropyl tiglate | C8H14O2 | CID 5367745 Source: PubChem - NIH URL
- Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL
- Title: Properly Managing Chemical Waste in Laboratories Source: Ace Waste URL
- Title: Isopropyl Alcohol (Isopropanol)
- Title: Good Laboratory Practices: Waste Disposal Source: SCION Instruments URL
- Title: Management of Waste - Prudent Practices in the Laboratory Source: NCBI Bookshelf - NIH URL
- Title: Safety Data Sheet - Isopropanol Source: Unoclean URL
- Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL
- Title: 1926.252 - Disposal of waste materials.
- Source: U.S.
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- 3. fishersci.com [fishersci.com]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. epa.gov [epa.gov]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. chemos.de [chemos.de]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. vumc.org [vumc.org]
- 12. facilities.txst.edu [facilities.txst.edu]
- 13. epa.gov [epa.gov]
A Researcher's Guide to Personal Protective Equipment for Isopropyl Tiglate
Navigating the specific handling requirements of Isopropyl Tiglate is critical for ensuring a safe and compliant laboratory environment. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the necessary personal protective equipment (PPE), safe handling procedures, and disposal protocols.
Understanding the Hazard: Why PPE is Non-Negotiable
Isopropyl tiglate is a flammable liquid and vapor that can cause skin and eye irritation.[1][2] It is crucial to handle this chemical with appropriate safety measures to prevent exposure and ensure personal safety. The selection of PPE is the first line of defense in mitigating these risks.
Core Directive: Selecting the Right PPE for Isopropyl Tiglate
A thorough risk assessment is the foundation of any safe laboratory practice. When handling Isopropyl tiglate, the following PPE is essential:
Hand Protection: The First Barrier
Causality of Glove Selection: The primary route of exposure to Isopropyl tiglate is through skin contact. Therefore, selecting gloves made from materials with high chemical resistance is paramount. Isopropyl tiglate is an ester, and Butyl rubber gloves are an excellent choice for protection against esters.[3] Nitrile gloves also offer good resistance and are a suitable alternative.[4][5]
Glove Selection and Use Protocol:
| Glove Material | Chemical Resistance Rating | Key Considerations |
| Butyl Rubber | Excellent | Recommended for prolonged contact or immersion.[3] |
| Nitrile | Good | Suitable for incidental or splash contact.[4][5] |
Step-by-Step Glove Protocol:
-
Inspect: Before every use, meticulously check gloves for any signs of degradation, such as holes, tears, or discoloration.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent self-contamination, remove gloves by peeling them away from your body, turning them inside out as you go.
-
Disposal: Dispose of used gloves immediately in a designated hazardous waste container.
Eye and Face Protection: Shielding from Splashes and Vapors
The Rationale for Eye Protection: Isopropyl tiglate can cause eye irritation.[1][2] Chemical splash goggles are mandatory to protect the eyes from accidental splashes.[6] In procedures with a higher risk of splashing, a face shield should be worn in addition to goggles for full facial protection.[6][7]
Decision Workflow for Eye and Face Protection:
Caption: Selecting eye and face protection based on splash risk.
Skin and Body Protection: Minimizing Exposure
A lab coat is the minimum requirement for body protection. For procedures involving larger quantities of Isopropyl tiglate or a higher risk of splashes, a chemical-resistant apron or coveralls should be worn.[8]
Respiratory Protection: A Precautionary Measure
While Isopropyl tiglate is not classified as a respiratory hazard, it is good laboratory practice to handle it in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[9]
Safe Handling and Disposal: A Procedural Approach
Operational Plan for Handling Isopropyl Tiglate:
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Verify that the work area is well-ventilated.
-
Handling: Always use spark-proof tools and work away from ignition sources due to the flammability of Isopropyl tiglate.[1][10]
-
Storage: Store Isopropyl tiglate in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[9][10]
-
Spill Response: In the event of a spill, absorb the liquid with an inert material such as vermiculite or sand.[9] Place the absorbed material into a sealed container for proper disposal.[9][11]
Disposal Plan:
All waste contaminated with Isopropyl tiglate, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[9][11] Follow all local, state, and federal regulations for hazardous waste disposal.
References
-
Gloves Chemical Resistance Chart. U.S. Ergonomics. Available at: [Link]
-
isopropyl tiglate. The Good Scents Company. Available at: [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety - The University of Tennessee, Knoxville. Available at: [Link]
-
Isopropyl tiglate. PubChem - National Center for Biotechnology Information. Available at: [Link]
-
Showing Compound Isopropyl tiglate (FDB016738). FooDB. Available at: [Link]
-
Safety Data Sheet: Isopropyl alcohol. Chemos GmbH & Co.KG. Available at: [Link]
-
Understanding Solvents and PPE for Chemical Safety. MCR Safety. Available at: [Link]
-
Chemical Resistant Protective Gear. R.S. Hughes. Available at: [Link]
-
Material Safety Data Sheet - Ethyl tiglate, 98%. Cole-Parmer. Available at: [Link]
-
Hand Protection Chemical Resistance Guide. Environment, Health and Safety - University of California, Berkeley. Available at: [Link]
-
Personal Protective Equipment (PPE). Environmental Health & Safety - The University of Tennessee, Knoxville. Available at: [Link]
-
Nitrile Glove Chemical Resistance Guide. S&G Gloves. Available at: [Link]
-
Personal Protective Equipment. US EPA. Available at: [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. Available at: [Link]
-
CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical. Available at: [Link]
-
Are nitrile gloves chemical resistant? Polyco Healthline. Available at: [Link]
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- 2. Isopropyl tiglate | C8H14O2 | CID 5367745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. mscdirect.com [mscdirect.com]
- 5. polycohealthline.com [polycohealthline.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. epa.gov [epa.gov]
- 8. rshughes.com [rshughes.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. vigon.com [vigon.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
